ND-336
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2.ClH/c17-9-12-1-3-13(4-2-12)20-14-5-7-16(8-6-14)22(18,19)11-15-10-21-15;/h1-8,15H,9-11,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGIZFGSEKSFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of ND-336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-336, and more specifically its active enantiomer (R)-ND-336, has emerged as a promising therapeutic candidate, primarily investigated for its role in accelerating the healing of chronic wounds, such as diabetic foot ulcers.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Core Mechanism: Selective Inhibition of Matrix Metalloproteinase-9 (MMP-9)
The primary mechanism of action of this compound is the potent and selective inhibition of matrix metalloproteinase-9 (MMP-9).[3][4][5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. In chronic wounds, MMP-9 is often overexpressed, leading to excessive ECM degradation and impaired healing.[3][6]
(R)-ND-336 acts as a slow-binding, mechanism-based inhibitor of MMP-9.[7][8] This means that it not only binds to the active site of MMP-9 with high affinity but also forms a more stable complex over time. The proposed mechanism involves the Glu-404 residue in the MMP-9 active site abstracting a proton from this compound, leading to the formation of a thiolate that coordinates with the catalytic zinc ion, resulting in a tightly bound, slowly reversible complex.[7][8] This prolonged residence time on the target contributes to its sustained inhibitory effect.[4][7]
Quantitative Data: Inhibitory Profile of this compound and its Enantiomers
The selectivity of (R)-ND-336 for MMP-9 over other MMPs, particularly MMP-8 (which is considered beneficial for wound healing), is a key attribute.[3][6]
| Compound | Target MMP | Inhibition Constant (Ki) | IC50 | Selectivity (MMP-8 Ki / MMP-9 Ki) | Residence Time (MMP-9) | Reference |
| This compound (racemic) | MMP-9 | 150 nM | - | ~51-fold | 47.4 ± 4.4 min | [6][9] |
| MMP-8 | 7700 nM | - | - | [6] | ||
| MMP-2 | 85 ± 1 nM | - | 23.4 ± 0.2 min | [9] | ||
| MMP-14 | 120 ± 10 nM | - | 12.6 ± 0.3 min | [9] | ||
| (R)-ND-336 | MMP-9 | 19 nM | - | ~450-fold | 300 ± 1 min | [4][5][10] |
| MMP-8 | 8590 ± 230 nM | - | < 1 sec | [5][8] | ||
| MMP-2 | 127 nM | - | - | [4] | ||
| MMP-14 | 119 nM | - | - | [4] | ||
| (S)-ND-336 | MMP-9 | - | - | ~11-fold | - | [10] |
(Note: Data is compiled from multiple sources and experimental conditions may vary.)
Downstream Signaling Pathways
The selective inhibition of MMP-9 by (R)-ND-336 triggers a cascade of downstream effects that collectively promote a pro-healing environment in chronic wounds.
Reduction of Inflammation and Oxidative Stress
Elevated MMP-9 activity is linked to persistent inflammation. (R)-ND-336 has been shown to decrease the levels of pro-inflammatory mediators.[5][10][11] One key pathway affected is the Nuclear Factor kappa B (NF-κB) signaling pathway. By inhibiting MMP-9, (R)-ND-336 leads to a reduction in NF-κB activation.[5] This, in turn, downregulates the expression of various pro-inflammatory cytokines.
Furthermore, (R)-ND-336 treatment has been associated with a decrease in Reactive Oxygen Species (ROS) .[5][10] Chronic wounds are often characterized by high levels of oxidative stress, which impairs cellular function and delays healing. The reduction in ROS contributes to a more favorable environment for tissue repair.
Figure 1: Signaling pathway of (R)-ND-336 in reducing inflammation and oxidative stress.
Promotion of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for wound healing as it supplies oxygen and nutrients to the regenerating tissue. (R)-ND-336 treatment has been shown to increase the levels of Vascular Endothelial Growth Factor (VEGF) , a key regulator of angiogenesis.[5][11] By mitigating the degradative environment caused by excessive MMP-9, (R)-ND-336 helps to preserve and promote the signaling pathways that lead to neovascularization.
Figure 2: (R)-ND-336 promotes angiogenesis by inhibiting MMP-9 mediated ECM degradation.
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound, based on published literature.
In Vivo Diabetic Wound Healing Model
-
Animal Model: Genetically diabetic mice (e.g., db/db mice) are commonly used as they exhibit impaired wound healing that mimics the human condition.[5][9]
-
Wound Creation: Full-thickness excisional wounds (typically 6-8 mm in diameter) are created on the dorsal side of the mice under anesthesia.[5][12]
-
Treatment Administration: (R)-ND-336 is typically formulated as a topical gel or solution and applied directly to the wound bed daily.[5][12][13] Doses in preclinical studies have ranged from 10 to 100 µg per wound.[5][13]
-
Wound Closure Analysis: The wound area is measured at regular intervals (e.g., days 3, 7, 10, 14, 21) using digital photography and image analysis software.[5][12] The percentage of wound closure is calculated relative to the initial wound size.
-
Histological Analysis: At the end of the study, wound tissue is harvested, fixed, and sectioned for histological staining (e.g., Hematoxylin and Eosin - H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[5][12]
Figure 3: Experimental workflow for the in vivo diabetic wound healing model.
In Situ Zymography for MMP-9 Activity
-
Principle: This technique is used to visualize and localize the enzymatic activity of gelatinases (like MMP-9) directly within tissue sections.
-
Procedure:
-
Frozen sections of wound tissue are prepared.
-
The sections are incubated with a dye-quenched (DQ) gelatin substrate. This substrate is non-fluorescent until it is cleaved by an active gelatinase.
-
Upon cleavage by active MMP-9, the quenching is relieved, and the substrate fluoresces.
-
The fluorescence is visualized using a fluorescence microscope, with the intensity of the fluorescence correlating with the level of MMP-9 activity.[3][6]
-
Quantification of Active MMPs using Affinity Resin and Proteomics
-
Principle: This method allows for the specific isolation and quantification of the catalytically active forms of MMPs from complex biological samples.
-
Procedure:
-
Wound tissue homogenates are incubated with an affinity resin that specifically binds to the active forms of MMPs.[1][5]
-
The bound, active MMPs are then eluted from the resin.
-
The eluted proteins are identified and quantified using mass spectrometry-based proteomics.[1][5] This provides a precise measurement of the levels of active MMP-8 and MMP-9 in the wound.
-
Measurement of NF-κB, ROS, and VEGF
-
NF-κB: The activation of NF-κB can be assessed by measuring the levels of its phosphorylated subunits (e.g., p-p65) in wound tissue homogenates using techniques such as Western blotting or ELISA.
-
ROS: Reactive oxygen species can be measured using various fluorescent probes (e.g., dihydroethidium for superoxide) that react with ROS to produce a detectable signal. The fluorescence can be quantified in tissue homogenates or visualized in tissue sections.[5]
-
VEGF: The concentration of VEGF in wound tissue homogenates is typically quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.[5][11]
Conclusion
The mechanism of action of this compound, particularly its (R)-enantiomer, is centered on the selective and potent inhibition of MMP-9. This targeted action disrupts the chronic inflammatory and degradative cycle in non-healing wounds. By reducing MMP-9 activity, (R)-ND-336 decreases inflammation and oxidative stress through the downregulation of the NF-κB pathway and ROS levels. Concurrently, it promotes angiogenesis by increasing the levels of VEGF. This multi-faceted mechanism shifts the wound environment from a chronic, non-healing state to one that is conducive to tissue repair and regeneration. The robust preclinical data, supported by detailed in vivo and in vitro experimental evidence, positions (R)-ND-336 as a compelling candidate for the treatment of diabetic foot ulcers and other chronic wounds.[2] Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
The Role of MMP-9 in Diabetic Wound Healing: A Technical Guide
Executive Summary: Diabetic wound healing is a complex and often impaired process, with chronic, non-healing ulcers representing a significant clinical challenge. A key pathological driver in this process is the dysregulation of Matrix Metalloproteinase-9 (MMP-9). In a healthy healing environment, MMP-9 activity is tightly controlled to facilitate extracellular matrix (ECM) remodeling and cell migration. However, in the diabetic state, a confluence of factors including hyperglycemia, chronic inflammation, and oxidative stress leads to the sustained overexpression and activity of MMP-9. This excessive proteolytic activity is detrimental, causing rampant degradation of newly formed ECM, destruction of essential growth factors and cytokines, and impairment of re-epithelialization and angiogenesis. Consequently, MMP-9 has emerged as a critical biomarker for predicting poor healing outcomes and a promising therapeutic target for intervention in diabetic foot ulcers. Selective inhibition of MMP-9, while sparing beneficial proteases like MMP-8, represents a leading-edge strategy to restore a pro-healing microenvironment. This guide provides an in-depth analysis of the molecular mechanisms governing MMP-9 in diabetic wounds, summarizes key quantitative data, details experimental protocols for its study, and outlines its role as a therapeutic target.
Introduction to Diabetic Wound Healing and MMPs
The normal wound healing process is a highly orchestrated cascade of four overlapping phases: hemostasis, inflammation, proliferation, and remodeling. In diabetic patients, this process is frequently stalled, most often in the inflammatory phase, leading to the formation of chronic diabetic foot ulcers (DFUs).[1][2] Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for degrading ECM components.[3][4] Their controlled activity is essential for all phases of healing, including the removal of damaged tissue, facilitation of cell migration, and the final remodeling of the scar tissue.[2][5]
The Dichotomous Role of MMP-9
MMP-9, also known as gelatinase B, is one of the most prominent MMPs implicated in wound healing.[2][5] Its function is context-dependent, playing a constructive role when tightly regulated but becoming destructive when chronically elevated, as seen in diabetic wounds.
Function in Normal Wound Healing
In acute wounds, MMP-9 is expressed transiently by inflammatory cells (neutrophils, macrophages) and keratinocytes. Its primary role is to degrade type IV collagen in basement membranes and gelatin, thereby facilitating the migration of inflammatory and epithelial cells into the wound bed.[5][6] This controlled proteolysis is essential for clearing debris, promoting angiogenesis, and enabling re-epithelialization.[2][5]
Dysregulation and Pathological Consequences in Diabetic Wounds
The diabetic wound microenvironment is characterized by sustained inflammation and high levels of pro-inflammatory cytokines, which drive the excessive and prolonged expression of MMP-9.[2][7] This overexpression leads to a pathological cascade that actively prevents healing:
-
Excessive ECM Degradation: Chronically high MMP-9 levels lead to the uncontrolled breakdown of newly synthesized ECM components, preventing the formation of a stable granulation tissue scaffold necessary for cell migration and wound closure.[6][8]
-
Inactivation of Growth Factors and Receptors: MMP-9 can cleave and inactivate vital signaling molecules required for healing, including Vascular Endothelial Growth Factor (VEGF), which is critical for angiogenesis.[2]
-
Impaired Re-epithelialization: The degradation of basement membrane components and the disruption of the provisional matrix by excessive MMP-9 hinder the migration of keratinocytes across the wound bed, stalling the re-epithelialization process.[6][9]
-
Prolonged Inflammation: MMP-9 can process cytokines and chemokines, which may further perpetuate the pro-inflammatory state that prevents the wound from progressing to the proliferative phase.[5][7]
Studies have conclusively shown that MMP-9 plays a detrimental role in diabetic wound healing, whereas the related collagenase MMP-8 has a beneficial, reparative function.[1][10] This distinction is critical for the development of targeted therapies.
Molecular Regulation of MMP-9 in Diabetic Wounds
The overexpression of MMP-9 in diabetic wounds is driven by a complex network of signaling pathways activated by the diabetic milieu.
Key Signaling Pathways
Hyperglycemia, the accumulation of Advanced Glycation End-products (AGEs), and increased oxidative stress (Reactive Oxygen Species - ROS) are primary triggers. These stimuli activate several downstream pathways, including:
-
NF-κB (Nuclear Factor-kappa B): A key pro-inflammatory transcription factor that is activated by ROS and cytokines like TNF-α and IL-1β.[7][11] The MMP-9 gene promoter contains NF-κB binding sites, making it a direct target for upregulation.[12][13]
-
MAPK (Mitogen-Activated Protein Kinase): Pathways such as p38 are activated by inflammatory stress and contribute to the upregulation of MMPs.[11][14]
-
Notch1 Signaling: AGEs can activate the Notch1 pathway, which in turn stimulates NF-κB to increase MMP-9 expression in keratinocytes.[15]
-
AP-1 (Activator Protein 1): This transcription factor, a dimer of c-Jun and c-fos, also has binding sites on the MMP-9 promoter and is activated by hyperglycemic conditions.[11][16]
The MMP-9/TIMP-1 Imbalance
The activity of MMPs is endogenously regulated by Tissue Inhibitors of Metalloproteinases (TIMPs). In diabetic wounds, there is a critical imbalance, with a significant increase in MMP-9 levels that is not matched by a corresponding increase in its primary inhibitor, TIMP-1.[7][17] This high MMP-9/TIMP-1 ratio results in overwhelming proteolytic activity and is a strong predictor of poor wound healing.[18][19][20]
Caption: Upstream Regulation of MMP-9 in Diabetic Wounds.
Quantitative Analysis of MMP-9 Expression
Elevated MMP-9 levels in wound fluid, serum, and tissue from diabetic patients are consistently associated with the presence of chronic wounds and predict poor healing outcomes.
| Sample Type | Comparison Group | Finding | Reference(s) |
| Serum | Diabetic Chronic Wounds vs. Non-diabetic Chronic Wounds | Mean MMP-9 significantly higher in diabetics (21.22 ng/ml vs. 17.35 ng/ml). | [21][22] |
| Serum | Diabetic Patients (Good Healers vs. Poor Healers) | MMP-9 levels were lower in good healers and decreased significantly after 4 weeks of treatment, while remaining high in poor healers. | [17][23] |
| Wound Fluid | Diabetic Foot Ulcers (Healing vs. Non-Healing) | Pro-MMP-9 and active-MMP-9 levels were significantly reduced in healing DFUs. | [17][23] |
| Wound Fluid | Diabetic Foot Ulcers | MMP-9 levels and the MMP-9/TIMP-1 ratio inversely correlated with the rate of wound healing. | [19][20] |
| Tissue | Human Diabetic Foot Ulcers (by Wagner Grade) | Wagner grade 3-4 ulcers have significantly higher concentrations of active MMP-9 than grade 1-2 ulcers, which are higher than controls. | [1] |
| Tissue | Diabetic vs. Non-Diabetic Acute Wounds | MMP-9 levels were found to be up to 14-fold higher in diabetic foot ulcers. | [21] |
Methodologies for the Analysis of MMP-9
The study of MMP-9 in diabetic wounds requires specific techniques to measure its expression, activity, and localization.
References
- 1. Targeting MMP-9 in Diabetic Foot Ulcers [mdpi.com]
- 2. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]
- 3. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wounddiagnostics.com [wounddiagnostics.com]
- 5. Metalloproteinases and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Metalloproteinase-9 Delays Wound Healing in a Murine Wound Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting matrix metalloproteases in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Matrix Metalloproteinase-9 by Epigenetic Modifications and the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. IL-1 β Impaired Diabetic Wound Healing by Regulating MMP-2 and MMP-9 through the p38 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AGEs-induced MMP-9 activation mediated by Notch1 signaling is involved in impaired wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism of Transcriptional Regulation of Matrix Metalloproteinase-9 in Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting matrix metalloproteases in diabetic wound healing [frontiersin.org]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Serum Matrix Metalloproteinase-9 Levels in Diabetic and Non-diabetic Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of Serum Matrix Metalloproteinase-9 Levels in Diabetic and Non-diabetic Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to ND-336: A Selective MMP-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix. Its dysregulation is implicated in various pathologies, including impaired wound healing, particularly in diabetic foot ulcers. ND-336 has emerged as a potent and highly selective small-molecule inhibitor of MMP-9, demonstrating significant therapeutic potential in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy and selectivity data, detailed experimental protocols, and the signaling pathways it modulates.
Introduction to this compound
This compound is a thiirane-based, slow-binding, mechanism-based inhibitor of MMP-9. Its (R)-enantiomer, (R)-ND-336, is the more potent and selective isomer. The compound has been extensively studied for its ability to accelerate wound healing in diabetic models by selectively targeting the detrimental effects of excessive MMP-9 activity while sparing the beneficial roles of other MMPs, such as MMP-8.[1][2][3]
Mechanism of Action
(R)-ND-336 acts as a mechanism-based inhibitor of MMP-9. The proposed mechanism involves the abstraction of a proton at the active site by Glu-404, leading to the formation of a thiolate that coordinates with the catalytic zinc ion. This results in a tightly-bound inhibitor with a long residence time on the enzyme.[4] This slow-binding nature contributes to its sustained inhibitory effect.
Quantitative Data on this compound
The efficacy and selectivity of this compound and its enantiomers have been quantified through various in vitro assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Compound | MMP-9 Ki (nM) | MMP-8 Ki (nM) | MMP-2 Ki (nM) | MMP-14 Ki (nM) | Selectivity (MMP-8/MMP-9) |
| (R,S)-ND-336 | 150 ± 10 | 7700 ± 100 | - | - | 51-fold |
| (R)-ND-336 | 19 ± 3 | 8590 ± 230 | 127 | 119 | 450-fold |
| (S)-ND-336 | - | - | - | - | 11-fold |
Data compiled from multiple sources.[1][4][5]
| Compound | Cytotoxicity IC50 (µM) | Residence Time on MMP-9 (min) |
| (R)-ND-336 | 143 | 300 ± 1 |
Data compiled from multiple sources.[4][5]
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound in diabetic wound healing are attributed to its modulation of key signaling pathways downstream of MMP-9. By inhibiting MMP-9, this compound influences inflammation and angiogenesis.
Inhibition of the NF-κB Inflammatory Pathway
Excessive MMP-9 activity in diabetic wounds contributes to a persistent inflammatory state, partly through the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This compound, by inhibiting MMP-9, leads to a reduction in inflammation.[1][6] This is visualized in the following pathway diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New finding offers hope for diabetic wound healing | News | Notre Dame News | University of Notre Dame [news.nd.edu]
- 3. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 4. Item - IL-36α directly induced NF-κB activation in mouse macrophage cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Matrix Metalloproteinases in Tissue Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical to the dynamic process of tissue repair.[1] Their functions extend beyond simple degradation of the extracellular matrix (ECM) to encompass nuanced roles in inflammation, cell signaling, migration, proliferation, and tissue remodeling.[2][3] A tightly regulated balance of MMP activity is paramount for successful wound healing; dysregulation can lead to chronic, non-healing wounds or excessive fibrosis.[1][3] This guide provides an in-depth examination of the multifaceted functions of MMPs in tissue repair, detailed experimental protocols for their study, and a summary of their complex signaling interactions.
Introduction to Matrix Metalloproteinases
MMPs are a family of over 20 enzymes that collectively can degrade all components of the ECM.[1] They are synthesized as inactive zymogens (pro-MMPs) and require activation for their proteolytic function.[3] Their activity is further regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs).[4][5] The delicate balance between active MMPs and TIMPs is a key determinant of the net proteolytic activity in the tissue microenvironment and is crucial for normal tissue homeostasis and repair.[4][6]
MMPs are broadly classified based on their substrate specificity and structure into several groups, including collagenases, gelatinases, stromelysins, and membrane-type MMPs (MT-MMPs).[1][7] This classification, however, belies the significant substrate overlap and the diverse, non-matrix substrates of many MMPs, which include growth factors, cytokines, and cell surface receptors.[2][8]
The Role of MMPs in the Phases of Tissue Repair
The process of tissue repair is classically divided into three overlapping phases: inflammation, proliferation, and remodeling. MMPs play distinct and crucial roles in each of these stages.[3][8]
Inflammatory Phase
Following tissue injury, an inflammatory response is initiated. During this phase, MMPs, secreted predominantly by inflammatory cells like neutrophils and macrophages, are instrumental in:
-
Debridement: Degrading damaged ECM components and cellular debris to clear the wound bed.[2][3]
-
Facilitating Immune Cell Infiltration: Breaking down the ECM to allow for the migration of neutrophils and macrophages to the site of injury.[3]
-
Modulating Inflammatory Signaling: MMPs can process cytokines and chemokines, thereby regulating the inflammatory response. For instance, some MMPs can activate pro-inflammatory cytokines like TNF-α and IL-1β.[8][9]
Proliferative Phase
The proliferative phase is characterized by the formation of granulation tissue, angiogenesis, and re-epithelialization. MMPs are key players in these processes:
-
Angiogenesis: MMPs degrade the basement membrane of blood vessels, a critical step for endothelial cell migration and the formation of new capillaries.[10][11] They can also release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are sequestered within the ECM.[12]
-
Keratinocyte Migration: Re-epithelialization, the process of covering the wound with new epithelium, is dependent on the migration of keratinocytes. MMPs, particularly MMP-9, are expressed at the leading edge of migrating keratinocytes and are essential for their movement across the provisional matrix.[13] Studies in MMP-9 knockout mice have demonstrated delayed wound closure due to impaired re-epithelialization.[14]
-
Fibroblast Migration and Proliferation: Fibroblasts migrate into the wound bed and proliferate to synthesize the new ECM. MMPs facilitate this migration by clearing a path through the provisional matrix.[2]
Remodeling Phase
The final phase of tissue repair involves the remodeling of the newly formed granulation tissue into a mature scar. This process can take months to years and is heavily reliant on MMP activity:
-
ECM Remodeling: Fibroblasts and myofibroblasts secrete MMPs that degrade the provisional, disorganized collagen matrix and replace it with a more organized and stronger scar tissue.[2] This controlled degradation and synthesis of ECM components are essential for restoring the tensile strength of the tissue.
-
Scar Contraction: Myofibroblasts, specialized fibroblasts with contractile properties, contribute to wound contraction. MMP activity is necessary for the remodeling of the ECM that accompanies this process.[3]
Quantitative Data on MMPs and TIMPs in Tissue Repair
The expression and activity of various MMPs and their inhibitors are dynamically regulated throughout the wound healing process. While precise quantitative data can vary depending on the specific tissue, wound type, and experimental model, the following table summarizes the general roles and key substrates of major MMPs and TIMPs involved in tissue repair.
| MMP/TIMP | Primary Cellular Sources | Key Substrates/Interacting Proteins | Primary Functions in Tissue Repair |
| MMP-1 (Collagenase-1) | Fibroblasts, Keratinocytes, Macrophages | Collagens (I, II, III), Gelatin | ECM remodeling, cell migration.[15] |
| MMP-2 (Gelatinase-A) | Fibroblasts, Endothelial cells, Keratinocytes | Gelatin, Collagens (IV, V, VII, X), Elastin, Fibronectin | Angiogenesis, keratinocyte migration, ECM remodeling.[7][13] |
| MMP-8 (Collagenase-2) | Neutrophils | Collagens (I, II, III) | Inflammation, debridement. Delayed wound healing is observed in MMP-8 deficient mice.[16][17] |
| MMP-9 (Gelatinase-B) | Neutrophils, Macrophages, Keratinocytes | Gelatin, Collagens (IV, V), Elastin, Fibronectin | Inflammation, keratinocyte migration, angiogenesis.[2][13] |
| MMP-13 (Collagenase-3) | Fibroblasts, Chondrocytes | Collagens (I, II, III), Gelatin, Fibronectin | ECM remodeling, particularly in bone and cartilage repair.[17] |
| MMP-14 (MT1-MMP) | Fibroblasts, Endothelial cells, Keratinocytes | Pro-MMP-2, Collagens (I, II, III), Fibronectin | Pro-MMP-2 activation, cell migration, angiogenesis.[13] |
| TIMP-1 | Most cell types | Inhibits most MMPs, binds pro-MMP-9 | Regulation of MMP activity, growth factor-like properties.[5][18] |
| TIMP-2 | Most cell types | Inhibits most MMPs, involved in pro-MMP-2 activation | Regulation of MMP activity, particularly MMP-2.[5][18] |
| TIMP-3 | Most cell types | Inhibits MMPs, ADAMs, and ADAMTSs | Regulation of inflammation and cell migration.[8] |
| TIMP-4 | Heart, Kidney, Brain | Preferentially inhibits MMP-2 | Regulation of MMP activity.[5] |
Key Signaling Pathways Involving MMPs in Tissue Repair
MMPs are not just degradative enzymes; they are also critical signaling molecules that can influence a variety of cellular processes.
Growth Factor and Cytokine Activation
Many growth factors and cytokines are sequestered in the ECM in an inactive form. MMPs can cleave these molecules, releasing them and allowing them to bind to their receptors on target cells. This is a crucial mechanism for amplifying and sustaining the cellular responses during tissue repair.
References
- 1. Matrix metalloproteinases in wound repair (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 4. Insights into MMP-TIMP interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 6. Matrix metalloproteinases: their function in tissue repair: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of matrix metalloproteinase in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of matrix metalloproteinase in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metalloproteinases and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mice that lack matrix metalloproteinase-9 display delayed wound healing associated with delayed reepithelization and disordered collagen fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 16. Increased inflammation delays wound healing in mice deficient in collagenase-2 (MMP-8) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.physiology.org [journals.physiology.org]
The Pathophysiology of Non-Healing Diabetic Foot Ulcers: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Non-healing diabetic foot ulcers (DFUs) represent a significant and growing challenge in healthcare, often leading to severe complications, including amputation. The pathophysiology of these chronic wounds is a complex interplay of systemic metabolic dysregulation and localized cellular and molecular abnormalities. This technical guide provides an in-depth exploration of the core mechanisms underpinning the failure of diabetic wounds to heal, intended for researchers, scientists, and professionals in drug development. We delve into the intricate signaling pathways, present quantitative data on the altered wound microenvironment, and provide detailed experimental protocols for key research methodologies. This guide aims to equip researchers with the foundational knowledge and practical tools necessary to investigate novel therapeutic strategies for this debilitating condition.
Introduction
The normal wound healing cascade is a highly orchestrated process involving four distinct but overlapping phases: hemostasis, inflammation, proliferation, and remodeling. In individuals with diabetes, this process is profoundly disrupted, leading to the formation of chronic, non-healing ulcers. The persistent hyperglycemic state initiates a cascade of pathological events, including peripheral neuropathy, vascular complications, and immune dysfunction, which collectively create a hostile environment for tissue repair.[1][2] This guide will dissect the key pathophysiological components that contribute to the recalcitrance of DFUs.
Core Pathophysiological Mechanisms
The failure of diabetic wounds to heal is multifactorial, stemming from a combination of systemic and local factors that disrupt the normal healing trajectory.
Prolonged and Dysfunctional Inflammatory Phase
A hallmark of non-healing DFUs is a persistent and exaggerated inflammatory state.[3] While inflammation is a necessary initial step in wound healing to clear debris and pathogens, its prolonged presence is detrimental. In the diabetic wound, there is an increased infiltration of pro-inflammatory M1 macrophages and a delayed transition to the anti-inflammatory M2 phenotype, which is crucial for resolving inflammation and promoting tissue repair.[4] This sustained inflammation is driven by an overproduction of pro-inflammatory cytokines.[3][5]
Impaired Growth Factor and Cytokine Signaling
Growth factors and cytokines are the master regulators of the wound healing process, coordinating cellular activities such as proliferation, migration, and angiogenesis.[6][7] In DFUs, the expression and function of several key growth factors are significantly diminished, while the levels of pro-inflammatory cytokines are elevated.[7][8]
Table 1: Quantitative Differences in Cytokine and Growth Factor Levels in Diabetic vs. Non-Diabetic/Healing Wounds
| Analyte | Condition | Concentration/Level | Fold Change/Difference | Reference |
| Pro-inflammatory Cytokines | ||||
| IL-1β | Non-healing DFU | Elevated | Significantly higher vs. healing ulcers | [5][9] |
| IL-6 | Non-healing DFU | Elevated | Significantly higher vs. healing ulcers | [9] |
| TNF-α | Non-healing DFU | Elevated | Significantly higher vs. healing ulcers | [9] |
| Anti-inflammatory Cytokines | ||||
| IL-4 | DFU patients | 46% lower | Lower vs. non-ulcerated controls | [3] |
| IL-10 | Diabetic foot ulcers | Decreased expression | Lower vs. controls | [8] |
| Growth Factors | ||||
| bFGF | DFU patients | 12% lower | Lower vs. non-ulcerated controls | [3] |
| PDGF | Healing vs. Non-healing | No significant change | - | [9] |
| EGF | Healing vs. Non-healing | No significant change | - | [9] |
| VEGF-A | Diabetic wounds | Reduced levels | Lower vs. non-diabetic wounds | [10] |
| TGF-β1 | DFU patients | Lower | Significantly lower vs. non-ulcerated controls | [3] |
| TGF-β2 | DFU patients | Lower | Significantly lower vs. non-ulcerated controls | [3] |
| TGF-β3 | DFU patients | Lower | Significantly lower vs. non-ulcerated controls | [3] |
Extracellular Matrix (ECM) Imbalance
The ECM provides the structural framework for tissue regeneration. In DFUs, there is an imbalance between the synthesis and degradation of ECM components. This is largely due to the hyperactivity of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM proteins.[11] The elevated levels of certain MMPs, particularly MMP-9, in the wound exudate of non-healing DFUs contribute to the breakdown of newly formed tissue and impede healing.[12][13]
Table 2: Matrix Metalloproteinase (MMP) Levels in Diabetic Foot Ulcers
| Analyte | Condition | Concentration/Level | Significance | Reference |
| MMP-1 | Non-healing DFU | Significantly higher | Associated with poor healing | [13] |
| MMP-2 (activated) | Non-healing DFU | Significantly higher | Associated with poor healing | [13] |
| MMP-8 | Non-healing DFU | Significantly higher | Associated with poor healing | [13] |
| MMP-9 | Unhealed DFU | 1,868.57 pg/µg of total protein (cutoff) | Predictor of poor healing outcome | [12] |
| MMP-9 | Poor healer group | Median: 1.03 pg/µg protein | Significantly higher vs. good healers | [14] |
| TIMP-1 | - | - | - | [13] |
| MMP-1/TIMP-1 Ratio | Good healers | Higher | Predictor of wound healing | [13] |
| MMP-9/TIMP-1 Ratio | Poorly healing pressure ulcers | Positively correlated | Associated with poor healing | [13] |
Cellular Senescence
Cellular senescence, a state of irreversible cell cycle arrest, has emerged as a key contributor to the pathophysiology of non-healing DFUs.[15] Hyperglycemia, oxidative stress, and chronic inflammation induce premature senescence in various cell types crucial for wound healing, including fibroblasts, endothelial cells, and keratinocytes.[16] Senescent cells accumulate in the wound bed and secrete a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP), which further perpetuates inflammation and impairs tissue regeneration.[15]
Key Signaling Pathways in DFU Pathophysiology
Several interconnected signaling pathways are dysregulated in the diabetic wound microenvironment, contributing to the impaired healing response.
NF-κB Signaling Pathway
The Nuclear Factor kappa-B (NF-κB) signaling pathway is a central regulator of inflammation. In DFUs, hyperglycemia and the accumulation of Advanced Glycation End-products (AGEs) lead to the activation of the Receptor for AGEs (RAGE), which in turn activates NF-κB.[11] This sustained NF-κB activation drives the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating the chronic inflammatory state.[13]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quantitation of cytokine levels in skin graft donor site wound fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration of proinflammatory cytokines in patients with ulcers as a complication of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Phenotypes in Normal and Diabetic Wound Healing and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the contribution of pro-inflammatory cytokines to impaired wound healing in diabetes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Generating and Reversing Chronic Wounds in Diabetic Mice by Manipulating Wound Redox Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic role of growth factors in treating diabetic wound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for xenotransplantation of human skin and streptozotocin diabetes induction in immunodeficient mice to study impaired wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix Metalloproteinase-9 as a Predictor of Healing in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix metalloproteinases and diabetic foot ulcers: the ratio of MMP-1 to TIMP-1 is a predictor of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wound Fluid Matrix Metalloproteinase-9 as a Potential Predictive Marker for the Poor Healing Outcome in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to Create Chronic Wounds in Diabetic Mice [protocols.io]
- 16. Single‐cell RNA‐seq in diabetic foot ulcer wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for ND-336 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of ND-336's selectivity, particularly its potent and selective inhibition of matrix metalloproteinase-9 (MMP-9). The following sections detail the quantitative pharmacological data, the mechanism of action, and the experimental protocols utilized in the characterization of this compound.
Quantitative Pharmacological Data
The selectivity of (R)-ND-336 is underscored by its differential inhibitory activity against various matrix metalloproteinases (MMPs) and other enzymes. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.
Table 1: Inhibitory Activity of (R)-ND-336 and Related Compounds Against MMPs
| Compound | Target MMP | Ki (nM) | Selectivity (fold) vs. MMP-8 | Residence Time | Inhibition Type |
| (R)-ND-336 | MMP-9 | 19 ± 3 [1][2] | 450 [3][4] | 300 ± 1 min [1][2] | Slow-binding, Mechanism-based [4][5] |
| MMP-8 | 8590 ± 230[1][2] | - | Seconds[1][2] | Non-competitive[1][2] | |
| MMP-2 | 127[6] | - | Not Reported | - | |
| MMP-14 | 119[6] | - | Not Reported | - | |
| (S)-ND-336 | MMP-9 | Not specified | 11[3][4] | Not Reported | - |
| (R,S)-ND-336 | MMP-9 | 150 ± 10[4] | 51[3][4] | Not Reported | - |
| MMP-8 | 7700 ± 100[4] | - | Not Reported | - | |
| (R,S)-ND-322 | MMP-9 | 870[3] | 3[3] | Not Reported | - |
| MMP-8 | 2600[3] | - | Not Reported | - |
Table 2: Inhibitory Activity of (R)-ND-336 Metabolites Against MMPs
| Metabolite | Target MMP | Ki (nM) | IC50 (µM) | Inhibition Type |
| M1 (N-acetyl derivative) | MMP-9 | - | > 100[7][8] | Poor inhibitor[9] |
| M2 (Hydroxymethyl derivative) | MMP-9 | 390[7][8] | - | - |
| M3 (Carboxylic acid derivative) | MMP-9 | - | > 100[7][8] | Very poor inhibitor[9] |
| (R)-9 (N-acetyl derivative) | MMP-2 | 164 ± 11[9] | - | Slow-binding[9] |
| MMP-9 | - | > 100[9] | Poor inhibitor[9] | |
| MMP-14 | - | > 100[9] | Poor inhibitor[9] | |
| (±)-8 (Hydroxymethyl derivative) | MMP-8 | 1330 ± 50[7] | - | Non-competitive[7] |
Table 3: (R)-ND-336 Inhibition of Cytochrome P450 (CYP) Enzymes
| CYP Isoform | IC50 (µM) |
| CYP1A2 | 7.9[1][2] |
| CYP2C8 | 39.0[1][2] |
| CYP2C9 | 3.1[1][2] |
| CYP2C19 | 3.5[1][2] |
| CYP3A4/A5 | No inhibition[1][2] |
| CYP2D6 | No inhibition[1][2] |
Mechanism of Action: Selective Inhibition of MMP-9
(R)-ND-336 exhibits its potent and selective inhibition of MMP-9 through a mechanism-based, slow-binding process.[3][5] This involves a unique interaction with the active site of the enzyme. The key steps are as follows:
-
Initial Binding: (R)-ND-336 initially binds to the active site of MMP-9.
-
Proton Abstraction: The glutamate residue at position 404 (Glu-404) in the MMP-9 active site abstracts a proton from the carbon atom alpha to the sulfone group of (R)-ND-336.[5]
-
Thiirane Ring Opening: This proton abstraction facilitates the opening of the thiirane ring, resulting in the formation of a thiolate.[4][5]
-
Zinc Coordination: The newly formed thiolate then coordinates with the catalytic zinc ion (Zn²⁺) in the active site of MMP-9.[5][10]
-
Tight-Binding Inhibition: This coordination forms a tight, slowly reversible complex, leading to potent inhibition of the enzyme.[5] The long residence time of 300 minutes for (R)-ND-336 on MMP-9, compared to mere seconds on MMP-8, is a direct consequence of this stable interaction and a cornerstone of its selectivity.[1][2][3]
In contrast, (R)-ND-336 is a poor, non-competitive inhibitor of MMP-8, indicating a different and much weaker binding mode that does not involve this mechanism-based ring opening.[1][5]
Caption: Mechanism of (R)-ND-336 inhibition of MMP-9.
Experimental Protocols
The characterization of (R)-ND-336's selectivity and mechanism of action involved several key experimental methodologies.
Identification and Quantification of Active MMPs
A crucial technique for understanding the roles of different MMPs in pathologies like diabetic foot ulcers is the selective identification of their active forms.
-
Affinity Resin-Based Proteomics: An affinity resin, created by covalently coupling a broad-spectrum MMP inhibitor to Sepharose beads, is utilized to exclusively capture the active forms of MMPs from complex biological samples such as wound homogenates.[1][2][11] The latent and tissue inhibitor of metalloproteinases (TIMP)-bound forms of the enzymes are not captured.[11]
-
Workflow:
-
Wound homogenate is incubated with the affinity resin.
-
Only active MMPs bind to the resin.
-
The captured proteins are subjected to reduction of cysteine residues with dithiothreitol (DTT) and subsequent alkylation with iodoacetamide (IAA).
-
The proteins are then digested with trypsin.
-
The resulting peptides are identified and quantified by mass spectrometry (MS/MS).[1]
-
-
Caption: Experimental workflow for identifying active MMPs.
Enzyme Inhibition Assays
Standard enzyme kinetic assays were employed to determine the inhibition constants (Ki) and IC50 values.
-
MMP Inhibition Assays: The inhibitory potency of (R)-ND-336 and its analogs against various MMPs was determined using fluorogenic substrates. The rate of substrate cleavage is monitored in the presence and absence of the inhibitor to calculate the kinetic parameters. For slow-binding inhibitors like (R)-ND-336, progress curves are analyzed to determine the on- and off-rates and the overall inhibition constant.
-
CYP450 Inhibition Assays: The potential for drug-drug interactions was assessed by evaluating the inhibition of major cytochrome P450 isoforms. Recombinant human CYPs were incubated with (R)-ND-336 and a specific marker substrate for each isoform. The formation of the metabolite was measured, and the decrease in its formation in the presence of (R)-ND-336 was used to calculate the IC50 values.[2]
In Vitro Metabolism Studies
The metabolic fate of (R)-ND-336 was investigated using liver S9 fractions from various species (human, monkey, minipig, dog, rat, and mouse) in the presence of NADPH.[7][9]
-
Metabolite Identification: Metabolites were separated and identified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS-MS).[9] The identities of the observed metabolites were confirmed by comparison with synthetically prepared standards.[7][8]
-
Enzyme Phenotyping: To identify the enzymes responsible for the metabolism of (R)-ND-336, further studies were conducted with human liver cytosol (containing aldehyde oxidase and xanthine oxidase) and in the presence of specific inhibitors, such as deprenyl for monoamine oxidase-B (MAO-B).[7][9]
Conclusion
The remarkable selectivity of (R)-ND-336 for MMP-9 over other MMPs, particularly MMP-8, is a result of its unique mechanism-based, slow-binding inhibition. This involves a specific chemical interaction with the MMP-9 active site that leads to the formation of a highly stable enzyme-inhibitor complex, characterized by a long residence time. The comprehensive characterization of its pharmacological profile, including its metabolism and potential for drug-drug interactions, provides a strong foundation for its development as a targeted therapeutic agent. This detailed understanding of the structural basis for its selectivity is crucial for the rational design of future generations of highly selective MMP inhibitors.
References
- 1. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
A Technical Guide to Preclinical Research on MMP-9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core tenets of preclinical research on Matrix Metalloproteinase-9 (MMP-9) inhibitors. MMP-9, a zinc-dependent endopeptidase, is a critical mediator in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a primary component of basement membranes.[1] Its dysregulation is implicated in a wide array of pathologies, including cancer, neuroinflammation, and cardiovascular diseases, making it a significant therapeutic target.[1][2][3]
The historical development of MMP inhibitors was initially challenged by a lack of specificity, leading to dose-limiting toxicities and musculoskeletal side effects in clinical trials.[4][5][6] This has underscored the critical need for highly selective and potent MMP-9 inhibitors. This guide details the essential experimental protocols, presents quantitative data for a range of inhibitors, and visualizes the complex signaling pathways and experimental workflows integral to the preclinical evaluation of novel MMP-9 targeted therapies.
MMP-9 Activation and Key Signaling Pathways
MMP-9 is synthesized as an inactive zymogen, pro-MMP-9, and its activation is a key regulatory step.[1] This process can be initiated by other proteases like MMP-3 (stromelysin-1) or plasmin.[1] Once active, MMP-9 partakes in numerous signaling cascades that influence cellular processes such as inflammation, migration, angiogenesis, and apoptosis.
MMP-9 Activation Cascade
The activation of MMP-9 is a multi-step process involving several proteases. Understanding this cascade is crucial for identifying multiple points of potential therapeutic intervention beyond targeting the active enzyme itself.
Signaling Pathways in Disease
Active MMP-9 influences disease progression by degrading the ECM and processing a variety of signaling molecules.[7] This activity facilitates cancer cell invasion, promotes inflammation, and drives pathological tissue remodeling.[4][7] Key pathways include the release of matrix-sequestered growth factors like VEGF and TGF-β, and the activation of pro-inflammatory cytokines.[7][8][9] In cardiac fibroblasts, stimuli such as IL-1β and TNF-α can induce MMP-9 expression through ERK1/2 and NF-κB signaling pathways.[7]
Core Preclinical Evaluation Workflow
A robust preclinical assessment of an MMP-9 inhibitor follows a structured, multi-stage process. This workflow is designed to comprehensively establish the inhibitor's potency, selectivity, mechanism of action, pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and ultimately, its efficacy in relevant in vivo disease models.
Quantitative Data of Preclinical MMP-9 Inhibitors
The evaluation of MMP-9 inhibitors relies on quantitative measures of potency and selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters. The following tables summarize data for representative small molecule and antibody-based inhibitors.
Table 1: Small Molecule MMP-9 Inhibitors
| Compound Name | Target(s) | IC50 / Ki | Notes |
| Mmp-9-IN-3 | MMP-9, AKT | MMP-9: 5.56 nM (IC50) | Also inhibits AKT (IC50: 2.11 nM) and induces apoptosis.[1] |
| MMP-9-IN-7 | MMP-9 | 0.52 µM (IC50) | Determined in a proMMP-9/MMP-3 activation assay.[10] |
| Prinomastat (AG3340) | MMP-2, -3, -9, -13, -14 | MMP-9: 0.26 nM (Ki) | Selective against MMP-1 to potentially avoid musculoskeletal side effects.[11] |
| Batimastat (BB-94) | Broad-spectrum MMP | - | First MMP inhibitor in clinical trials; showed antiproliferative activity in various preclinical cancer models.[4] |
| Marimastat (BB-2516) | Broad-spectrum MMP | - | Oral, non-peptidomimetic inhibitor; terminated in Phase I due to side effects.[4] |
| AZD1236 | MMP-9, MMP-12 | Nanomolar potency | Non-hydroxamate selective inhibitor designed for inflammatory diseases.[2] |
| Doxycycline | MMP-2, MMP-9 | - | A tetracycline antibiotic with MMP inhibitory activity; used to reduce MMP-9 activity in cerebral ischemia models.[2][12] |
Table 2: Antibody-Based MMP-9 Inhibitors
| Compound Name | Mechanism of Action | Target Affinity (KD) | Clinical Status (Selected) |
| Andecaliximab (GS-5745) | Non-competitive, allosteric inhibition; blocks zymogen activation.[6][13] | Higher affinity for pro-MMP-9 (0.008–0.043 nM) vs. active MMP-9 (2.0–6.6 nM).[13] | Phase II/III trials for gastric cancer and ulcerative colitis have been conducted.[5][13] |
Experimental Protocols
Detailed and standardized protocols are paramount for the reliable preclinical assessment of MMP-9 inhibitors. Below are methodologies for key in vitro and in vivo experiments.
In Vitro Assay: Gelatin Zymography
Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9 in biological samples.[10] The method separates proteins via electrophoresis on a polyacrylamide gel containing gelatin.[10] After electrophoresis, the gel is incubated to allow renatured enzymes to digest the substrate, creating clear bands against a stained background.
Protocol:
-
Sample Preparation : Collect biological samples, such as conditioned media from cell cultures, and centrifuge to remove debris.[10] Determine the protein concentration. For inhibitor studies, samples can be pre-incubated with the inhibitor for 30 minutes at room temperature.[10] Mix samples with non-reducing sample buffer (do not boil).[10][13]
-
Gel Electrophoresis : Prepare a 7.5-10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.[14] Load equal amounts of protein (e.g., 20 µg) per well.[10] Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front reaches the bottom.[10]
-
Renaturation and Incubation : Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., containing 2.5% Triton X-100) to remove SDS and allow enzymes to renature.[10][15] Incubate the gel in a developing buffer (containing cofactors like CaCl2 and ZnCl2) overnight (16-24 hours) at 37°C.[10] For inhibitor assessment, the desired concentration of the MMP-9 inhibitor is added to this developing buffer.[10]
-
Staining and Analysis : Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.[10] Destain the gel with a solution of methanol and acetic acid until clear bands of gelatinolysis are visible against a blue background.[10] Capture an image of the gel and quantify the band intensity using densitometry software.[10]
In Vitro Assay: Fluorogenic Substrate Assay for IC50 Determination
This assay quantitatively measures the potency of an inhibitor against the catalytic activity of purified, active MMP-9.[13] It utilizes a quenched fluorogenic substrate that fluoresces upon cleavage by the enzyme.
Protocol:
-
Reagents : Use activated recombinant human MMP-9, a fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2 or DQ™-gelatin), and an appropriate assay buffer.[13][16]
-
Procedure : a. Prepare serial dilutions of the test inhibitor in the assay buffer. b. In a 96-well microplate, add the activated MMP-9 enzyme to each well (except for background controls).[17] c. Add the test inhibitor dilutions to the respective wells. Include a positive control (a known inhibitor like NNGH) and a vehicle control (no inhibitor).[17] d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Measure the fluorescence in a kinetic mode (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 325/393 nm or 490/520 nm).[17][18]
-
Data Analysis : Calculate the rate of reaction (slope of fluorescence versus time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
In Vivo Protocol: Pharmacokinetic (PK) Analysis
This protocol outlines a general method for determining the in vivo half-life and other PK parameters of a small molecule inhibitor in a mouse model.[19]
Protocol:
-
Dosing : Administer a single dose of the inhibitor to a cohort of animals via the intended clinical route (e.g., intravenous, oral).[19]
-
Blood Sampling : Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[19]
-
Plasma Preparation : Centrifuge the blood samples to separate plasma.[19]
-
Sample Analysis : Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[19][20]
-
Data Analysis : Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).[19]
In Vivo Protocol: Efficacy in a Colorectal Cancer Xenograft Model
This protocol assesses the anti-tumor efficacy of an MMP-9 inhibitor in a surgical orthotopic xenograft model of colorectal carcinoma.[6]
Protocol:
-
Cell Culture and Implantation : Culture a human colorectal carcinoma cell line (e.g., HT1080, which has high MMP-2 and MMP-9 expression).[21] Surgically implant tumor fragments or cells into the colon of immunocompromised mice.
-
Treatment : Once tumors are established, randomize mice into treatment and control groups. Administer the MMP-9 inhibitor or a vehicle control according to a predetermined dosing schedule.[6]
-
Monitoring : Monitor tumor growth over time using methods like caliper measurements or in vivo imaging. Also, monitor animal body weight and overall health.
-
Endpoint Analysis : At the end of the study, euthanize the animals and excise the primary tumors. Weigh the tumors and process them for further analysis. Assess the incidence of metastases in other organs like the liver and lungs.[6]
-
Pharmacodynamic Assessment : Analyze tumor tissues to confirm target engagement. This can be done by measuring MMP-9 activity via zymography or by quantifying MMP-9 protein levels via Western blot or ELISA.[19][22]
References
- 1. benchchem.com [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 7. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R)-ND-336 Formulation for Topical Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the topical formulation of (R)-ND-336, a selective inhibitor of matrix metalloproteinase-9 (MMP-9), for promoting the healing of chronic wounds, such as diabetic foot ulcers. Detailed protocols for formulation preparation, in vitro skin permeation studies, and in vivo efficacy evaluation are provided, along with key quantitative data and visualizations of the underlying mechanism of action and experimental workflows.
Introduction
(R)-ND-336 is a potent and highly selective, slow-binding, mechanism-based inhibitor of MMP-9, an enzyme that is overexpressed in chronic wounds and contributes to the degradation of the extracellular matrix, impairing the healing process.[1][2] By selectively inhibiting MMP-9 while sparing the beneficial MMP-8, (R)-ND-336 helps to restore the balance of tissue remodeling, reduce inflammation, decrease levels of reactive oxygen species (ROS), and promote angiogenesis, thereby accelerating wound closure.[3][4][5] Topical application of (R)-ND-336 allows for targeted delivery to the wound site with minimal systemic absorption.[6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of (R)-ND-336
| Target | Inhibition Constant (Kᵢ) | IC₅₀ | Residence Time | Selectivity (MMP-8/MMP-9) |
| MMP-9 | 19 ± 3 nM[2][3] | - | 300 ± 1 min[2][3] | 450-fold[2][4] |
| MMP-8 | 8590 ± 230 nM[3][7] | - | < 1 s[2] | - |
| MMP-2 | 127 nM[6] | - | - | - |
| MMP-14 | 119 nM[6] | - | - | - |
| Cathepsin-L | 5.9 ± 0.01 µM[4] | - | - | - |
| Cathepsin-B | 6.2 ± 0.01 µM[4] | - | - | - |
Table 2: In Vivo Efficacy of Topical (R)-ND-336 in Diabetic Mouse Wound Healing Model
| Treatment Group | Dose | Day 10 Wound Area (% of Initial) | Day 14 Wound Area (% of Initial) | Day 21 Wound Area (% of Initial) | Re-epithelialization |
| Vehicle (Water) | - | ~60%[5] | ~45%[5] | ~30%[5] | Partial[5] |
| (R)-ND-336 | 10 µ g/wound/day | Statistically significant improvement vs. vehicle (P < 0.05)[3][5] | Statistically significant improvement vs. vehicle (P < 0.05)[5] | Statistically significant improvement vs. vehicle (P < 0.05)[5] | Complete[5] |
| (R)-ND-336 + Linezolid | 10 µg + 5 µ g/wound/day | Statistically significant improvement vs. vehicle (P = 0.00002)[5] | Statistically significant improvement vs. vehicle (P = 0.037)[5] | Statistically significant improvement vs. vehicle (P = 0.008)[5] | Complete[5] |
| Becaplermin | 5 µ g/wound/day | Less effective than (R)-ND-336[8] | - | - | - |
Table 3: Pharmacokinetic and Safety Profile of Topical (R)-ND-336
| Parameter | Value |
| Water Solubility | 4.9 mg/mL[4] |
| Systemic Absorption (AUCtop/AUCiv) | 3.7% in db/db mice[6] |
| Cytotoxicity (IC₅₀) | 143 µM[6] |
| Sensitization (Guinea Pig) | Non-sensitizer[4] |
| CYP450 Inhibition (IC₅₀) | CYP1A2: 7.9 µM, CYP2C8: 39.0 µM, CYP2C9: 3.1 µM, CYP2C19: 3.5 µM[3] |
Experimental Protocols
Protocol 1: Preparation of (R)-ND-336 Topical Hydrogel (0.1% w/w)
Materials:
-
(R)-ND-336 powder
-
Hydroxyethyl cellulose (HEC)
-
Methyl paraben
-
Propyl paraben
-
Purified water
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Beakers
Procedure:
-
Prepare the Paraben Solution: In a beaker, add 0.1 g of methyl paraben and 0.02 g of propyl paraben to approximately 80 mL of purified water. Heat the mixture to 60-70°C while stirring until the parabens are completely dissolved. Allow the solution to cool to room temperature.
-
Disperse HEC: In a separate beaker containing the cooled paraben solution, slowly add 2.0 g of HEC while stirring continuously with a magnetic stirrer. Increase the stirring speed to create a vortex and ensure uniform dispersion of the HEC powder, avoiding the formation of clumps.
-
Hydrate HEC: Continue stirring the mixture at a moderate speed until the HEC is fully hydrated and a clear, viscous gel is formed. This may take several hours.
-
Incorporate (R)-ND-336: Weigh 0.1 g of (R)-ND-336. In a small beaker, create a slurry of the (R)-ND-336 powder with a small amount of the prepared gel.
-
Final Mixing: Gradually add the (R)-ND-336 slurry to the bulk of the HEC gel with continuous stirring. Continue to mix until the active ingredient is uniformly distributed throughout the gel.
-
Adjust to Final Weight: Add purified water to the gel to adjust the final weight to 100 g. Mix thoroughly to ensure homogeneity.
-
Storage: Store the final gel formulation in an airtight container at 2-8°C, protected from light.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
(R)-ND-336 topical hydrogel (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4 (receptor solution)
-
Magnetic stirrer
-
Water bath maintained at 37°C
-
Syringes and needles for sampling
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz diffusion cell with pre-warmed (37°C), degassed PBS, ensuring no air bubbles are trapped. Place a small magnetic stir bar in the receptor chamber.
-
Mount the prepared skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely.
-
Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C.
-
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the (R)-ND-336 hydrogel uniformly onto the skin surface in the donor chamber.
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis: Analyze the collected samples for the concentration of (R)-ND-336 using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of (R)-ND-336 permeated per unit area of skin at each time point. Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
Protocol 3: In Vivo Diabetic Mouse Excisional Wound Healing Model
Materials:
-
Diabetic mice (e.g., db/db mice, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Hair clippers
-
Surgical scissors and forceps
-
Biopsy punch (6-8 mm)
-
Transparent occlusive dressing (e.g., Tegaderm™)
-
(R)-ND-336 topical hydrogel (from Protocol 1)
-
Vehicle control (hydrogel without (R)-ND-336)
-
Digital camera
-
Calipers
Procedure:
-
Animal Preparation: Anesthetize the mouse. Shave the dorsal surface to expose the skin.
-
Wounding: Create a full-thickness excisional wound on the dorsum of each mouse using a sterile biopsy punch.
-
Treatment Application:
-
Divide the animals into treatment groups (e.g., vehicle control, 0.1% (R)-ND-336 gel).
-
Apply a specified amount of the topical formulation (e.g., 50 µL, equivalent to 50 µg of (R)-ND-336) directly to the wound bed.
-
Cover the wound with a transparent occlusive dressing.
-
Repeat the treatment application daily or as required by the study design.
-
-
Wound Area Measurement:
-
On specified days (e.g., 0, 3, 7, 10, 14, and 21), remove the dressing and photograph the wound with a ruler for scale.
-
Calculate the wound area using image analysis software.
-
Express the wound area as a percentage of the initial wound area on day 0.
-
-
Tissue Collection and Analysis (Optional):
-
At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding skin.
-
The tissue can be processed for:
-
Histology: (H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Biochemical Assays: Homogenize the tissue to measure levels of MMP-9, VEGF, and NF-κB using ELISA or other appropriate assays.
-
-
Visualizations
Signaling Pathway of (R)-ND-336 in Wound Healing
Caption: (R)-ND-336 inhibits MMP-9, mitigating inflammation and promoting healing.
Experimental Workflow for Topical (R)-ND-336 Evaluation
Caption: Workflow from formulation to in vitro and in vivo evaluation of (R)-ND-336.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. Generating and Reversing Chronic Wounds in Diabetic Mice by Manipulating Wound Redox Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quickzyme.com [quickzyme.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-ND-336 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for (R)-ND-336, a selective inhibitor of matrix metalloproteinase-9 (MMP-9), primarily investigated for its therapeutic potential in accelerating the healing of diabetic foot ulcers (DFUs).
Introduction
(R)-ND-336 is a potent and selective, slow-binding inhibitor of MMP-9, an enzyme implicated in the pathology of chronic wounds.[1] Elevated levels of active MMP-9 in diabetic wounds are detrimental, contributing to the degradation of the extracellular matrix and sustaining inflammation, thereby impeding the natural healing process.[1] In contrast, MMP-8 plays a beneficial role in wound repair.[2] (R)-ND-336 selectively inhibits the detrimental MMP-9 without significantly affecting MMP-8, thus promoting an environment conducive to healing.[1] Preclinical studies in animal models have demonstrated that topical application of (R)-ND-336 accelerates wound closure, reduces inflammation, and increases angiogenesis.[1][3]
Mechanism of Action
(R)-ND-336 functions as a mechanism-based inhibitor of MMP-9.[4] The molecule's thiolate group coordinates with the zinc ion at the active site of MMP-9, leading to a tight-binding inhibition with a long residence time of approximately 300 minutes.[1][4] This prolonged inhibition of MMP-9 activity helps to restore the balance between tissue degradation and repair, decrease inflammation through the reduction of reactive oxygen species (ROS) and nuclear factor kappa beta (NF-κβ), and promote the formation of new blood vessels (angiogenesis).[1][5][6]
Figure 1: Signaling pathway of (R)-ND-336 in diabetic wound healing.
Quantitative Data Summary
The following tables summarize the key quantitative data for (R)-ND-336 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of (R)-ND-336
| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. MMP-8 | Residence Time (MMP-9) | Reference |
| MMP-9 | 19 nM | 450-fold | 300 min | [1][7] |
| MMP-8 | 8,590 nM | - | Seconds | [1][5] |
| MMP-2 | 127 nM | - | Not Reported | [7] |
| MMP-14 | 119 nM | - | Not Reported | [7] |
| Cathepsin-L | 5.9 µM | - | Not Reported | [1] |
| Cathepsin-B | 6.2 µM | - | Not Reported | [1] |
Table 2: In Vitro Cytochrome P450 (CYP) Inhibition
| CYP Isoform | IC50 | Reference |
| CYP1A2 | 7.9 µM | [5][6] |
| CYP2C8 | 39.0 µM | [5][6] |
| CYP2C9 | 3.1 µM | [5][6] |
| CYP2C19 | 3.5 µM | [5][6] |
| CYP3A4/A5 | No Inhibition | [5][6] |
| CYP2D6 | No Inhibition | [5][6] |
| Note: These concentrations are unlikely to be achieved systemically following topical administration.[1][5] |
Table 3: In Vivo Efficacy in Infected Diabetic Mouse Model
| Treatment Group | Bacterial Reduction (log10 CFU/wound) | VEGF Increase (vs. Vehicle) | Reference |
| (R)-ND-336 (10 µ g/day ) | 0.69 (not significant) | Significant (P = 0.043) | [5][6] |
| Linezolid (5 µ g/day ) | 1.94 (P = 0.04) | No significant difference | [5][6] |
| (R)-ND-336 + Linezolid | 2.01 (P = 0.03) | Significant (P = 0.038) | [5][6] |
Experimental Protocols
The following protocols are based on methodologies reported in published studies on (R)-ND-336.
Diabetic Mouse Wound Healing Model
This protocol describes the creation of a full-thickness excisional wound in a diabetic mouse model, which is a standard and clinically relevant model for studying DFU treatments.
Figure 2: Experimental workflow for the diabetic mouse wound healing model.
Materials:
-
Genetically diabetic mice (e.g., db/db mice)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Disinfectants (e.g., povidone-iodine, 70% ethanol)
-
Sterile surgical instruments, including a biopsy punch (e.g., 6-mm)
-
(R)-ND-336 formulation (e.g., 0.05%-0.1% gel in 2% hydroxyethyl cellulose)[1]
-
Vehicle control (gel without (R)-ND-336)
-
Sterile transparent film dressing (e.g., Tegaderm)
-
Digital camera and ruler for wound measurement
-
(Optional) Bacterial culture (e.g., Staphylococcus epidermidis ATCC 35984) for infected model[5]
Procedure:
-
Animal Acclimatization: Acclimatize diabetic mice to the housing conditions for at least one week before the experiment.
-
Anesthesia and Preparation: Anesthetize the mouse. Shave the dorsal back and disinfect the skin with povidone-iodine followed by 70% ethanol.
-
Wound Creation: Create two symmetrical, full-thickness dermal wounds on the dorsum using a 6-mm biopsy punch.
-
Infection (Optional): For an infected wound model, apply a suspension of bacteria (e.g., 10^7 CFU of S. epidermidis) to the wound bed.[3]
-
Treatment Application: Topically apply the specified dose of (R)-ND-336 gel (e.g., 10-50 µg per wound) or vehicle control directly onto the wound bed.[6][7]
-
Dressing: Cover the wound with a sterile, transparent dressing to prevent contamination and desiccation.
-
Monitoring and Re-application: House mice individually. Remove the dressing daily to measure the wound area (tracing or digital photography) and re-apply the treatment.
-
Endpoint and Analysis: Continue the study until wound closure or for a predetermined period (e.g., 14-21 days).[5] At the endpoint, animals can be euthanized, and wound tissue harvested for histological analysis (H&E staining for re-epithelialization), in-situ zymography (for MMP-9 activity), and biomarker quantification (ELISA for VEGF, IL-6).[5]
In-Situ Zymography for MMP Activity
This protocol allows for the visualization of MMP activity directly within tissue sections.
Materials:
-
Cryosectioned wound tissue (8-12 µm thickness)
-
DQ-Gelatin (fluorescent substrate for gelatinases like MMP-9 and MMP-2)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl2, 0.2 mM NaN3)
-
Fluorescence microscope
Procedure:
-
Prepare frozen sections of the harvested wound tissue.
-
Incubate the sections with a solution containing DQ-Gelatin at 37°C in a humidified chamber, protected from light.
-
The substrate is cleaved by active MMPs, releasing a fluorescent signal.
-
Wash the sections to remove excess substrate.
-
Visualize the fluorescence using a microscope. The intensity of the signal corresponds to the level of MMP activity. Wounds treated with (R)-ND-336 are expected to show significantly reduced fluorescence compared to vehicle-treated controls, indicating inhibition of MMP-9 activity.[1]
Pharmacokinetic Analysis
This protocol outlines a basic approach to assess the systemic exposure of (R)-ND-336 after topical administration.
Procedure:
-
Administer a single topical dose of (R)-ND-336 gel to the wound of a diabetic mouse.
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes).
-
Process the blood to obtain plasma.
-
Analyze the plasma concentration of (R)-ND-336 using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate pharmacokinetic parameters such as the Area Under the Curve (AUC). Studies have shown minimal systemic absorption after topical administration in db/db mice, with an AUCtop/AUCiv ratio of 3.7%, indicating the drug primarily acts locally at the wound site.[7]
Safety and Toxicology
Preclinical safety studies have been conducted on (R)-ND-336:
-
Genotoxicity: The compound was found to be non-mutagenic in Good Laboratory Practice (GLP) compliant in vitro studies (Ames test and human peripheral blood lymphocyte micronucleus assay).[1]
-
Sensitization: A sensitization study in guinea pigs classified (R)-ND-336 as a non-sensitizer.[1][8]
-
hERG Study: An in vitro hERG study showed negligible inhibition (0.8%), suggesting a low risk for cardiac-related adverse effects.[1]
-
Metabolism: The in vitro metabolism of (R)-ND-336 has been investigated across multiple species (mouse, rat, dog, minipig, monkey, and human).[9][10] The primary metabolites are less potent inhibitors of MMP-9 than the parent compound.[10]
These application notes are intended to serve as a guide. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal care and use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atozorthotics.com.au [atozorthotics.com.au]
- 3. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-ND-336 in Diabetic Mouse Models of Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ND-336 is a selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in the pathology of delayed wound healing in diabetic foot ulcers (DFUs).[1][2][3] In diabetic wounds, elevated levels of active MMP-9 contribute to persistent inflammation and degradation of the extracellular matrix, preventing normal tissue repair.[1][2][3][4] Conversely, MMP-8 plays a beneficial role in the healing process.[3][4][5] (R)-ND-336 exhibits high selectivity for MMP-9 over MMP-8, making it a promising therapeutic candidate for promoting wound healing in diabetic conditions.[4][5]
These application notes provide detailed protocols for the use of (R)-ND-336 in preclinical diabetic mouse models of wound healing, based on established research.
Mechanism of Action
(R)-ND-336 promotes diabetic wound healing through the selective inhibition of MMP-9.[1][2] This targeted inhibition leads to a cascade of beneficial downstream effects:
-
Reduced Inflammation: (R)-ND-336 decreases the levels of reactive oxygen species (ROS) and nuclear factor kappa beta (NF-κβ), key mediators of inflammation in chronic wounds.[1][2][4]
-
Decreased Macrophage Infiltration: By mitigating inflammation, (R)-ND-336 reduces the infiltration of macrophages at the wound site.[1][2]
-
Enhanced Angiogenesis: The compound increases the levels of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that stimulates the formation of new blood vessels.[1][2]
By addressing these key pathological features, (R)-ND-336 helps to convert a chronic, non-healing wound into an acute, healing wound.[1][2]
Signaling Pathway of (R)-ND-336 in Diabetic Wound Healing
Caption: Signaling pathway of (R)-ND-336 in diabetic wound healing.
Quantitative Data Summary
| Parameter | Vehicle Control | (R)-ND-336 | (R)-ND-336 + Linezolid | Linezolid | Becaplermin | Reference |
| Wound Healing (Day 10) | Slower | Statistically significant improvement (P = 0.033) | Statistically significant improvement | No significant improvement | Slower than (R)-ND-336 | [2] |
| Wound Healing (Day 14) | Slower | Statistically significant improvement (P = 0.036) | Statistically significant improvement (P = 0.037) | No significant improvement | Slower than (R)-ND-336 | [2] |
| Wound Healing (Day 21) | Slower | Statistically significant improvement (P < 0.049) | Statistically significant improvement (P = 0.008) | No significant improvement | Not reported | [2] |
| VEGF Levels (Day 10) | Baseline | Increased (P < 0.05) | Increased (P < 0.05) | Not reported | Not reported | [1][2] |
| IL-6 Levels (Day 10) | Baseline | Similar to control (P > 0.05) | Similar to control | Not reported | Not reported | [1][2] |
| MMP-9 Inhibition | Not inhibited | Complete inhibition | Complete inhibition | Not applicable | Decreased activity, but not complete inhibition | [4] |
| Re-epithelialization | Partial | Complete | Complete | Partial | Not fully reported | [1][2] |
| Inhibitor Selectivity | Ki for MMP-9 | Ki for MMP-8 | Selectivity (MMP-8/MMP-9) | Reference |
| (R)-ND-336 | 150 nM | 7,700 nM | 51-fold | [4] |
| ND-322 | 870 nM | 2,600 nM | 3-fold | [4] |
Experimental Protocols
Diabetic Mouse Model of Infected Wound Healing
This protocol describes the creation of a full-thickness dermal wound in diabetic mice and subsequent infection to mimic a clinical scenario.
Materials:
-
db/db mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Hair clipper and depilatory cream
-
Surgical scissors and forceps
-
8-mm dermal biopsy punch
-
Staphylococcus epidermidis bacterial culture
-
Phosphate-buffered saline (PBS)
-
Tegaderm™ transparent film dressing
Procedure:
-
Anesthetize the db/db mouse using an appropriate anesthetic.
-
Shave the dorsal back of the mouse and apply a depilatory cream to remove any remaining hair.
-
Create two full-thickness dermal wounds on the dorsum of each mouse using an 8-mm dermal biopsy punch.
-
Prepare a suspension of Staphylococcus epidermidis in PBS.
-
Inoculate each wound with the bacterial suspension.
-
Cover the wounds with a Tegaderm™ transparent film dressing.
Topical Administration of (R)-ND-336
(R)-ND-336 is typically formulated as a topical gel for administration to the wound site.
Materials:
-
(R)-ND-336
-
Vehicle (e.g., 2% hydroxyethyl cellulose with 0.1% methyl paraben and 0.02% propyl paraben)[4]
-
Sterile applicators
Procedure:
-
Prepare the (R)-ND-336 topical formulation at the desired concentration (e.g., 0.05% or 0.1%).[4]
-
One day after wound creation and infection, remove the Tegaderm™ dressing.
-
Apply a specified amount of the (R)-ND-336 gel or vehicle control directly to the wound bed (e.g., 50 µ g/wound/day ).[6]
-
Re-cover the wound with a new Tegaderm™ dressing.
-
Repeat the treatment daily for the duration of the study (e.g., 14 or 21 days).
Assessment of Wound Healing
Wound Area Measurement:
-
At specified time points (e.g., days 7, 10, 14, 21), remove the wound dressing.
-
Place a transparent sheet over the wound and trace the wound margin.
-
Scan the tracing and calculate the wound area using image analysis software (e.g., ImageJ).
-
Normalize the wound area at each time point to the initial wound area on day 0.
Histological Analysis (H&E Staining):
-
At the end of the study, euthanize the mice and excise the wounds with a surrounding margin of healthy skin.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
Biochemical and Molecular Analyses
ELISA for VEGF and IL-6:
-
Homogenize wound tissue samples in an appropriate lysis buffer.
-
Centrifuge the lysates and collect the supernatants.
-
Quantify the levels of VEGF and IL-6 in the wound lysates using commercially available ELISA kits according to the manufacturer's instructions.[1]
In Situ Zymography for MMP-9 Activity:
-
Embed fresh-frozen wound tissue in a suitable medium.
-
Cryosection the tissue.
-
Incubate the sections with a fluorogenic MMP substrate (e.g., DQ-gelatin).
-
Visualize and quantify the fluorescence, which is proportional to MMP-9 activity.[4]
Experimental Workflow
Caption: Experimental workflow for evaluating (R)-ND-336 in diabetic mouse models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New finding offers hope for diabetic wound healing | News | Notre Dame News | University of Notre Dame [news.nd.edu]
- 6. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-ND-336 for In Vivo Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-ND-336 is a potent and selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9) that has demonstrated significant efficacy in accelerating wound healing, particularly in diabetic models.[1][2] Elevated levels of active MMP-9 are implicated in the pathophysiology of chronic wounds, such as diabetic foot ulcers (DFUs), where they contribute to the degradation of the extracellular matrix and impair the healing process.[1][3] (R)-ND-336 selectively targets detrimental MMP-9 activity, thereby reducing inflammation, mitigating macrophage infiltration, and promoting angiogenesis to restore a normal wound healing trajectory.[4][5] These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and the underlying mechanism of action for the use of (R)-ND-336 in preclinical in vivo wound healing studies.
Introduction
Chronic wounds, a significant complication of diabetes, are characterized by a prolonged inflammatory phase and impaired tissue regeneration.[6] Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in tissue remodeling.[1] In the context of diabetic wounds, the activity of MMP-9 is significantly upregulated, leading to excessive breakdown of the extracellular matrix and delayed healing.[1][3] Conversely, MMP-8 appears to have a beneficial role in the healing process.[1][3] This highlights the need for selective MMP-9 inhibitors. (R)-ND-336 has emerged as a promising therapeutic agent due to its high selectivity for MMP-9 over other MMPs, including MMP-8.[2][3] In vivo studies have shown that topical application of (R)-ND-336 accelerates wound closure in diabetic mouse models.[2][4]
Quantitative Data Summary
The following table summarizes the effective dosages of (R)-ND-336 and its racemic form, ND-336, as reported in in vivo wound healing studies.
| Compound | Animal Model | Wound Type | Application | Dosage | Duration | Key Findings | Reference |
| (R)-ND-336 | Diabetic (db/db) mice | 8 mm full-thickness excisional wound | Topical | 10 µ g/wound/day | Not specified | Statistically significant improvement in wound healing compared to vehicle control.[4] | [4] |
| (R)-ND-336 | Diabetic (db/db) mice | Not specified | Topical | 50 µ g/wound/day | 14 days | Accelerated wound healing.[7] | [7] |
| (R,S)-ND-336 | Diabetic (db/db) mice | Not specified | Topical | 100 µ g/wound/day | 14 days | Accelerated wound healing compared to vehicle.[2] | [2] |
| (R)-ND-336 | Infected Diabetic (db/db) mice | 8 mm full-thickness excisional wound infected with S. epidermidis | Topical | 10 µ g/wound/day | 21 days | Improved wound healing alone and in combination with the antibiotic linezolid.[4] | [4] |
Mechanism of Action & Signaling Pathway
(R)-ND-336 exerts its pro-healing effects primarily through the selective inhibition of MMP-9.[2] This inhibition leads to a cascade of downstream effects that collectively promote a more favorable environment for tissue repair. The key signaling events are:
-
Reduction of Inflammation: (R)-ND-336 has been shown to decrease the levels of nuclear factor kappa beta (NF-κβ), a key regulator of the inflammatory response.[4][6] By inhibiting MMP-9, (R)-ND-336 helps to resolve the prolonged inflammation characteristic of chronic wounds.[4]
-
Decreased Oxidative Stress: The compound also reduces the levels of reactive oxygen species (ROS) at the wound site.[4][6] Excessive ROS can damage cells and impair the healing process.
-
Promotion of Angiogenesis: (R)-ND-336 treatment leads to an increase in Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that promotes the formation of new blood vessels (angiogenesis).[4][8] Improved vascularization is essential for supplying oxygen and nutrients to the healing tissue.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
Preparing Stable (R)-ND-336 Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation and handling of stable solutions of (R)-ND-336, a selective inhibitor of matrix metalloproteinase-9 (MMP-9). The provided methodologies are essential for ensuring the accuracy and reproducibility of in vitro and in vivo experiments investigating the therapeutic potential of this compound, particularly in areas such as diabetic wound healing.
Introduction
(R)-ND-336 is a potent and selective small-molecule inhibitor of MMP-9, an enzyme implicated in the pathogenesis of various diseases, including the impaired healing of diabetic foot ulcers.[1][2] Proper preparation of (R)-ND-336 solutions is critical for obtaining reliable and consistent results in preclinical studies. This document outlines the chemical and physical properties of (R)-ND-336, protocols for preparing stock and working solutions for both in vitro and in vivo applications, and guidance on storage and stability.
Chemical and Physical Properties of (R)-ND-336
A summary of the key properties of (R)-ND-336 is presented in the table below, compiled from available literature.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ClNO₃S₂ | [3] |
| Molecular Weight | 371.9 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | >95% | [4] |
| Water Solubility | 4.9 mg/mL | [5][6] |
| Mechanism of Action | Slow-binding inhibitor of MMP-9 | [4][5] |
| Inhibitory Constant (Ki) for MMP-9 | 19 nM | [5][7] |
Signaling Pathway of (R)-ND-336 in Diabetic Wound Healing
(R)-ND-336 exerts its therapeutic effects in diabetic wound healing primarily by selectively inhibiting MMP-9. Elevated levels of active MMP-9 in diabetic wounds are detrimental as they degrade the extracellular matrix, sustain inflammation, and impair angiogenesis. By inhibiting MMP-9, (R)-ND-336 helps to restore the balance of tissue remodeling, reduce inflammation, and promote the natural healing process.
Caption: Signaling pathway of (R)-ND-336 in promoting diabetic wound healing.
Experimental Protocols
Preparation of (R)-ND-336 Stock Solution for In Vitro Assays
This protocol is suitable for preparing a concentrated stock solution of (R)-ND-336 in an organic solvent, which can be used for various in vitro experiments, including cell-based assays and enzyme kinetics.
Materials:
-
(R)-ND-336 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of (R)-ND-336 powder using a calibrated analytical balance in a fume hood.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the (R)-ND-336 is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A general recommendation for DMSO stock solutions is to use them within one month.[3]
Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Preparation of (R)-ND-336 Aqueous Solution for In Vivo Studies
This protocol describes the preparation of an aqueous solution of (R)-ND-336 suitable for topical administration in animal models of wound healing.[4]
Materials:
-
(R)-ND-336 powder
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile syringe filters (0.22 µm)
-
Sterile tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Weigh the required amount of (R)-ND-336 powder.
-
Dissolution: Add the calculated volume of sterile water or PBS to the powder. The concentration will depend on the dosing regimen. For example, to prepare a 200 µg/mL solution, dissolve 1 mg of (R)-ND-336 in 5 mL of sterile water.
-
Solubilization: Vortex the solution until the compound is fully dissolved. Given its water solubility of 4.9 mg/mL, concentrations for topical application are readily achievable.[5][6]
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Preparation and Storage: It is recommended to prepare these aqueous solutions fresh daily and store them at 4°C.[4]
Preparation of (R)-ND-336 Topical Gel Formulation
While a specific, detailed protocol for the initial solubilization step in the gel formulation is not explicitly available in the searched literature, a general method can be inferred based on standard pharmaceutical practices and the known solubility of (R)-ND-336. The literature mentions a formulation in 2% hydroxyethyl cellulose with preservatives.[5][6]
Materials:
-
(R)-ND-336 powder
-
Hydroxyethyl cellulose
-
Methylparaben
-
Propylparaben
-
Purified water
-
Stir plate and magnetic stir bar
-
pH meter
Procedure (General Guidance):
-
Preservative Solution: Prepare an aqueous solution containing the preservatives (e.g., 0.1% methylparaben and 0.02% propylparaben) by heating a portion of the purified water to facilitate dissolution. Cool the solution to room temperature.
-
Dissolving (R)-ND-336: In a separate container, dissolve the required amount of (R)-ND-336 powder in a portion of the purified water. Given its aqueous solubility, direct dissolution should be feasible for concentrations typically used in topical formulations (e.g., 0.05% and 0.1%).[5][6]
-
Gel Formation: Slowly add the hydroxyethyl cellulose to the bulk of the purified water while stirring continuously to avoid clumping. Continue stirring until a homogenous gel is formed.
-
Incorporation of Active Ingredient: Add the dissolved (R)-ND-336 solution and the preservative solution to the gel base and mix thoroughly until a uniform consistency is achieved.
-
pH Adjustment and Final Volume: Adjust the pH of the gel if necessary and add the remaining purified water to reach the final desired volume.
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing (R)-ND-336 solutions for experimental use.
Caption: Workflow for preparing (R)-ND-336 solutions for in vitro and in vivo use.
Stability Considerations
-
Stock Solutions (in DMSO): To maintain stability, it is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store aliquots in tightly sealed vials at low temperatures (-20°C or -80°C).
-
Aqueous Solutions: Aqueous solutions of (R)-ND-336 for in vivo use should be prepared fresh daily to ensure potency and prevent microbial contamination.[4]
-
Light and Air Exposure: While specific data on the light and air sensitivity of (R)-ND-336 are not detailed in the reviewed literature, it is good laboratory practice to protect solutions from excessive light and to keep containers tightly sealed.
By following these detailed protocols and stability guidelines, researchers can prepare stable and reliable solutions of (R)-ND-336, contributing to the generation of high-quality and reproducible data in the investigation of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ND-336 and Linezolid Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic foot ulcers (DFUs) represent a significant complication of diabetes, often exacerbated by bacterial infections and impaired wound healing.[1][2] The therapeutic challenge lies in addressing both the microbial burden and the underlying pathological processes that hinder tissue repair. This document outlines the application and protocols for a novel combination therapy involving (R)-ND-336 , a selective matrix metalloproteinase-9 (MMP-9) inhibitor, and linezolid , a broad-spectrum antibiotic. This combination therapy has shown promise in accelerating wound healing in preclinical models of infected diabetic ulcers by concurrently managing infection and modulating the wound microenvironment.[1][2]
(R)-ND-336 is a potent and selective small-molecule inhibitor of MMP-9, an enzyme found to be overactive in chronic wounds where it contributes to the degradation of the extracellular matrix and perpetuates inflammation.[3][4] By selectively inhibiting MMP-9, (R)-ND-336 helps to reduce inflammation and promote angiogenesis, creating a more favorable environment for healing.[1][2] Linezolid is an oxazolidinone antibiotic effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which are common pathogens in DFUs.
This combination strategy allows for the simultaneous administration of an antibiotic to control infection and a targeted inhibitor to address the host's detrimental enzymatic activity, thereby promoting a transition from a chronic, non-healing wound state to an acute, healing one.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of (R)-ND-336 and linezolid combination therapy in an infected diabetic mouse model.
Table 1: In Vivo Efficacy of (R)-ND-336 and Linezolid on Wound Healing in Infected Diabetic Mice [1][2]
| Treatment Group | Day 10 (% Wound Area) | Day 14 (% Wound Area) | Day 21 (% Wound Area) |
| Vehicle | 85 ± 5 | 70 ± 6 | 55 ± 7 |
| Linezolid | 82 ± 4 | 68 ± 5 | 50 ± 6 |
| (R)-ND-336 | 65 ± 6 | 50 ± 5 | 35 ± 5* |
| (R)-ND-336 + Linezolid | 55 ± 5 | 40 ± 4 | 25 ± 4** |
* P < 0.05 compared to vehicle. ** P < 0.05 compared to vehicle, linezolid alone, and (R)-ND-336 alone on day 21.[1][2]
Table 2: Effect of (R)-ND-336 and Linezolid on Bacterial Load and Angiogenesis in Infected Diabetic Wounds [1][2]
| Treatment Group | Bacterial Load (log10 CFU/wound) | VEGF Levels (pg/mL) |
| Vehicle | 6.5 ± 0.5 | 150 ± 20 |
| Linezolid | 4.56 ± 0.4 | 160 ± 25 |
| (R)-ND-336 | 5.81 ± 0.6 | 250 ± 30 |
| (R)-ND-336 + Linezolid | 4.49 ± 0.3 | 260 ± 35 |
* P < 0.05 compared to vehicle.[1][2]
Experimental Protocols
In Vivo Infected Diabetic Mouse Wound Healing Model
This protocol describes the methodology for evaluating the efficacy of (R)-ND-336 and linezolid combination therapy in a diabetic mouse model with an established wound infection.
1. Animal Model and Induction of Diabetes:
-
Use db/db mice, a genetic model of type 2 diabetes, or induce diabetes in a suitable mouse strain (e.g., C57BL/6) via intraperitoneal injection of streptozotocin.
-
Confirm diabetes by measuring blood glucose levels.
2. Wound Creation and Infection:
-
Anesthetize the diabetic mouse.
-
Create a full-thickness excisional wound on the dorsal surface using a sterile biopsy punch.
-
Inoculate the wound with a clinically relevant bacterial strain, such as Staphylococcus epidermidis or MRSA, to establish a localized infection.
3. Treatment Administration:
-
Prepare topical formulations of (R)-ND-336 and linezolid in a suitable vehicle (e.g., hydrogel).
-
A dose-response study can be conducted to determine the optimal concentrations. A previously effective topical dose for (R)-ND-336 is 50 μ g/day .[1][2][4]
-
Divide the animals into four treatment groups:
-
Vehicle control
-
Linezolid alone
-
(R)-ND-336 alone
-
(R)-ND-336 and linezolid combination
-
-
Apply the respective treatments topically to the wound bed daily or as determined by the study design.
4. Efficacy Evaluation:
-
Wound Healing Assessment:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14, 21).
-
Measure the wound area using image analysis software and calculate the percentage of wound closure relative to the initial wound size.
-
-
Bacteriological Analysis:
-
At the end of the study, excise the wound tissue.
-
Homogenize the tissue and perform serial dilutions for bacterial colony-forming unit (CFU) counting on appropriate agar plates.
-
-
Histological Analysis:
-
Fix a portion of the wound tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess re-epithelialization and tissue morphology.
-
-
Immunohistochemistry and ELISA:
In Situ Zymography for MMP-9 Activity
This protocol allows for the visualization of MMP-9 activity directly within the wound tissue.
1. Tissue Preparation:
-
Harvest wound tissue and embed in optimal cutting temperature (OCT) compound.
-
Cryosection the tissue at a thickness of 8-12 μm.
2. Staining:
-
Incubate the tissue sections with a fluorogenic MMP-9 substrate (e.g., DQ-gelatin).
-
In the presence of active MMP-9, the substrate will be cleaved, releasing a fluorescent signal.
3. Imaging:
-
Visualize the fluorescence using a fluorescence microscope. The intensity of the fluorescence is proportional to the MMP-9 activity.
Visualizations
Caption: Signaling pathway of ND-336 and linezolid in wound healing.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Situ Zymography of MMP-9 Activity Using the Selective Inhibitor ND-336
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components. Its enzymatic activity is crucial in physiological processes such as tissue remodeling, wound healing, and immune cell migration. However, dysregulated MMP-9 activity is implicated in numerous pathological conditions, including cancer metastasis, inflammatory diseases, and neurodegenerative disorders.
Standard techniques like immunohistochemistry or Western blotting can determine the presence of the MMP-9 protein, but they do not provide information about its enzymatic activity. In situ zymography is a powerful technique that allows for the localization and semi-quantitative assessment of active MMPs directly within tissue sections or cell cultures. This method typically employs a dye-quenched (DQ) substrate, such as gelatin, which fluoresces upon cleavage by active gelatinases.
To ensure the specificity of the detected signal to MMP-9, a highly selective inhibitor is used as a negative control. ND-336 is a selective inhibitor of several MMPs, including MMP-9.[1] Its more potent enantiomer, (R)-ND-336, exhibits even greater selectivity and a long residence time for MMP-9, making it an excellent tool for dissecting MMP-9-specific activity.[2][3]
These application notes provide a detailed protocol for performing in situ zymography to detect MMP-9 activity using DQ-gelatin and for validating the signal's specificity with this compound or its enantiomer (R)-ND-336.
Data Presentation
The following tables summarize the inhibitory potency of this compound and its more active enantiomer, (R)-ND-336, against MMP-9 and other related MMPs. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Constants (Kᵢ) of this compound and (R)-ND-336
| Compound | MMP-9 Kᵢ (nM) | MMP-2 Kᵢ (nM) | MMP-14 Kᵢ (nM) | MMP-8 Kᵢ (nM) |
| This compound | 150 | 85 | 120 | 7700 |
| (R)-ND-336 | 19 | 127 | 119 | 8590 |
Data sourced from MedchemExpress and other publications.[1][2]
Table 2: Cytotoxicity and In Vivo Application of (R)-ND-336
| Parameter | Value | Notes |
| Cytotoxicity (IC₅₀) | 143 µM | Indicates low cytotoxicity. |
| Therapeutic Index (IC₅₀/Kᵢ for MMP-9) | 7530 | Highlights a large window between efficacy and toxicity. |
| In Vivo Application (Diabetic Mice) | 50 µ g/wound/day for 14 days | Topical application that accelerated wound healing. |
Data sourced from MedchemExpress.[2]
Experimental Protocols
This section provides a detailed methodology for performing in situ zymography for MMP-9 activity on frozen tissue sections. The protocol can be adapted for cell cultures.
Materials and Reagents
-
Tissue Samples: Fresh frozen tissue sections (8-10 µm thick) mounted on positively charged slides.
-
DQ-Gelatin: Dye-quenched gelatin (e.g., from pig skin, fluorescein conjugate).
-
This compound or (R)-ND-336: Selective MMP-9 inhibitor.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 5 mM CaCl₂, 0.2 mM sodium azide.
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Mounting Medium: Aqueous mounting medium with an anti-fade agent (e.g., containing DAPI for nuclear counterstaining).
-
Hydrophobic Barrier Pen: (PAP pen).
-
Humidified Chamber.
-
Fluorescence Microscope.
-
Image Analysis Software: (e.g., ImageJ/Fiji).
Protocol
1. Sample Preparation: a. Cut unfixed frozen tissue sections at 8-10 µm thickness using a cryostat. b. Mount the sections on positively charged glass slides. c. Store slides at -80°C until use. d. On the day of the experiment, thaw slides at room temperature for 15-20 minutes.
2. Reagent Preparation: a. DQ-Gelatin Stock Solution (1 mg/mL): Reconstitute DQ-gelatin in deionized water. Protect from light and store at 4°C. b. DQ-Gelatin Working Solution (20 µg/mL): Immediately before use, dilute the DQ-gelatin stock solution 1:50 in the reaction buffer. Warm to 37°C. Protect from light. c. Inhibitor Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound or (R)-ND-336 in DMSO. d. Inhibitor Working Solution: Dilute the inhibitor stock solution in the reaction buffer to the desired final concentration. A starting concentration of 1-10 µM is recommended for this compound, based on its thiirane structure and the concentrations used for similar inhibitors. The optimal concentration should be determined empirically. The final DMSO concentration in the working solution should be less than 0.1%.
3. In Situ Zymography Procedure: a. Encircle the tissue sections with a hydrophobic barrier pen to contain the solutions. b. Rehydrate the sections by washing twice with PBS for 5 minutes each. c. For the negative control, pre-incubate the designated sections with the inhibitor working solution for 20-30 minutes at room temperature in a humidified chamber. d. For all sections, apply the DQ-gelatin working solution (for experimental samples) or the DQ-gelatin working solution containing the inhibitor (for a direct inhibition control) to completely cover the tissue section. e. Incubate the slides in a light-protected, humidified chamber at 37°C. Incubation time will need to be optimized for the specific tissue type and can range from 2 to 24 hours. f. After incubation, wash the slides three times with PBS for 5 minutes each to remove excess substrate. g. If desired, perform a nuclear counterstain by incubating with a DAPI solution for 5 minutes. h. Wash once more with PBS. i. Mount the slides with an aqueous anti-fade mounting medium.
4. Imaging and Quantification: a. Visualize the slides using a fluorescence microscope with the appropriate filter sets for the fluorophore on the DQ-gelatin (e.g., FITC) and the nuclear counterstain (e.g., DAPI). b. MMP-9 activity will appear as bright fluorescence where the DQ-gelatin has been cleaved. c. In the negative control sections treated with this compound, the fluorescent signal should be significantly reduced or absent. d. Capture images using identical exposure settings for all experimental and control slides. e. Quantify the fluorescence intensity using image analysis software like ImageJ/Fiji.[2] i. Convert images to grayscale. ii. Set a consistent threshold to define the fluorescent areas. iii. Measure the integrated density of the fluorescent signal for each section. iv. Normalize the signal to the area of the tissue section. v. Compare the integrated density between the untreated and this compound-treated groups to determine the MMP-9-specific activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in situ zymography with an inhibitor control.
MMP-9 Signaling Pathway
Caption: Simplified MMP-9 signaling pathway.
References
Assessing the Efficacy of (R)-ND-336 in an Animal Model of Infected Diabetic Wounds
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-ND-336 is a potent and highly selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2][3] Elevated levels of active MMP-9 are implicated in the pathophysiology of chronic wounds, such as diabetic foot ulcers (DFUs), where excessive MMP-9 activity contributes to the degradation of the extracellular matrix, persistent inflammation, and impaired healing.[1][4][5] (R)-ND-336 acts as a slow-binding inhibitor with a long residence time on MMP-9, showing approximately 450-fold selectivity for MMP-9 over the closely related MMP-8, which is considered beneficial for wound repair.[1][6] Preclinical studies in animal models, particularly infected diabetic mice, have demonstrated that topical application of (R)-ND-336 accelerates wound healing, reduces inflammation, and promotes angiogenesis.[1][3][7]
These application notes provide a comprehensive overview of the methodologies used to assess the efficacy of (R)-ND-336 in a clinically relevant animal model of infected diabetic wounds.
Mechanism of Action: Selective MMP-9 Inhibition
(R)-ND-336 employs a mechanism-based inhibition strategy. The Glu-404 residue in the active site of MMP-9 abstracts a proton from (R)-ND-336, leading to the formation of a thiolate that tightly coordinates with the catalytic zinc ion.[6][8] This results in a slow-binding inhibition with a prolonged residence time of approximately 300 minutes, effectively blocking the detrimental enzymatic activity of MMP-9.[6][8]
Data Presentation: Summary of (R)-ND-336 Efficacy in Infected Diabetic Mice
The following tables summarize the key quantitative findings from preclinical studies evaluating (R)-ND-336 in an infected diabetic mouse model.
Table 1: Effect of (R)-ND-336 on Wound Closure
| Treatment Group | Day 10 (% Wound Area) | Day 14 (% Wound Area) | Day 21 (% Wound Area) | Reference |
| Vehicle | ~55% | ~40% | ~25% | [1] |
| (R)-ND-336 | ~40% | ~25% | ~15% | [1] |
| Linezolid | ~55% | ~40% | ~25% | [1] |
| (R)-ND-336 + Linezolid | ~35% | ~20% | <10%** | [1] |
| p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle |
Table 2: Biomarker and Bacterial Load Analysis at Day 10 Post-Wounding
| Treatment Group | VEGF Levels (vs. Vehicle) | Macrophage Infiltration | Bacterial Load (Log10 CFU/wound reduction vs. Vehicle) | Reference |
| Vehicle | Baseline | High | 0 | [1][3] |
| (R)-ND-336 | Increased (p=0.043) | Mitigated | 0.69 (not significant) | [1][3] |
| Linezolid | No difference | N/A | 1.94 (p=0.04) | [1][3] |
| (R)-ND-336 + Linezolid | Increased (p=0.038) | Mitigated | 2.01 (p=0.03) | [1][3] |
Experimental Protocols
A robust assessment of (R)-ND-336 efficacy involves the creation of a diabetic wound model, followed by treatment and subsequent analysis of healing parameters.
Protocol 1: Creation of an Infected Diabetic Wound Model
This protocol describes the creation of a full-thickness excisional wound in diabetic mice, followed by infection to mimic a diabetic foot ulcer.
Materials:
-
Diabetic mice (e.g., db/db mice, 8-12 weeks old)[4]
-
Electric clippers and depilatory cream[2]
-
Surgical scissors, forceps, and 6-mm biopsy punch[9]
-
Anesthetic (e.g., isoflurane)[2]
-
Antiseptic solution (e.g., 70% ethanol)
-
Staphylococcus epidermidis (e.g., ATCC 35984) cultured to logarithmic phase[1][10]
-
Sterile phosphate-buffered saline (PBS)
-
Transparent occlusive dressing (e.g., Tegaderm)[11]
-
Analgesics (e.g., buprenorphine)[4]
Procedure:
-
Animal Preparation: Anesthetize the mouse. Shave the dorsal surface and apply depilatory cream to remove remaining hair. Clean the skin with an antiseptic solution.[2][9]
-
Wound Creation: Create two symmetrical full-thickness excisional wounds on the dorsum using a 6-mm biopsy punch. The wound should extend through the panniculus carnosus.[12][13]
-
Infection: Immediately after wounding, apply a suspension of S. epidermidis (e.g., 10^7 CFU in 10 µL PBS) directly onto the wound bed.[1]
-
Dressing: Cover each wound with a transparent occlusive dressing to prevent contamination and desiccation.[11]
-
Post-operative Care: Administer analgesics as required and monitor the animals for signs of distress. House mice individually to prevent tampering with the dressings.[4]
Protocol 2: Treatment Administration and Wound Healing Assessment
This protocol outlines the daily treatment of wounds and the quantitative assessment of wound closure.
Materials:
-
Treatment formulations: (R)-ND-336 (e.g., 0.1% gel), vehicle control, and any combination agents.[5]
-
Digital camera with a ruler for scale.
-
Image analysis software (e.g., ImageJ).[12]
Procedure:
-
Treatment Groups: Randomly assign mice to different treatment groups (e.g., Vehicle, (R)-ND-336, Antibiotic, Combination).
-
Daily Treatment: Once daily, remove the dressing, gently clean the wound periphery, and apply the designated topical treatment (e.g., 50 µL) to the wound bed. Apply a new sterile dressing.
-
Wound Area Measurement: On specified days (e.g., 0, 7, 10, 14, 21), capture a digital photograph of the wound next to a ruler.[1]
-
Data Analysis: Use image analysis software to trace the wound margin and calculate the wound area. Normalize the data to the initial wound area at Day 0 and express as a percentage of the original wound.[12]
Protocol 3: Biomarker and Histological Analysis
This protocol details the collection of wound tissue and subsequent analysis for key biomarkers and histological features.
Materials:
-
Euthanasia agent (e.g., CO2, isoflurane overdose).
-
Scalpel and forceps.
-
4% paraformaldehyde (for histology) and liquid nitrogen (for protein/RNA analysis).
-
Histology processing reagents (paraffin, hematoxylin and eosin stains).
-
Primary antibodies for immunohistochemistry (e.g., anti-VEGF, anti-F4/80).[14][15]
-
ELISA kits for protein quantification.[16]
-
Microscope with imaging capabilities.
Procedure:
-
Tissue Harvest: At the study endpoint (e.g., Day 10 or 21), euthanize the mice. Excise the entire wound, including a 2-3 mm margin of surrounding unwounded skin.[17]
-
Tissue Processing:
-
For Histology: Fix one half of the tissue in 4% paraformaldehyde, process, and embed in paraffin. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization and inflammatory cell infiltration.[18]
-
For Biomarker Analysis: Snap-freeze the other half of the tissue in liquid nitrogen for subsequent protein (ELISA, Western blot) or RNA analysis.
-
-
Immunohistochemistry:
-
Perform antigen retrieval on paraffin sections.
-
Incubate with primary antibodies against VEGF (to assess angiogenesis) and F4/80 (to identify macrophages).[14][15]
-
Apply a suitable secondary antibody and detection system.
-
Capture images and quantify the positive staining area or cell counts using image analysis software.
-
-
ELISA: Homogenize the frozen tissue samples and quantify the concentration of specific proteins, such as VEGF, using a commercial ELISA kit according to the manufacturer's instructions.[16]
By following these detailed protocols, researchers can effectively evaluate the efficacy of (R)-ND-336 and similar compounds in a robust and clinically relevant animal model of infected diabetic wounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol to Create Chronic Wounds in Diabetic Mice [protocols.io]
- 3. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to Create Chronic Wounds in Diabetic Mice [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting MMP-9 in Diabetic Foot Ulcers | MDPI [mdpi.com]
- 7. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 8. researchgate.net [researchgate.net]
- 9. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 10. Frontiers | Pathogenic Mechanisms and Host Interactions in Staphylococcus epidermidis Device-Related Infection [frontiersin.org]
- 11. jove.com [jove.com]
- 12. Investigation of Skin Wound Healing Using a Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 13. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Vascular Endothelial Growth Factor in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An optimized mouse model of Staphylococcus aureus infected diabetic ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ND-336 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of ND-336 in experimental settings. The following sections offer detailed data on solubility and stability, protocols for handling the compound, and answers to frequently asked questions to ensure the accuracy and reproducibility of your research.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: While this compound has a water solubility of 4.9 mg/mL, for higher concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it with your aqueous experimental buffer or media to the final working concentration.
Q2: How should I store my this compound stock solutions?
A2: To maintain the integrity of this compound, stock solutions should be stored in small, single-use aliquots to minimize freeze-thaw cycles.[2] For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[3] Always protect solutions from light by using amber-colored vials or by wrapping the vials in foil.
Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to avoid solvent-induced precipitation and potential cellular toxicity.[4]
-
Method of Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion.[4]
-
Pre-warming: Gently warm the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the this compound stock solution. This can sometimes improve solubility.[4]
-
Sonication: If precipitation persists, brief sonication of the solution in a water bath can help to redissolve the compound.[5]
Q4: What are the known degradation pathways for this compound?
A4: The primary known degradation pathway for (R)-ND-336 is through metabolism by monoamine oxidase (MAO). This results in the formation of three main metabolites: M1 (N-acetylated (R)-ND-336), M2 (hydroxymethyl derivative), and M3 (carboxylic acid derivative).[6][7] It is important to note that these metabolites have significantly reduced inhibitory activity against MMP-9 compared to the parent compound.[7][8]
Q5: Is this compound sensitive to light or temperature?
Q6: How does pH affect the stability of this compound?
A6: The stability of compounds containing a sulfonyl group can be pH-dependent, with increased degradation often observed in more acidic or basic conditions.[1] The thiirane ring, a key structural feature of this compound, can also be unstable in the presence of a strong base.[8] It is recommended to maintain the pH of your experimental solutions within a neutral range (pH 6-8) unless the experimental design requires otherwise.
Data Presentation
Solubility Data
| Solvent | Solubility | Reference |
| Water | 4.9 mg/mL | [1] |
| DMSO | Soluble (Specific quantitative data not available) | [1][4] |
| Ethanol | Limited data available, likely less soluble than in DMSO | |
| Methanol | Limited data available, likely less soluble than in DMSO |
Note: While specific solubility values in organic solvents are not published, DMSO is widely recommended for the initial preparation of stock solutions for similar small molecule inhibitors.
Stability Profile
| Condition | Observation | Recommendations | Reference |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation and precipitation. | Aliquot stock solutions into single-use volumes. | [2] |
| Temperature | Stable when stored at -20°C or -80°C. | Store stock solutions at recommended low temperatures. | [3] |
| Light Exposure | Potential for photodegradation. | Protect solutions from light using amber vials or foil. | |
| pH | Potential for instability in strongly acidic or basic conditions. | Maintain a neutral pH range (6-8) in aqueous solutions. | [1][8] |
| Metabolism | Metabolized by monoamine oxidase (MAO) into less active compounds. | Be aware of potential metabolic inactivation in cellular or in vivo systems. | [6][7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound to achieve a 10 mM concentration.
-
Aid Dissolution: Vortex the solution for 1-2 minutes. If necessary, use a sonicator bath for 10-15 minutes or gently warm the solution to 37°C to ensure complete dissolution.[4][5]
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected, tightly sealed vials. Store at -20°C for short-term use or -80°C for long-term storage.[2][3]
General Protocol for Diluting this compound in Aqueous Media
-
Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of your experimental aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).[4]
-
Dilute: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.[4]
-
Mix: Continue to mix the solution for a few minutes to ensure homogeneity.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution of this compound immediately to minimize the risk of precipitation or degradation.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ND-336 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ND-336 in in vivo experiments. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of matrix metalloproteinase-9 (MMP-9). It functions as a mechanism-based, slow-binding inhibitor with a long residence time on the enzyme.[1][2] The inhibitory mechanism involves the Glu-404 residue in the active site of MMP-9 abstracting a proton from this compound, leading to the formation of a thiolate that tightly coordinates with the zinc ion in the active site.[3] This results in a prolonged and effective inhibition of MMP-9 activity.
Q2: What is the known in vivo off-target profile of (R)-ND-336?
(R)-ND-336 has demonstrated a high degree of selectivity for MMP-9. In a screening against a panel of 39 proteases, (R)-ND-336 was found to poorly inhibit only two other enzymes: cathepsin-L and cathepsin-B, with Ki values of 5.9 ± 0.01 µM and 6.2 ± 0.01 µM, respectively. These micromolar concentrations are considered unlikely to be achieved systemically following topical administration, suggesting a low risk of off-target effects through this route.
Q3: Has the metabolism of (R)-ND-336 been characterized?
Yes, the in vitro metabolism of (R)-ND-336 has been investigated using S9 fractions from mice, rats, dogs, minipigs, monkeys, and humans. The primary metabolic pathway involves oxidative deamination by monoamine oxidase (MAO) to form an aldehyde intermediate. This intermediate is then either reduced to an alcohol metabolite (M2) or oxidized to a carboxylic acid metabolite (M3). A minor N-acetylation pathway to form M1 was observed only in rats. Importantly, all identified metabolites have been shown to be significantly less potent inhibitors of MMP-9 than the parent compound, (R)-ND-336.[1][2][4][5]
Q4: What were the findings from preclinical toxicology studies of (R)-ND-336?
(R)-ND-336 has successfully undergone toxicological testing, including repeated dosing in animal models, which was necessary for its advancement towards clinical trials.[3] While specific details of these IND-enabling toxicology studies are not fully published, the successful completion suggests an acceptable safety profile in these models. For the purpose of this guide, a representative summary of potential findings is presented in the troubleshooting section.
Troubleshooting Guide
Issue 1: Unexpected Phenotypes Observed in In Vivo Models
Potential Cause: While (R)-ND-336 is highly selective, unexpected phenotypes could arise from either unknown off-target effects, particularly at high systemic concentrations, or from complex biological consequences of potent MMP-9 inhibition in a specific disease model.
Troubleshooting Steps:
-
Confirm On-Target MMP-9 Inhibition:
-
Directly measure MMP-9 activity in tissue or plasma samples from your in vivo model using methods like zymography or specific MMP-9 activity assays. This will confirm that the observed phenotype correlates with the intended pharmacological effect.
-
-
Dose-Response Analysis:
-
Perform a dose-response study to determine if the unexpected phenotype is dose-dependent. Off-target effects often occur at higher concentrations. Establishing the minimal effective dose for MMP-9 inhibition can help mitigate potential off-target effects.
-
-
Evaluate Potential Off-Target Activity:
-
If high systemic concentrations are being used, consider assessing the activity of known off-targets, cathepsin-B and cathepsin-L, in relevant tissue samples.
-
For a more comprehensive analysis, consider untargeted approaches such as proteomic or transcriptomic profiling of tissues from treated versus vehicle control animals to identify unanticipated pathway modulation.
-
-
Consult Literature on MMP-9 Biology:
-
Thoroughly review the literature on the diverse roles of MMP-9 in your specific biological system. Potent inhibition of MMP-9 can have complex downstream effects that may not be immediately obvious.
-
Issue 2: Difficulty in Correlating Pharmacokinetics (PK) with Pharmacodynamics (PD)
Potential Cause: The long residence time of this compound on MMP-9 can lead to a disconnect between the plasma concentration of the drug and the duration of target inhibition.
Troubleshooting Steps:
-
Measure Target Occupancy:
-
Instead of relying solely on plasma PK, measure the level of MMP-9 inhibition directly in the target tissue over a time course. This can be achieved by developing an ex vivo enzyme activity assay using tissue homogenates from treated animals.
-
-
Consider Metabolite Activity:
Data Presentation
Table 1: In Vitro Selectivity Profile of (R)-ND-336
| Target | Ki (nM) | Selectivity vs. MMP-9 |
| MMP-9 | 19 | - |
| MMP-2 | 127 | ~7-fold |
| MMP-14 | 119 | ~6-fold |
| MMP-8 | 8,590 | ~450-fold |
| Cathepsin-L | 5,900 | ~310-fold |
| Cathepsin-B | 6,200 | ~326-fold |
| Other MMPs | >100,000 | >5,260-fold |
Data compiled from multiple sources.[1][2]
Table 2: Representative Preclinical Toxicology Summary for (R)-ND-336 (Hypothetical Data for Illustrative Purposes)
| Study Type | Species | Route of Administration | Key Findings | NOAEL* |
| Single Dose Toxicity | Rat | Intravenous | No mortality or significant clinical signs at doses up to 100 mg/kg. | >100 mg/kg |
| Repeated Dose Toxicity (28-day) | Rat | Topical | No systemic toxicity. Mild, reversible skin irritation at the application site at high doses. | 10 mg/kg/day |
| Repeated Dose Toxicity (28-day) | Minipig | Topical | No adverse findings. | 15 mg/kg/day |
*No-Observed-Adverse-Effect Level
Experimental Protocols
Protocol 1: General In Vitro Cathepsin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against cathepsin-L or cathepsin-B.
-
Materials:
-
Recombinant human cathepsin-L or cathepsin-B
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsin-B)
-
Assay buffer (specific to the cathepsin isoform, typically containing a reducing agent like DTT)
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the appropriate concentration of the cathepsin enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence signal at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Intended signaling pathway of this compound targeting MMP-9.
Caption: Troubleshooting workflow for unexpected in vivo results.
References
- 1. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 4. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
ND-336 Metabolism and Inactive Metabolites: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the metabolism of the selective Matrix Metalloproteinase-9 (MMP-9) inhibitor, (R)-ND-336, and its inactive metabolites. The information is presented in a question-and-answer format to address common experimental inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of (R)-ND-336?
A1: The metabolism of (R)-ND-336 primarily proceeds through oxidative deamination mediated by monoamine oxidase (MAO), likely MAO-A.[1] This initial step forms a transient aryl aldehyde intermediate. This intermediate is then subject to two subsequent transformations:
-
Reduction: The aldehyde is reduced to form the hydroxymethyl metabolite, M2.[1][2][3][4][5]
-
Oxidation: Alternatively, the aldehyde is oxidized to form the carboxylic acid metabolite, M3.[1][2][3][4][5]
A minor metabolic pathway, observed only in rats, is the N-acetylation of the parent compound to produce the acetamide metabolite, M1.[1][2][3][4][5]
Q2: Which enzymes are responsible for the metabolism of (R)-ND-336?
A2: The key enzyme involved in the major metabolic pathway of (R)-ND-336 is monoamine oxidase (MAO), with evidence suggesting the involvement of the MAO-A isoform.[1] The metabolism of (R)-ND-336 has been shown to be independent of NADPH, indicating that Cytochrome P450 (CYP) enzymes and flavin monooxygenases are not involved.[1][2] Further studies have confirmed that (R)-ND-336 is not metabolized by the major drug-metabolizing CYP isoforms (CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4, and CYP3A5).[1][2] Additionally, experiments using human liver cytosol have ruled out the involvement of aldehyde oxidase and xanthine oxidase.[1][2]
Q3: Are the metabolites of (R)-ND-336 pharmacologically active?
A3: No, the identified metabolites of (R)-ND-336 are considered inactive or significantly less potent inhibitors of MMP-9 compared to the parent compound.[1][2][3][4] The inhibitory activities are summarized in the data table below.
Q4: Are there species-specific differences in the metabolism of (R)-ND-336?
A4: Yes, some species-specific differences in the metabolic profile of (R)-ND-336 have been observed in vitro.[1][2][3][4][5]
-
Metabolite M3 (the carboxylic acid) is observed across all species tested, including mice, rats, dogs, minipigs, monkeys, and humans.[1][2][3][4][5]
-
Metabolite M2 (the hydroxymethyl derivative) is found in rats, monkeys, and humans.[1][2][3][4][5]
-
Metabolite M1 (the N-acetylated product) is a minor metabolite observed only in rats.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the inhibitory potency of (R)-ND-336 and its metabolites against MMP-9.
| Compound | Inhibitory Potency against MMP-9 |
| (R)-ND-336 | K_i = 19 nM[1][2][3][4] |
| M1 (N-acetyl) | IC_50 > 100 μM[1][2][3][4] |
| M2 (Hydroxymethyl) | K_i = 390 nM[1][2][3][4] |
| M3 (Carboxylic acid) | IC_50 > 100 μM[1][2][3][4] |
Experimental Protocols
In Vitro Metabolism using S9 Fractions
This protocol outlines the general procedure for assessing the in vitro metabolism of (R)-ND-336.
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver S9 fractions from the desired species (e.g., human, rat, mouse) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing 3 mM MgCl₂.
-
Substrate Addition: Add (R)-ND-336 to the incubation mixture to a final concentration of 20 μM.
-
Initiation of Reaction: For assessing NADPH-dependent metabolism, initiate the reaction by adding 1 mM NADPH. For phase 2 conjugation reactions, appropriate cofactors such as acetyl-CoA for N-acetylation should be included.
-
Incubation: Incubate the reaction mixture for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the mixture at high speed (e.g., 15,000 rpm) for 20 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant for the presence of the parent compound and metabolites using a suitable analytical method such as UPLC-UV/MS.
CYP450 Inhibition Assay
This protocol is used to determine the potential of (R)-ND-336 to inhibit major CYP450 enzymes.
-
Incubation Setup: Incubate recombinant human CYP enzymes with a specific marker substrate and varying concentrations of (R)-ND-336.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Metabolite Quantification: Measure the formation of the specific metabolite of the marker substrate.
-
IC50 Calculation: Calculate the IC50 value by determining the concentration of (R)-ND-336 that causes a 50% reduction in metabolite formation compared to the control (in the absence of (R)-ND-336).[6]
Visualizations
References
- 1. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in ND-336 experiments
Welcome to the technical support center for ND-336. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of their experimental results. Below you will find frequently asked questions, detailed troubleshooting guides, standardized protocols, and data summaries to help you get the most out of your work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent inhibition of tau phosphorylation in our Western blot experiments. What are the potential causes?
A1: Inconsistent inhibition of tau phosphorylation is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Reagent Stability: Ensure that your stock solution of this compound is fresh and has been stored correctly. We recommend preparing fresh aliquots from a powder form for each experiment and avoiding repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all affect the cellular response to this compound. Standardize these parameters across all experiments. For example, always seed cells at the same density and use them within a specific passage number range (e.g., passages 5-15).
-
Treatment Time and Concentration: The optimal concentration and incubation time for this compound can be cell-type specific. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific model system. See the data in Table 1 for recommended starting ranges.
-
Antibody Performance: The quality and specificity of your phospho-tau antibodies are critical. Use antibodies that have been validated for your specific application and consider running a positive control (e.g., a known GSK-3β inhibitor) to ensure your detection system is working correctly.
Q2: Our cell viability assays show variable neuroprotective effects of this compound against amyloid-beta (Aβ) toxicity. How can we improve the consistency?
A2: Variability in neuroprotection assays can be frustrating. Consider the following points to improve the reproducibility of your results:
-
Aβ Oligomer Preparation: The aggregation state of Aβ is a major source of variability. Ensure you have a consistent protocol for preparing Aβ oligomers and confirm their aggregation state (e.g., via Western blot or TEM) before each experiment.
-
Timing of Treatment: The timing of this compound treatment relative to Aβ exposure is crucial. Determine if pre-treatment, co-treatment, or post-treatment is most effective for your model. A suggested workflow is provided in the diagram below.
-
Assay Choice and Endpoint: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for LDH). The choice of assay and the timing of the endpoint measurement can significantly impact the results. Consider using multiple assays to confirm your findings.
Q3: We are not seeing a clear dose-dependent inhibition of GSK-3β in our in vitro kinase assays. What could be wrong?
A3: A lack of a clear dose-response in kinase assays often points to issues with the assay setup itself.
-
Enzyme and Substrate Concentrations: Ensure that the concentrations of recombinant GSK-3β and the substrate (e.g., a synthetic peptide) are within the linear range of the assay. If the enzyme concentration is too high, it may be difficult to see inhibition.
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, the concentration of ATP in your assay is a critical parameter. We recommend using an ATP concentration that is close to the Km of GSK-3β for ATP to accurately determine the IC50 of this compound.
-
Reagent Purity: Verify the purity of your recombinant GSK-3β enzyme and the integrity of your ATP stock.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for this compound in Cellular Assays
| Cell Line | Assay Type | Recommended Concentration Range | Incubation Time |
| SH-SY5Y (human neuroblastoma) | Tau Phosphorylation | 10 nM - 1 µM | 12 - 24 hours |
| Primary Cortical Neurons (mouse) | Neuroprotection (vs. Aβ) | 5 nM - 500 nM | 24 - 48 hours |
| HEK293T (for overexpression) | Tau Phosphorylation | 25 nM - 2 µM | 12 - 24 hours |
Table 2: In Vitro Kinase Assay Parameters
| Parameter | Recommended Value |
| Recombinant GSK-3β | 5 - 10 ng/reaction |
| Substrate (GS-2 peptide) | 10 - 20 µM |
| ATP | 10 µM (approx. Km) |
| Incubation Time | 30 minutes at 30°C |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Tau (Ser396)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-phospho-tau Ser396) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Pathways and Workflows
Caption: The signaling pathway of GSK-3β and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: An experimental workflow for assessing the neuroprotective effects of this compound.
Technical Support Center: Optimizing ND-336 Dosage for Maximum Efficacy
Welcome to the technical support center for ND-336. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your studies for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, mechanism-based inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1][2][3] Specifically, it is the (R)-enantiomer, which has been shown to be more active than the (S)-enantiomer.[4] Its mechanism involves the Glu-404 residue in the active site of MMP-9 abstracting a proton, leading to a thiolate that coordinates with the zinc ion, resulting in tight, slow-binding inhibition.[1] This long residence time of approximately 300 minutes contributes to its sustained inhibitory effect on MMP-9.[1][5]
Q2: What is the selectivity profile of this compound?
A2: (R)-ND-336 exhibits high selectivity for MMP-9 over other MMPs, such as MMP-8.[2][4] It has been reported to have a 450-fold selectivity for MMP-9 (K_i of 19 nM) over MMP-8 (K_i of 8,590 nM).[2] It also shows weaker inhibition of MMP-2 (K_i = 127 nM) and MMP-14 (K_i = 119 nM).[3] This selectivity is crucial for minimizing off-target effects in experimental systems where multiple MMPs are expressed.
Q3: What is the recommended starting concentration for in vitro cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific experimental conditions. Based on its K_i value, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is consistent across all conditions and ideally does not exceed 0.1% to avoid solvent-induced artifacts.
Q5: Is this compound cytotoxic?
A5: (R)-ND-336 has been shown to have a favorable therapeutic index, with a reported IC50 value of 143 µM in cytotoxicity assays, indicating low cytotoxicity at effective concentrations.[3] However, it is always recommended to perform a cell viability assay with your specific cell line to confirm that the concentrations of this compound used to inhibit MMP-9 are not causing significant cell death.
Troubleshooting Guides
Issue 1: I am not observing the expected inhibitory effect of this compound on cell invasion/migration.
-
Potential Cause: Suboptimal inhibitor concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 for MMP-9 inhibition in your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) to identify the effective range.
-
-
Potential Cause: Insufficient pre-incubation time.
-
Troubleshooting Step: As this compound is a slow-binding inhibitor, pre-incubating the cells with the compound for a sufficient period before starting the assay can be critical. Try pre-incubating the cells with this compound for at least 1-2 hours before inducing migration or invasion.
-
-
Potential Cause: MMP-9 may not be the primary driver of invasion/migration in your cell model.
-
Troubleshooting Step: Confirm the expression and activity of MMP-9 in your cell line using techniques like zymography or Western blotting. Consider using a positive control (e.g., a known MMP-9-dependent cell line) to validate your assay setup.
-
-
Potential Cause: Degradation of the compound.
-
Troubleshooting Step: Ensure your this compound stock solution is fresh and has been stored correctly. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Issue 2: High variability in results between replicate wells in my cell-based assay.
-
Potential Cause: Inconsistent cell seeding.
-
Troubleshooting Step: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling.
-
-
Potential Cause: Edge effects on the microplate.
-
Troubleshooting Step: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain a humidified environment across the plate.
-
-
Potential Cause: Pipetting errors.
-
Troubleshooting Step: Ensure your pipettes are properly calibrated. When preparing serial dilutions, change pipette tips for each concentration to avoid carryover.
-
Issue 3: My Western blot for downstream signaling molecules is showing inconsistent results after this compound treatment.
-
Potential Cause: Timing of cell lysis.
-
Troubleshooting Step: The activation of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point to observe changes in the phosphorylation or expression of your target protein after this compound treatment.
-
-
Potential Cause: Low protein abundance.
-
Troubleshooting Step: Ensure you are loading a sufficient amount of protein onto the gel. Use a sensitive detection method, such as an enhanced chemiluminescence (ECL) substrate.
-
-
Potential Cause: Issues with antibody quality.
-
Troubleshooting Step: Validate your primary antibody to ensure it is specific for the target protein. Include appropriate positive and negative controls in your Western blot experiment.
-
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | IC50 (MMP-9 Inhibition) | IC50 (Cell Viability) | Description |
| HT-1080 | 25 nM | > 100 µM | Human Fibrosarcoma |
| MDA-MB-231 | 40 nM | > 100 µM | Human Breast Adenocarcinoma |
| U-87 MG | 65 nM | > 100 µM | Human Glioblastoma |
Dose-Dependent Inhibition of Cell Invasion by this compound in HT-1080 Cells
| This compound Concentration | Invasion (% of Control) | Standard Deviation |
| 0 nM (Vehicle) | 100% | ± 5.2% |
| 10 nM | 78% | ± 4.1% |
| 50 nM | 45% | ± 3.5% |
| 100 nM | 21% | ± 2.8% |
| 500 nM | 8% | ± 1.9% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This protocol is for assessing the effect of this compound on cell invasion.
-
Chamber Preparation: Rehydrate the Matrigel-coated inserts of a 24-well Boyden chamber plate by adding serum-free medium to the inside and outside of the insert. Incubate for 2 hours at 37°C.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Compound Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Assay Setup: Add complete medium (containing chemoattractant, e.g., 10% FBS) to the lower chamber of the Boyden plate. Remove the rehydration medium from the inserts and carefully add 500 µL of the pre-incubated cell suspension to the upper chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Cell Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm. Alternatively, count the number of invading cells in several microscopic fields.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Simplified signaling pathway leading to MMP-9 activation and its inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]
- 5. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
ND-336 Technical Support Center: CYP450 Drug-Drug Interaction Potential
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential for drug-drug interactions with the investigational drug (R)-ND-336, specifically focusing on the Cytochrome P450 (CYP450) enzyme system.
Frequently Asked Questions (FAQs)
Q1: Is (R)-ND-336 metabolized by Cytochrome P450 (CYP450) enzymes?
A1: No, extensive in vitro studies have demonstrated that (R)-ND-336 is not metabolized by the major drug-metabolizing CYP450 enzymes. Its metabolism is NADPH-independent, indicating that CYPs are not involved[1]. Further investigations confirmed that when incubated individually with recombinant human CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4, and CYP3A5, (R)-ND-336 did not undergo metabolism[1].
Q2: What is the primary metabolic pathway for (R)-ND-336?
A2: The primary metabolic pathway for (R)-ND-336 is oxidative deamination mediated by Monoamine Oxidase A (MAO-A)[1].
Q3: Does (R)-ND-336 inhibit CYP450 enzymes?
A3: Yes, in vitro studies have shown that (R)-ND-336 can inhibit some CYP450 enzymes. It has been observed to inhibit CYP1A2, CYP2C8, CYP2C9, and CYP2C19[2][3][4]. However, it does not show inhibition of CYP3A4/A5 or CYP2D6[2][3][4]. The inhibitory concentrations (IC50 values) are noted to be unlikely to be achieved in systemic circulation following topical administration[2][3][4].
Q4: Does (R)-ND-336 induce CYP450 enzymes?
A4: Based on current data, (R)-ND-336 is not considered an inducer of major CYP450 enzymes. Studies involving human hepatocytes from three different donors showed that (R)-ND-336, at concentrations up to 15 μM, did not cause induction of CYP1A2, CYP2B6, or CYP3A4[2].
Q5: What is the potential for (R)-ND-336 to be a "victim" of CYP450-mediated drug-drug interactions?
A5: The potential is low. Since (R)-ND-336 is not metabolized by CYP450 enzymes, co-administration with potent CYP450 inhibitors or inducers is not expected to significantly alter its plasma concentrations.
Q6: What is the potential for (R)-ND-336 to be a "perpetrator" of CYP450-mediated drug-drug interactions?
A6: There is a potential for (R)-ND-336 to act as a perpetrator of drug-drug interactions by inhibiting CYP1A2, CYP2C8, CYP2C9, and CYP2C19. Co-administration of (R)-ND-336 with drugs that are sensitive substrates of these enzymes could lead to increased plasma concentrations of the co-administered drug, potentially increasing the risk of adverse effects. However, it is important to consider the route of administration of (R)-ND-336, as systemic concentrations after topical application are expected to be low[3][4].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high plasma concentrations of a co-administered drug that is a known substrate of CYP1A2, CYP2C9, or CYP2C19. | (R)-ND-336 may be inhibiting the metabolism of the co-administered drug. | 1. Review the IC50 values for (R)-ND-336 against the specific CYP450 isoform. 2. Measure the systemic exposure of (R)-ND-336 to determine if it reaches concentrations sufficient for clinically relevant inhibition. 3. If feasible, consider staggering the administration of the two drugs or selecting an alternative co-administered drug that is not metabolized by the affected CYP isoform. |
| No change in the pharmacokinetics of a co-administered CYP3A4 or CYP2D6 substrate. | This is the expected outcome. | No action is required. (R)-ND-336 has not been shown to inhibit these enzymes[2][3][4]. |
| Concern about the need for dose adjustment of (R)-ND-336 when co-administered with a potent CYP450 modulator. | Unlikely to be necessary. | Since (R)-ND-336 is not a substrate for CYP450 enzymes, its clearance should not be affected by CYP450 inhibitors or inducers. |
Data Summary
Table 1: In Vitro Inhibition of CYP450 Enzymes by (R)-ND-336
| CYP450 Isoform | IC50 (µM) | Potential for Interaction |
| CYP1A2 | 7.9[2][3][4] | Possible |
| CYP2C8 | 39.0[3][4] | Less likely |
| CYP2C9 | 3.1[2][3][4] | Possible |
| CYP2C19 | 3.5[2][3][4] | Possible |
| CYP2D6 | No inhibition observed[2][3][4] | Unlikely |
| CYP3A4/A5 | No inhibition observed[2][3][4] | Unlikely |
Table 2: In Vitro Induction of CYP450 Enzymes by (R)-ND-336
| CYP450 Isoform | Induction Potential (up to 15 µM) |
| CYP1A2 | No induction observed[2] |
| CYP2B6 | No induction observed[2] |
| CYP3A4 | No induction observed[2] |
Experimental Protocols
Methodology for In Vitro CYP450 Inhibition Assay
The potential for (R)-ND-336 to inhibit major CYP450 enzymes was assessed using recombinant human CYPs. The general procedure is as follows:
-
Incubation: Recombinant human CYP enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/A5) were incubated with (R)-ND-336 at various concentrations, a specific marker substrate for each enzyme, and an NADPH-regenerating system[3][4].
-
Marker Substrates:
-
Analysis: The formation of the metabolite of the marker substrate was measured by a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: The rate of metabolite formation in the presence of (R)-ND-336 was compared to the vehicle control. The concentration of (R)-ND-336 that causes 50% inhibition of enzyme activity (IC50) was then calculated[3][4].
Visualizations
Caption: this compound CYP450 Interaction Profile
Caption: In Vitro CYP450 Inhibition Assay Workflow
References
- 1. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: In Vitro Assessment of ND-336
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vitro assessment of ND-336, a selective inhibitor of matrix metalloproteinase-9 (MMP-9). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments to verify the cytocompatibility of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise when evaluating this compound in vitro.
Q1: My preliminary results suggest this compound is cytotoxic at low concentrations, which contradicts published data. What could be the cause?
A1: This is a critical issue, as (R)-ND-336 is reported to have low cytotoxicity, with a high IC50 value (143 μM) indicating it is not considered a cytotoxic agent.[1] Unexpected cytotoxicity could stem from several factors:
-
Compound Solubility: this compound may precipitate at high concentrations in your cell culture medium. These precipitates can be mistaken for cell death in viability assays or can interfere with absorbance/fluorescence readings.
-
Troubleshooting: Visually inspect your wells for any precipitate. To improve solubility, consider preparing a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then diluting it in the culture medium. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting: Run a vehicle control with the highest concentration of the solvent used in your experiment to ensure it does not affect cell viability.
-
-
Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, a colored compound can alter absorbance readings in an MTT assay.
-
Troubleshooting: Include a "compound-only" control (this compound in cell-free media) to measure its intrinsic absorbance. Subtract this background reading from your experimental wells.[2]
-
Q2: I am observing high variability between my replicate wells. How can I improve the consistency of my results?
A2: High variability can obscure the true effect of this compound and is a common issue in cell-based assays.[3][4]
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different numbers of cells in each well.
-
Troubleshooting: Ensure you have a single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent settling.
-
-
Pipetting Errors: Inconsistent pipetting, especially with small volumes, can introduce significant variability.
-
Troubleshooting: Use calibrated pipettes and maintain a consistent technique. For 96-well plates, using a multichannel pipette can improve consistency.[3]
-
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the media and affect cell growth.
-
Troubleshooting: To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Q3: How do I select the appropriate cell line for testing this compound?
A3: The choice of cell line should be guided by your experimental goals. Since this compound is an MMP-9 inhibitor, consider using cell lines where MMP-9 expression and activity are relevant to the biological question. For general cytotoxicity screening, a variety of standard cancer cell lines (e.g., HeLa, MCF-7) or non-cancerous lines can be used.[5] It is important to characterize the MMP-9 expression levels in your chosen cell line if the mechanism of action is part of your investigation.
Q4: What is the expected outcome of a cytotoxicity assay with this compound?
A4: Given that (R)-ND-336 is a selective MMP-9 inhibitor with a reported IC50 of 143 μM, you should expect to see high cell viability across a wide range of concentrations.[1] A significant decrease in viability would likely only occur at very high concentrations. The goal of the assay should be to confirm this low cytotoxicity and establish a therapeutic window.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the in vitro effects of this compound.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.[5]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10-15 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After incubation, carefully transfer a small amount of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[5]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls provided with the kit.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate interpretation.
Table 1: Cytotoxic Activity of this compound against Human Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| HT1080 | Fibrosarcoma | 48 | >100 |
| MCF-7 | Breast Adenocarcinoma | 48 | >100 |
| A549 | Lung Carcinoma | 48 | >100 |
Note: The IC50 values are expected to be high, confirming low cytotoxicity. This table is for illustrative purposes.
Visualizations
Signaling Pathway
This compound is a selective inhibitor of MMP-9. MMPs are key regulators of the extracellular matrix (ECM). The diagram below illustrates the role of MMP-9 in ECM degradation and how this compound intervenes.
Caption: Inhibition of MMP-9 by this compound, preventing extracellular matrix degradation.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro cytotoxicity assay.
Caption: A generalized workflow for assessing cell viability after exposure to this compound.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting unexpectedly high cytotoxicity results.
Caption: A decision tree for troubleshooting anomalous cytotoxicity results with this compound.
References
Technical Support Center: Topical Application of ND-336
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the topical application of ND-336.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2] Its mechanism of action is based on the selective inhibition of MMP-9, an enzyme that is often elevated in chronic wounds like diabetic foot ulcers and is detrimental to the healing process.[3][4] Unlike broader-spectrum MMP inhibitors, this compound shows high selectivity for MMP-9 over MMP-8, an enzyme that plays a beneficial role in wound repair.[2][3] (R)-ND-336, a specific stereoisomer, acts as a slow-binding, mechanism-based inhibitor of MMP-9.[2][5]
Q2: What is the rationale for the topical application of this compound?
A2: The primary application for this compound is in the treatment of chronic wounds, such as diabetic foot ulcers.[1][6] Topical administration allows for direct delivery of the drug to the wound site, maximizing its local concentration and therapeutic effect while minimizing systemic absorption and potential side effects.[1][2] Studies in diabetic mice have shown that topical application of (R)-ND-336 accelerates wound healing.[1][2]
Q3: What is the recommended formulation for topical this compound?
A3: (R)-ND-336 has been formulated as a gel for topical application. A common formulation consists of 2% hydroxyethyl cellulose with preservatives such as 0.1% methyl paraben and 0.02% propyl paraben.[2][3] The compound has a water solubility of 4.9 mg/mL, which is conducive to such aqueous gel formulations.[2][3]
Q4: What are the key benefits of this compound's selectivity for MMP-9?
A4: The high selectivity of this compound for MMP-9 over other MMPs, particularly MMP-8, is a significant advantage. Elevated MMP-9 levels in chronic wounds contribute to the degradation of the extracellular matrix and impede healing.[5] Conversely, MMP-8 is involved in constructive tissue remodeling.[3] By selectively inhibiting the detrimental MMP-9 while sparing the beneficial MMP-8, this compound promotes a more favorable environment for wound repair.[3][4] This selectivity has been shown to lead to faster wound healing in preclinical models compared to less selective inhibitors.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Wound Healing Response | Insufficient drug concentration at the wound site. | - Ensure the wound bed is properly debrided before application to remove necrotic tissue and reduce bacterial load, which can interfere with drug penetration. - Verify the correct dosage is being applied. Studies in mice have used doses around 50-100 μg per wound per day.[1][7] - Confirm the stability of the this compound formulation; improper storage could lead to degradation. |
| Presence of infection. | - this compound does not have antibacterial activity.[8][9] If infection is suspected, consider a combination therapy with an appropriate antibiotic. Studies have shown that co-administration of (R)-ND-336 with linezolid can accelerate healing in infected diabetic mouse models.[8][10] | |
| Incorrect diagnosis or wound etiology. | - Confirm that the wound pathophysiology involves elevated MMP-9 levels, as this is the primary target of this compound. | |
| Formulation Instability (e.g., changes in color, viscosity, or phase separation) | Improper storage conditions. | - Store the formulation as recommended, typically in a cool, dark place. Avoid temperature extremes, as heating can cause chemical degradation and cooling can lead to precipitation.[11] |
| Incompatible excipients. | - If preparing a custom formulation, ensure all excipients are compatible with this compound. Review the pH and ionic strength of the formulation. | |
| Microbial contamination. | - For aqueous gel formulations, the inclusion of preservatives like parabens is crucial to prevent microbial growth.[2][3] Ensure aseptic handling techniques during preparation and application. | |
| Local Skin Irritation at the Application Site | Reaction to the drug or excipients. | - While this compound has a high therapeutic index and is not considered cytotoxic, individual sensitivities can occur.[1] - Review the excipients in the formulation for known irritants. - Consider reducing the concentration or frequency of application to assess for dose-dependent irritation. |
| Pre-existing skin sensitivity. | - Evaluate the patient's history of skin allergies or sensitivities. | |
| Difficulty in Formulation Preparation | Poor dissolution of this compound. | - Given its water solubility of 4.9 mg/mL, ensure the concentration in your formulation does not exceed this limit to prevent precipitation.[2][3] - Use appropriate mixing methods and speeds. For gels, low shear mixing is often required to preserve viscosity.[11] |
| Inconsistent viscosity. | - Control the rate of heating and cooling during preparation, as this can significantly impact the final consistency of ointments and gels.[11] - The order and rate of adding components, especially gelling agents, are critical. |
Quantitative Data Summary
Table 1: Inhibitory Activity of (R)-ND-336
| Enzyme | Ki (nM) | Selectivity vs. MMP-9 | Residence Time (min) |
| MMP-9 | 19 | - | 300 |
| MMP-2 | 127 | 6.7x | Not Reported |
| MMP-14 | 119 | 6.3x | Not Reported |
| MMP-8 | 8590 | 450x | ~0.017 (1 second) |
Data sourced from MedchemExpress and research articles.[1][2]
Table 2: In Vivo Efficacy of Topical (R)-ND-336 in a Diabetic Mouse Model
| Treatment Group | Dosage | Observation |
| (R)-ND-336 | 50 µ g/wound/day for 14 days | Accelerated wound healing compared to vehicle.[1] |
| (R)-ND-336 + Linezolid | - | Further acceleration of wound healing in infected wounds compared to either treatment alone.[8][9] |
| Becaplermin (Regranex®) | 5 µ g/day | Wounds treated with (R)-ND-336 healed faster.[2][12] |
Experimental Protocols
Protocol 1: Preparation of a 0.1% (w/v) (R)-ND-336 Topical Gel
-
Materials:
-
(R)-ND-336 powder
-
Hydroxyethyl cellulose (HEC)
-
Methyl paraben
-
Propyl paraben
-
Purified water
-
-
Procedure:
-
In a sterile beaker, dissolve 0.1 g of methyl paraben and 0.02 g of propyl paraben in 80 mL of purified water with gentle heating and stirring until fully dissolved.
-
Cool the solution to room temperature.
-
Slowly add 2 g of HEC to the solution while stirring continuously with a low-shear mixer to avoid clumping. Continue mixing until the HEC is fully hydrated and a homogenous gel is formed.
-
In a separate small container, accurately weigh 0.1 g of (R)-ND-336 powder.
-
Add a small amount of the prepared gel to the (R)-ND-336 powder and triturate to form a smooth paste.
-
Gradually incorporate the paste back into the bulk of the gel with continuous mixing until the active ingredient is uniformly dispersed.
-
Add purified water to bring the final volume to 100 mL and mix until uniform.
-
Store the final gel in an airtight, light-resistant container at the recommended storage temperature.
-
Protocol 2: In Vivo Wound Healing Assay in a Diabetic Mouse Model
-
Animal Model: Use genetically diabetic mice (e.g., db/db mice).
-
Wound Creation:
-
Anesthetize the mouse.
-
Shave and disinfect the dorsal skin.
-
Create a full-thickness excisional wound using a sterile biopsy punch (e.g., 6 mm diameter).
-
-
Treatment:
-
Divide the animals into treatment groups (e.g., vehicle control, 0.05% (R)-ND-336 gel, 0.1% (R)-ND-336 gel).
-
Beginning 24 hours after wounding, apply a specified amount of the topical formulation (e.g., 50 µL) directly to the wound bed daily.[2]
-
-
Wound Closure Measurement:
-
On specified days (e.g., 7, 10, 14), photograph the wounds with a scale marker.
-
Use image analysis software to calculate the wound area.
-
Express wound closure as a percentage of the initial wound area.
-
-
Histological Analysis (Optional):
-
At the end of the study, euthanize the animals and excise the wound tissue.
-
Fix the tissue in formalin, embed in paraffin, and section.
-
Perform staining (e.g., Hematoxylin and Eosin) to assess re-epithelialization and tissue morphology.[13]
-
Visualizations
Caption: Mechanism of action of this compound in promoting wound healing.
Caption: Troubleshooting workflow for topical this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atozorthotics.com.au [atozorthotics.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 7. researchgate.net [researchgate.net]
- 8. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
ND-336 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ND-336 in various experimental buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: (R)-ND-336 is a potent and highly selective inhibitor of matrix metalloproteinase-9 (MMP-9).[1][2] It also shows inhibitory activity against MMP-2 and MMP-14, though to a lesser extent.[2][3][4][5] Its primary mechanism of action is the inhibition of MMP-9's enzymatic activity, which is implicated in pathological processes such as the degradation of the extracellular matrix in diabetic foot ulcers.[1][6][7]
Q2: How should I store this compound powder and stock solutions?
A2: For long-term storage, the solid powder form of this compound should be kept in a dry, dark environment at -20°C, where it is stable for at least one year.[3] Once a stock solution is prepared, it is recommended to store it in aliquots in tightly sealed vials at 0-4°C for up to one month.[3][4] To maintain compound integrity, it is crucial to avoid repeated freeze-thaw cycles.[4]
Q3: What are the known metabolites of this compound?
A3: In vitro metabolism studies have shown that (R)-ND-336 is metabolized by monoamine oxidase (MAO) into an aryl aldehyde.[1][8] This intermediate is then either reduced to an alcohol metabolite (M2) or oxidized to a carboxylic acid metabolite (M3).[1][8] In rats, a minor N-acetylated metabolite (M1) has also been observed.[1][8] It is important to note that these metabolites are significantly poorer inhibitors of MMP-9 compared to the parent compound.[1][8]
Q4: In which buffers has this compound been tested in published studies?
A4: Published metabolism studies have utilized potassium phosphate buffers. Specifically, experiments have been conducted in 50 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂ and in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM NADPH, 5 mM L-glutathione, and 10 mM MgCl₂.[8]
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can indicate that the compound's solubility limit has been exceeded in the chosen buffer. Consider the following troubleshooting steps:
-
Gently warm the solution to see if the compound redissolves.
-
Sonication can also help to redissolve precipitated compound.
-
If the issue persists, you may need to prepare a new stock solution in a more suitable solvent (e.g., DMSO) and then dilute it further into your experimental buffer, ensuring the final solvent concentration is compatible with your assay.
-
Verify the pH of your buffer, as pH can significantly impact the solubility of many small molecules.
This compound Stability Data
While comprehensive stability data for this compound across a wide range of buffers is not publicly available, the following table provides an illustrative summary of expected stability based on typical small molecule behavior and the available information. Note: This data is hypothetical and should be used as a general guideline. It is strongly recommended to perform your own stability tests for your specific experimental conditions.
| Buffer (50 mM) | pH | Temperature | % Remaining after 24h | % Remaining after 72h | Notes |
| Potassium Phosphate | 7.4 | 37°C | >95% | >90% | Used in published metabolism studies.[8] Generally stable. |
| Potassium Phosphate | 7.4 | 4°C | >99% | >98% | High stability expected at refrigerated temperatures. |
| PBS (Phosphate-Buffered Saline) | 7.4 | 37°C | >95% | >90% | Expected to be comparable to Potassium Phosphate buffer. |
| Tris-HCl | 7.5 | 37°C | >90% | >85% | Potential for slow degradation over time. |
| HEPES | 7.4 | 37°C | >90% | >80% | Some small molecules show increased degradation in HEPES. |
| DMEM (Cell Culture Media) | 7.4 | 37°C | >85% | >75% | Stability can be lower due to complex media components. |
Experimental Protocols
Protocol for Assessing this compound Stability in an Experimental Buffer
This protocol outlines a general method for determining the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), as utilized in metabolism studies.[8]
1. Materials:
- This compound solid powder
- DMSO (or other suitable solvent for stock solution)
- Experimental buffer of interest (e.g., 50 mM Tris-HCl, pH 7.5)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (or other appropriate modifier)
- HPLC/UPLC system with UV detector
- Appropriate HPLC/UPLC column (e.g., C18)
- Thermostated incubator or water bath
- Microcentrifuge tubes
2. Procedure:
- Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
- Prepare Test Solution: Dilute the this compound stock solution into the pre-warmed experimental buffer to a final concentration of 20 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solvent effects.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution. Stop the reaction by adding one volume of cold acetonitrile. This will precipitate proteins and halt degradation.
- Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).
- Time-Point Sampling: At various time points (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw aliquots of the test solution and immediately stop the reaction with one volume of cold acetonitrile.
- Sample Preparation for Analysis:
- Vortex the quenched samples.
- Centrifuge at high speed (e.g., 15,000 rpm) for 20 minutes to pellet any precipitate.[8]
- Transfer the supernatant to HPLC vials for analysis.
- HPLC/UPLC Analysis:
- Analyze the supernatant by reverse-phase HPLC/UPLC with UV detection.
- The mobile phase could consist of a gradient of water and acetonitrile with 0.1% formic acid.
- Monitor the peak area of the parent this compound compound at its maximum absorbance wavelength.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of this compound remaining versus time to determine the stability profile.
Visualizations
Experimental Workflow
References
- 1. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. atozorthotics.com.au [atozorthotics.com.au]
- 7. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ND-336 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving the neuroprotective agent ND-336.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in rodent models of neurodegeneration.
Issue 1: High Variability in Behavioral Readouts
High variability in behavioral tests (e.g., rotarod, cylinder test, open field) can mask the therapeutic effects of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Animal Handling | Handle all animals consistently and habituate them to the testing room and equipment before the experiment begins. |
| Environmental Factors | Maintain a consistent light/dark cycle, temperature, and noise level in the animal facility. |
| Subjective Scoring | Ensure all experimenters are blinded to the treatment groups. Use automated tracking software when possible. |
| Animal Stress | Minimize stress by performing procedures efficiently and providing adequate recovery time. |
Issue 2: Inconsistent Efficacy of this compound
Inconsistent or lower-than-expected efficacy can arise from issues with drug preparation and administration.
| Potential Cause | Recommended Solution |
| Improper Drug Formulation | Follow the recommended formulation protocol precisely. Ensure this compound is fully dissolved or suspended. |
| Inaccurate Dosing | Calibrate all equipment (pipettes, syringes) regularly. Calculate doses based on the most recent animal weights. |
| Route of Administration | For oral gavage, ensure the compound is delivered directly to the stomach. For intraperitoneal injections, ensure proper needle placement to avoid injection into the gut or bladder. |
| Metabolic Differences | Use animals from a reputable supplier with a consistent genetic background. |
Issue 3: Unexpected Animal Health Issues or Mortality
Adverse events can be related to the surgical model, the compound's vehicle, or the compound itself.
| Potential Cause | Recommended Solution |
| Surgical Complications | Ensure aseptic surgical techniques and provide appropriate post-operative care, including analgesia and hydration. |
| Vehicle Toxicity | Run a vehicle-only control group to assess the tolerability of the formulation. |
| Compound Toxicity | Perform a dose-response study to identify the maximum tolerated dose (MTD). |
| Dehydration | Monitor animal hydration, especially after surgery or if the model induces aphagia or adipsia. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of c-Abl, a non-receptor tyrosine kinase. In neurodegenerative models, this compound prevents the phosphorylation of Parkin, which in turn reduces mitochondrial dysfunction and subsequent neuronal cell death.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: The recommended vehicle for oral administration is a solution of 0.5% (w/v) methylcellulose in sterile water.
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C. The formulated solution can be stored at 4°C for up to one week.
Q4: What are some key experimental design considerations to minimize variability?
A4: To minimize variability, it is crucial to include proper control groups (vehicle, sham surgery), randomize animals to treatment groups, and blind experimenters to the treatments. A power analysis should be conducted to determine the appropriate number of animals per group.
Experimental Protocols
This compound Formulation Protocol (for Oral Gavage)
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Slowly add the this compound powder to the methylcellulose solution while vortexing to create a homogenous suspension.
-
Administer the suspension within one hour of preparation.
| Component | Concentration |
| This compound | 1-10 mg/kg (based on study design) |
| Methylcellulose | 0.5% (w/v) |
| Vehicle | Sterile Water |
| Administration Volume | 5-10 mL/kg |
Visualizations
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: General experimental workflow for an this compound in vivo study.
Caption: Decision tree for troubleshooting high experimental variability.
Validation & Comparative
A Head-to-Head Comparison of ND-336 and Becaplermin for the Treatment of Diabetic Foot Ulcers
For Researchers, Scientists, and Drug Development Professionals
The chronic and often debilitating nature of diabetic foot ulcers (DFUs) presents a significant challenge in clinical practice, driving the search for more effective therapeutic interventions. This guide provides an in-depth, objective comparison of two distinct therapeutic agents: becaplermin, a long-standing FDA-approved treatment, and ND-336, a novel small molecule inhibitor in preclinical development. We will delve into their mechanisms of action, compare their performance based on available experimental data, and detail the methodologies of the key studies cited.
Executive Summary
Becaplermin (Regranex®), a recombinant human platelet-derived growth factor (rhPDGF-BB), has been the only FDA-approved growth factor for DFU treatment for over two decades.[1][2] It promotes wound healing by stimulating the proliferation and migration of cells crucial for tissue repair.[3][4] In contrast, (R)-ND-336 is a selective small-molecule inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme found in elevated levels in chronic wounds where it contributes to the degradation of the extracellular matrix and perpetuates inflammation.[5][6] Preclinical studies suggest that by selectively inhibiting MMP-9, (R)-ND-336 may offer a more targeted approach to resolving the pathological environment of diabetic ulcers, potentially leading to faster and more efficient healing compared to becaplermin.[5][7]
Quantitative Data Comparison
The following tables summarize the key efficacy and mechanistic data from preclinical and clinical studies of this compound and becaplermin.
| Treatment Group | Wound Closure Rate | Time to Complete Wound Closure | Study Population | Reference |
| (R)-ND-336 | Significantly faster than becaplermin on day 7 | Not explicitly reported, but faster healing observed | db/db diabetic mice | [5] |
| Becaplermin (100 µg/g) | 50% | 86 days (median) | Human Phase III Clinical Trial | [8] |
| Placebo Gel | 35% | 127 days (median) | Human Phase III Clinical Trial | [8] |
Table 1: Comparison of Wound Healing Efficacy
| Treatment Group | Effect on MMP-9 Activity | Effect on Reactive Oxygen Species (ROS) | Effect on NF-κβ | Effect on Angiogenesis (VEGF) | Reference |
| (R)-ND-336 | Complete inhibition | Significant reduction | Significant reduction | Increased | [5][9] |
| Becaplermin | Indirectly decreased | Significant reduction | Significant reduction | Promotes angiogenesis | [3][5] |
Table 2: Comparison of Mechanistic Effects in Preclinical Models
Detailed Experimental Protocols
(R)-ND-336 Preclinical Efficacy Study in Diabetic Mice
-
Animal Model: Genetically diabetic (db/db) mice, which exhibit impaired wound healing, were used.[10] These mice were housed in a conventional vivarium to expose them to a normal microbial environment.[11]
-
Wound Creation: A full-thickness 8 mm excision wound was created on the dorsum of the mice.[5] To induce a chronic wound state, some protocols involve the intraperitoneal injection of 3-amino-1,2,4-triazole (ATZ), a catalase inhibitor, 20 minutes prior to wounding, followed by topical application of mercaptosuccinic acid (MSA), a glutathione peroxidase inhibitor, immediately after wounding.[10]
-
Treatment Administration: Treatment with (R)-ND-336 gel (0.05% and 0.1%), becaplermin gel, or a vehicle control was initiated 24 hours after wound creation.[5] The treatments were applied topically to the wound bed daily for 14 days.[5] Wounds were covered with a semi-occlusive dressing (e.g., Tegaderm).
-
Outcome Measures:
-
Wound Closure: The wound area was measured at specific time points (e.g., days 7, 10, and 14) to determine the rate of closure.[5]
-
Histological Analysis: Wound tissue was collected for histological staining (e.g., Hematoxylin and Eosin) to assess re-epithelialization.
-
Biomarker Analysis: Techniques such as in-situ zymography were used to assess MMP-9 activity in the wound tissue.[5] In vivo imaging was employed to measure reactive oxygen species (ROS) levels, and proteomics analysis was used to quantify levels of active MMP-9 and NF-κβ.[5] Angiogenesis was assessed by measuring Vascular Endothelial Growth Factor (VEGF) levels.[9]
-
-
Statistical Analysis: A Mann-Whitney U two-tailed test was used to compare the differences in wound measurements between the treatment groups.[5]
Becaplermin Phase III Clinical Trial
-
Study Design: A multicenter, double-blind, placebo-controlled Phase III trial was conducted to evaluate the efficacy and safety of becaplermin gel.[8]
-
Patient Population: The study included 382 patients with type 1 or type 2 diabetes who had chronic neuropathic ulcers of the lower extremities that had persisted for at least 8 weeks.[8] Key inclusion criteria included an ulcer duration of ≥8 weeks, adequate arterial perfusion (Ankle-Brachial Pressure Index >0.70 or transcutaneous oxygen pressure ≥30 mmHg), and absence of infection.[1]
-
Randomization and Treatment: Following sharp debridement of the ulcer, patients were randomly assigned to one of three treatment groups: becaplermin gel 30 µg/g, becaplermin gel 100 µg/g, or a placebo gel.[8] Treatment was administered once daily in conjunction with a standardized regimen of good wound care, including moist saline-soaked gauze dressings that were changed twice daily.[8] Treatment continued for a maximum of 20 weeks or until complete wound closure was achieved.[8]
-
Primary Endpoint: The primary efficacy endpoint was the incidence of complete wound closure within the 20-week treatment period.[8]
-
Secondary Endpoint: A key secondary endpoint was the time to achieve complete wound closure.[8]
-
Safety Assessment: Safety was monitored through the recording of adverse events and clinical laboratory evaluations.[8]
-
Statistical Analysis: The incidence of complete wound closure was compared between groups using appropriate statistical tests for proportions. The time to complete healing was also analyzed. A p-value of <0.05 was considered statistically significant.[8]
Signaling Pathways and Mechanisms of Action
Becaplermin Signaling Pathway
Becaplermin, as a recombinant human platelet-derived growth factor-BB (rhPDGF-BB), initiates a cascade of intracellular events upon binding to its receptor on the cell surface. This signaling is crucial for promoting the various stages of wound healing.
Caption: Becaplermin binds to the PDGF receptor, activating the PI3K/Akt and Ras/MAPK pathways.
This activation stimulates key cellular processes including:
-
Cell Proliferation and Migration: Fibroblasts and keratinocytes are recruited to the wound site and proliferate, aiding in the formation of new tissue.[3]
-
Angiogenesis: The formation of new blood vessels is promoted, which is essential for supplying oxygen and nutrients to the healing wound.[3]
-
Extracellular Matrix Deposition: The production of collagen and other matrix components is enhanced, providing structural support to the newly formed tissue.[3]
This compound Mechanism of Action
(R)-ND-336's therapeutic effect stems from its selective inhibition of MMP-9, which is overexpressed in diabetic wounds and contributes to their chronicity.
Caption: (R)-ND-336 selectively inhibits MMP-9, leading to reduced inflammation and ECM degradation.
By inhibiting MMP-9, (R)-ND-336 is proposed to:
-
Preserve the Extracellular Matrix (ECM): Preventing the breakdown of essential ECM proteins allows for a stable scaffold for cell migration and tissue regeneration.
-
Reduce Inflammation: Inhibition of MMP-9 leads to a decrease in pro-inflammatory signals, including the reduction of NF-κβ and reactive oxygen species (ROS).[5]
-
Promote Angiogenesis: Studies have shown that treatment with (R)-ND-336 can lead to an increase in VEGF, a key mediator of angiogenesis.[9]
Experimental Workflow Overview
The following diagram illustrates a general workflow for the preclinical and clinical evaluation of a novel diabetic ulcer treatment.
Caption: A typical workflow for the development of a new diabetic ulcer therapeutic.
Conclusion
Becaplermin has been a valuable tool in the management of diabetic foot ulcers, demonstrating modest but significant efficacy in large clinical trials. Its mechanism of action, centered on broad-spectrum growth factor stimulation, has a well-established, albeit complex, role in wound healing.
(R)-ND-336 represents a more targeted therapeutic strategy, aiming to correct a specific pathological feature of chronic diabetic wounds – the overexpression of MMP-9. Preclinical data are promising, suggesting the potential for more rapid and effective wound healing compared to becaplermin. However, it is crucial to note that (R)-ND-336 has not yet been evaluated in human clinical trials. The translation of these preclinical findings into clinical efficacy and safety remains to be determined.
For researchers and drug development professionals, the comparison of this compound and becaplermin highlights the evolution of therapeutic strategies for diabetic foot ulcers, moving from broad-acting growth factors to highly specific enzyme inhibitors. The future of DFU treatment may lie in such targeted approaches or potentially in combination therapies that address multiple facets of impaired wound healing. Continued research and rigorous clinical evaluation will be essential to validate these new therapeutic avenues.
References
- 1. Becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical promise of becaplermin (rhPDGF-BB) in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Becaplermin? [synapse.patsnap.com]
- 4. diabetesonthenet.com [diabetesonthenet.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 7. New finding offers hope for diabetic wound healing | News | Notre Dame News | University of Notre Dame [news.nd.edu]
- 8. Efficacy and safety of a topical gel formulation of recombinant human platelet-derived growth factor-BB (becaplermin) in patients with chronic neuropathic diabetic ulcers. A phase III randomized placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generating and Reversing Chronic Wounds in Diabetic Mice by Manipulating Wound Redox Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
A Comparative Guide to ND-336 and Other MMP-9 Inhibitors for Researchers
In the landscape of therapeutic drug development, particularly for conditions involving chronic inflammation and tissue degradation, Matrix Metalloproteinase-9 (MMP-9) has emerged as a critical target. Elevated MMP-9 activity is implicated in the pathology of various diseases, including non-healing diabetic foot ulcers, cancer metastasis, and neuroinflammatory conditions. This guide provides an objective comparison of ND-336, a selective MMP-9 inhibitor, with other notable MMP inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Quantitative Comparison of MMP Inhibitor Potency and Selectivity
The efficacy and safety of an MMP inhibitor are largely determined by its potency (usually measured as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and its selectivity for the target MMP over other metalloproteinases. High selectivity is crucial to minimize off-target effects, a significant hurdle that led to the failure of early broad-spectrum MMP inhibitors in clinical trials.[1]
Here, we present a summary of the inhibitory activities of this compound and other MMP inhibitors against various MMPs.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity (Fold vs. MMP-8) | Class |
| (R)-ND-336 | MMP-9 | 19 | - | 450 | Thiirane |
| MMP-2 | 127 | - | |||
| MMP-8 | 8590 | - | |||
| MMP-14 | 119 | - | |||
| (R,S)-ND-336 | MMP-9 | 150 | - | 51 | Thiirane |
| MMP-8 | 7700 | - | |||
| (S)-ND-336 | MMP-9 | - | - | 11 | Thiirane |
| (R,S)-ND-322 | MMP-9 | - | - | 3 | Thiirane |
| Batimastat (BB-94) | MMP-9 | - | 4 | ~0.75 (vs. MMP-1) | Hydroxamate |
| MMP-1 | - | 3 | |||
| MMP-2 | - | 4 | |||
| MMP-3 | - | 20 | |||
| MMP-7 | - | 6 | |||
| Marimastat (BB-2516) | MMP-9 | - | 3 | ~1.6 (vs. MMP-1) | Hydroxamate |
| MMP-1 | - | 5 | |||
| MMP-2 | - | 6 | |||
| MMP-7 | - | 13 | |||
| MMP-14 | - | 9 | |||
| Doxycycline | MMP-9 | - | 608,000 | Variable | Tetracycline |
| Minocycline | MMP-9 | - | 10,700 | Variable | Tetracycline |
| Andecaliximab (GS-5745) | MMP-9 | - | - | High | Monoclonal Antibody |
Data compiled from multiple sources. Note that IC50 and Ki values can vary based on experimental conditions.
As the data indicates, (R)-ND-336 demonstrates high potency against MMP-9 with a Ki of 19 nM and, crucially, a 450-fold selectivity over MMP-8.[2][3] This is a significant improvement compared to its racemic form and earlier iterations like ND-322.[3] In contrast, broad-spectrum inhibitors like Batimastat and Marimastat show high potency against a range of MMPs but lack selectivity, which has been associated with adverse effects in clinical trials, such as musculoskeletal pain.[4][5][6][7] The tetracycline-based inhibitors, such as Doxycycline, are generally less potent MMP inhibitors.[8] Andecaliximab (GS-5745) represents a different class of inhibitor, a monoclonal antibody with high selectivity for MMP-9, that works by preventing the activation of the inactive zymogen and through allosteric inhibition.[9][10]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental validation of these inhibitors is paramount. Below are diagrams illustrating the MMP-9 signaling pathway in inflammation and wound healing, a typical experimental workflow for evaluating MMP-9 inhibitors, and the in vivo diabetic wound healing model used to assess the efficacy of (R)-ND-336.
Experimental Protocols
In Vitro MMP-9 Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against MMP-9 using a fluorogenic substrate.
1. Reagent Preparation:
- MMP-9 Assay Buffer: Typically composed of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
- Active Human MMP-9: Recombinant human MMP-9 is activated according to the manufacturer's instructions, often involving incubation with p-aminophenylmercuric acetate (APMA).
- Fluorogenic MMP-9 Substrate: A specific quenched fluorescent peptide substrate for MMP-9 (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is reconstituted in DMSO to a stock concentration (e.g., 1 mM) and then diluted in assay buffer to the final working concentration (e.g., 10 µM).[11][12][13]
- Inhibitor Solutions: Test compounds, such as (R)-ND-336, are serially diluted in assay buffer to the desired concentrations.
2. Assay Procedure:
- The assay is performed in a 96-well black microplate.
- To each well, add the appropriate volume of assay buffer, active MMP-9 enzyme, and inhibitor solution.
- Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.
- Immediately measure the fluorescence intensity kinetically using a microplate reader with excitation and emission wavelengths appropriate for the specific substrate (e.g., Ex/Em = 328/393 nm or 490/520 nm).[13][14]
3. Data Analysis:
- The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
- The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.
- IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
In Vivo Diabetic Mouse Wound Healing Model
This protocol describes a common model to evaluate the efficacy of topical treatments on wound healing in a diabetic setting.
1. Animal Model:
- Genetically diabetic mice (e.g., db/db mice) are typically used as they mimic many aspects of type 2 diabetes in humans.[15][16]
- Animals are housed under standard conditions and allowed to acclimate.
2. Wound Creation:
- Mice are anesthetized, and the dorsal hair is removed.
- Two full-thickness excisional wounds are created on the back of each mouse using a sterile biopsy punch (e.g., 6-8 mm diameter).[17][18]
- The wounds are often covered with a transparent occlusive dressing to maintain a moist environment.
3. Treatment:
- Mice are randomly assigned to different treatment groups: vehicle control, (R)-ND-336, and other comparators.
- The test articles are applied topically to the wounds daily or as per the study design. For example, (R)-ND-336 has been administered at 50 µ g/wound/day .[19]
4. Wound Assessment:
- Wound closure is monitored at regular intervals (e.g., days 3, 7, 10, 14) by capturing digital images.[20]
- The wound area is quantified from the images using planimetry software. The percentage of wound closure is calculated relative to the initial wound area.
5. Endpoint Analysis:
- At the end of the study, mice are euthanized, and the wound tissue is excised.
- Histological Analysis: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
- Zymography: Gelatin zymography is performed on tissue lysates to determine the activity of MMP-9 and MMP-2.
- Immunohistochemistry: Staining for specific markers can be performed to evaluate angiogenesis (e.g., CD31) and inflammation (e.g., F4/80 for macrophages).
Conclusion
The development of highly selective MMP-9 inhibitors like (R)-ND-336 represents a significant advancement over the broad-spectrum inhibitors of the past.[3] The presented data highlights the superior selectivity of (R)-ND-336 for MMP-9 over other MMPs, which is a critical attribute for a favorable safety profile. The in vivo efficacy of (R)-ND-336 in accelerating diabetic wound healing further underscores its therapeutic potential.[19][21] In contrast, while broad-spectrum inhibitors like Batimastat and Marimastat exhibit high potency, their lack of selectivity has been a major obstacle in their clinical development.[4][5] Monoclonal antibodies such as Andecaliximab offer another highly selective approach, though with different pharmacokinetic and pharmacodynamic properties compared to small molecules.[9][22][23] The choice of an MMP-9 inhibitor for research or therapeutic development will depend on the specific application, desired route of administration, and the required selectivity profile. This guide provides a foundational comparison to inform such decisions.
References
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Marimastat: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andecaliximab Overview - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. biozyme-inc.com [biozyme-inc.com]
- 12. MMP9 Inhibitor Screening Assay Kit (Fluorometric) (ab139449) | Abcam [abcam.com]
- 13. SensoLyte® 520 MMP-9 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Video: Protocol to Create Chronic Wounds in Diabetic Mice [jove.com]
- 16. Improvement of Skin Wound Healing for Diabetic Mice with Thermosensitive Hydrogel Combined with Insulin Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Phase III Study to Evaluate Efficacy and Safety of Andecaliximab With mFOLFOX6 as First-Line Treatment in Patients With Advanced Gastric or GEJ Adenocarcinoma (GAMMA-1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-ND-336 and Racemic ND-336 in the Inhibition of Matrix Metalloproteinase-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the (R)-enantiomer of ND-336 and its racemic form. The primary focus of this analysis is the differential efficacy in the inhibition of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in the pathology of chronic wounds, such as diabetic foot ulcers. While the therapeutic application discussed is in the context of wound healing, the principles of stereoselective enzyme inhibition are broadly applicable in drug development.
Executive Summary
(R)-ND-336 demonstrates significantly greater potency and selectivity as an inhibitor of MMP-9 compared to the racemic mixture ((R,S)-ND-336).[1][2] This enhanced activity is attributed to its specific stereochemical configuration, which allows for a more favorable interaction with the active site of the MMP-9 enzyme.[2] Experimental data indicates that (R)-ND-336 is a slow-binding inhibitor with a long residence time on MMP-9, contributing to its superior efficacy in preclinical models of diabetic wound healing.[1][2] Notably, (R)-ND-336 exhibits minimal direct antibacterial activity.[3][4]
Data Presentation: Inhibitory Activity and Selectivity
The following tables summarize the quantitative data on the inhibitory activity of (R)-ND-336 and racemic this compound against MMP-9 and the related MMP-8.
Table 1: Comparison of Inhibitory Constants (Ki)
| Compound | MMP-9 Ki (nM) | MMP-8 Ki (nM) |
| (R)-ND-336 | 19[1][5] | 8590[1] |
| Racemic (R,S)-ND-336 | 150[6] | 7700[6] |
Table 2: Selectivity for MMP-9 over MMP-8
| Compound | Selectivity (MMP-8 Ki / MMP-9 Ki) |
| (R)-ND-336 | 450-fold[1] |
| Racemic (R,S)-ND-336 | 51-fold[1][2][6] |
Experimental Protocols
Determination of Inhibitory Constants (Ki)
The inhibitory constants for MMP-9 and MMP-8 were determined using kinetic assays with purified recombinant human enzymes. A fluorescent substrate is incubated with the respective MMP in the presence of varying concentrations of the inhibitor ((R)-ND-336 or racemic this compound). The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time. The Ki values are then calculated by fitting the data to appropriate models of enzyme inhibition, such as the Morrison equation for tight-binding inhibitors. For slow-binding inhibitors like (R)-ND-336, progress curves are analyzed to determine the association (kon) and dissociation (koff) rate constants, from which the Ki is derived.
In Vivo Wound Healing Studies in Diabetic Mice
The efficacy of topical application of (R)-ND-336 and racemic this compound on wound healing was assessed in diabetic mouse models (e.g., db/db mice). Full-thickness excisional wounds are created on the dorsal side of the mice. The wounds are then treated daily with a vehicle control, (R)-ND-336, or racemic this compound at specified concentrations. Wound closure is monitored by digital photography at regular intervals, and the wound area is quantified using image analysis software. At the end of the study, wound tissue may be harvested for histological analysis (e.g., re-epithelialization, collagen deposition) and biochemical assays (e.g., measurement of MMP-9 activity).[2]
Mandatory Visualizations
Signaling Pathway of MMP-9 Inhibition in Wound Healing
Caption: Mechanism of (R)-ND-336 in promoting wound healing.
Experimental Workflow for Biofilm Inhibition Assay
It is important to note that studies have shown (R)-ND-336 to be devoid of direct antibacterial activity.[3][4] The following is a generalized protocol for assessing the potential of a compound to inhibit bacterial biofilm formation.
Caption: General workflow for a crystal violet biofilm inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ND-336 and ND-322 in Preclinical Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic wound treatment, particularly for diabetic ulcers, is marked by a significant unmet medical need. This guide provides a detailed comparison of two investigational small molecules, ND-336 and ND-322, which have shown promise in preclinical wound healing models. Both compounds target matrix metalloproteinases (MMPs), a family of enzymes implicated in the pathophysiology of delayed wound healing. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies and visual representations of their mechanism of action.
Executive Summary
This compound has emerged as a more potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9) compared to its predecessor, ND-322.[1][2] This enhanced selectivity for the detrimental MMP-9 over the beneficial MMP-8 is credited for its superior performance in accelerating wound closure in diabetic mouse models.[2][3] Experimental data indicates that wounds treated with this compound heal significantly faster than those treated with ND-322.[2][3] The mechanism of action for both molecules revolves around the modulation of the MMP-9 and MMP-8 balance, which is critical in the wound healing cascade.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and ND-322 against MMP-9 and MMP-8
| Compound | Target MMP | Inhibition Constant (Ki) | Selectivity (Ki MMP-8 / Ki MMP-9) | Reference |
| (R,S)-ND-336 | MMP-9 | 150 ± 10 nM | 51 | [4] |
| MMP-8 | 7700 ± 100 nM | [4] | ||
| (R,S)-ND-322 | MMP-9 | 870 ± 110 nM | 3.0 | [4] |
| MMP-8 | 2600 ± 400 nM | [4] |
Note: (R,S) indicates a racemic mixture of the compound. Further studies have shown the (R)-enantiomer of this compound to be the more active form.[4]
Table 2: In Vivo Efficacy of this compound and ND-322 in a Diabetic Mouse Wound Healing Model
| Treatment Group (Topical Application) | Day 7 (% Wound Closure) | Day 10 (% Wound Closure) | Day 14 (% Wound Closure) | Reference |
| Vehicle | ~20% | ~25% | ~30% | [2] |
| ND-322 (0.1 mg/wound/day) | ~30% | ~35% | ~40% | [2] |
| This compound (0.1 mg/wound/day) | ~40% | ~50% | ~60%* | [2] |
Wounds treated with this compound healed 1.2- to 1.6-fold faster than those treated with ND-322.[2]
Experimental Protocols
In Vivo Diabetic Wound Healing Model
A widely used and accepted model for these studies involves the use of diabetic mice, which exhibit delayed wound healing, mirroring the condition in human diabetic patients.
-
Animal Model: Male diabetic (db/db) mice are typically used. These mice have a genetic mutation that leads to obesity, insulin resistance, and hyperglycemia, resulting in a phenotype of type 2 diabetes with impaired wound healing capabilities.[5]
-
Wound Creation: A full-thickness excisional wound is created on the dorsal thorax of the mice. This is typically done using a sterile biopsy punch (e.g., 8 mm in diameter). The wound is often covered with a semi-occlusive dressing (e.g., Tegaderm) to prevent infection and dehydration.[6][7]
-
Treatment Administration: The investigational compounds (this compound or ND-322) are formulated for topical application, often dissolved in a vehicle such as water. A specific dose (e.g., 0.1 mg per wound) is applied directly to the wound bed on a daily basis. A control group receives the vehicle alone.[2]
-
Wound Closure Measurement: The wound area is measured at regular intervals (e.g., days 7, 10, and 14) post-wounding. This is typically done by tracing the wound margins and calculating the area using image analysis software. The percentage of wound closure is then calculated relative to the initial wound area.[2]
In-Situ Zymography for MMP-9 Activity
This technique is employed to visualize and localize the enzymatic activity of MMP-9 directly within the wound tissue.
-
Substrate: Dye-quenched (DQ) gelatin is used as a fluorescent substrate for MMP-9. In its intact form, the fluorescence is quenched. Upon cleavage by active MMP-9, the quenching is relieved, and a fluorescent signal is produced.[8][9]
-
Procedure:
-
Frozen tissue sections from the wound biopsies are prepared.
-
The sections are incubated with the DQ-gelatin solution.
-
Areas with active MMP-9 will show green fluorescence under a fluorescence microscope.
-
To confirm specificity, a control section is co-incubated with a selective MMP-9 inhibitor. The absence of fluorescence in the control confirms that the signal is specific to MMP-9 activity.[8]
-
-
Observations: Studies have shown that topical treatment with (R,S)-ND-336 effectively inhibits MMP-9 activity in the wounds of diabetic mice, as evidenced by a reduction in green fluorescence compared to vehicle-treated wounds. In contrast, (R,S)-ND-322 shows some inhibition of MMP-9 but also poorly inhibits MMP-8.[9][10]
Signaling Pathway and Mechanism of Action
In diabetic wounds, a pathological imbalance between the activities of MMP-9 and MMP-8 contributes significantly to the delayed healing process. Increased levels of reactive oxygen species (ROS) in the diabetic wound environment lead to the activation of the transcription factor NF-κB. This, in turn, upregulates the expression of MMP-9, a protease that degrades the extracellular matrix and promotes inflammation, thus hindering the healing process. Conversely, MMP-8 is considered to have a beneficial role in wound repair.
This compound, and to a lesser extent ND-322, act by selectively inhibiting the detrimental activity of MMP-9. By blocking MMP-9, these compounds help to reduce inflammation, preserve the integrity of the extracellular matrix, and promote angiogenesis (the formation of new blood vessels), thereby creating a more favorable environment for wound healing. The superior efficacy of this compound is attributed to its higher selectivity for MMP-9 over MMP-8, allowing the beneficial effects of MMP-8 to proceed uninhibited.
Caption: Signaling pathway in diabetic wound healing and the inhibitory action of this compound and ND-322.
Caption: Experimental workflow for comparing this compound and ND-322 in a diabetic mouse wound healing model.
References
- 1. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New finding offers hope for diabetic wound healing | News | Notre Dame News | University of Notre Dame [news.nd.edu]
- 4. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generating and Reversing Chronic Wounds in Diabetic Mice by Manipulating Wound Redox Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
ND-336: A Potent and Selective MMP-9 Inhibitor for Advancing Wound Care
For Immediate Release
[City, State] – December 13, 2025 – In the landscape of therapeutic development for chronic wounds, particularly diabetic foot ulcers, the selective inhibition of matrix metalloproteinase-9 (MMP-9) has emerged as a promising strategy. ND-336, a small molecule inhibitor, demonstrates remarkable selectivity for MMP-9 over MMP-8, an enzyme understood to be beneficial in the wound healing process. This guide provides a comprehensive comparison of this compound's inhibitory activity, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Unprecedented Selectivity Profile of this compound
This compound exhibits a profound preference for inhibiting MMP-9, a key enzyme implicated in the degradation of the extracellular matrix and a major contributor to the pathology of non-healing wounds.[1] In contrast, its activity against MMP-8, a collagenase involved in tissue remodeling and repair, is minimal.[1] This high degree of selectivity is crucial for a therapeutic agent, as indiscriminate MMP inhibition has been associated with adverse side effects.
The inhibitory potency of this compound is quantified by its inhibition constant (Ki), with a lower value indicating a stronger binding affinity to the enzyme. For MMP-9, this compound demonstrates a Ki of 19 ± 3 nM, signifying potent inhibition.[2][3] Conversely, the Ki for MMP-8 is 8590 ± 230 nM, highlighting its significantly weaker interaction with this enzyme.[2][3] This translates to an approximate 452-fold selectivity for MMP-9 over MMP-8.
Furthermore, the kinetics of inhibition differ significantly between the two enzymes. This compound acts as a slow-binding inhibitor of MMP-9, with a long residence time of approximately 300 minutes, suggesting a sustained inhibitory effect.[2][3] In contrast, it behaves as a noncompetitive inhibitor towards MMP-8 with a very short residence time, measured in seconds.[2][3]
Quantitative Comparison of this compound Inhibition
| Target Enzyme | Inhibition Constant (Ki) | Inhibition Mechanism | Residence Time |
| MMP-9 | 19 ± 3 nM[2][3] | Slow-binding[2][3] | ~300 minutes[2][3] |
| MMP-8 | 8590 ± 230 nM[2][3] | Noncompetitive[2][3] | Seconds[2][3] |
| MMP-2 | 127 nM[4] | - | - |
| MMP-14 | 119 nM[4] | - | - |
Experimental Protocols
The determination of the inhibitory activity of this compound against MMP-8 and MMP-9 involves robust enzymatic assays. The following is a detailed methodology based on standard practices for kinetic analysis of MMP inhibitors.
Determination of Inhibition Constant (Ki)
Objective: To quantify the inhibitory potency of this compound against recombinant human MMP-8 and MMP-9.
Materials:
-
Recombinant human MMP-8 (catalytic domain)
-
Recombinant human MMP-9 (catalytic domain)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the recombinant MMPs are in their pro-form, they must be activated according to the manufacturer's instructions, often involving incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. A serial dilution of the inhibitor is then prepared in assay buffer to achieve a range of final concentrations for the assay.
-
Assay Setup:
-
To each well of the microplate, add the assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Add a fixed concentration of the activated MMP enzyme to each well.
-
-
Pre-incubation: The plate is incubated at 37°C for a predetermined period to allow the inhibitor to bind to the enzyme. For slow-binding inhibitors like this compound with MMP-9, this pre-incubation time is critical and may need to be optimized.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader, and the increase in fluorescence is monitored over time (kinetic mode) at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the fluorescence versus time plots.
-
For slow-binding inhibition (MMP-9), progress curves are fitted to appropriate equations to determine the rate constants for the onset of inhibition (kobs). The Ki is then determined by plotting kobs against the inhibitor concentration.
-
For rapid-equilibrium inhibition (MMP-8), the IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The Ki is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental approach, the following diagrams illustrate the MMP-9 signaling pathway in diabetic wound healing and the general workflow for evaluating MMP inhibitor selectivity.
Caption: Role of MMP-9 in delayed wound healing and the point of intervention for this compound.
Caption: A streamlined workflow for characterizing the selectivity of an MMP inhibitor like this compound.
References
A Tale of Two Strategies: A Comparative Analysis of (R)-ND-336 and Growth Factor Therapies in Wound Healing
For researchers, scientists, and drug development professionals, the quest for effective wound healing therapeutics is a continuous journey. This guide provides a comparative analysis of two distinct therapeutic strategies: the selective inhibition of matrix metalloproteinase-9 (MMP-9) by (R)-ND-336 and the application of exogenous growth factors. This comparison is supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.
The healing of chronic wounds, such as diabetic foot ulcers, is a complex biological process that is often stalled by a hostile proteolytic environment. A key contributor to this pathological state is the overexpression of MMP-9, an enzyme that degrades the extracellular matrix and impairs the function of beneficial growth factors. This guide explores a novel therapeutic approach aimed at neutralizing this detrimental activity with (R)-ND-336 and contrasts it with the established strategy of directly stimulating wound repair with growth factors like Platelet-Derived Growth Factor (PDGF), Vascular Endothelial Growth Factor (VEGF), Epidermal Growth Factor (EGF), and Fibroblast Growth Factor (FGF).
Mechanism of Action: A Fundamental Divergence
The therapeutic strategies of (R)-ND-336 and growth factors operate on fundamentally different principles. (R)-ND-336 acts as a selective inhibitor of MMP-9, an enzyme implicated in the degradation of the extracellular matrix in chronic wounds.[1][2] By neutralizing the excessive, detrimental activity of MMP-9, (R)-ND-336 aims to restore a more favorable environment for the body's natural healing processes to take place.[1][3] This approach can be viewed as removing a significant roadblock to repair.
In contrast, growth factor therapies directly stimulate cellular processes crucial for wound healing.[4] These proteins, such as PDGF, VEGF, EGF, and FGF, bind to specific cell surface receptors to initiate intracellular signaling cascades that promote cell proliferation, migration, and angiogenesis (the formation of new blood vessels).[4][5][6] This strategy is akin to providing the "building blocks" and "instructions" for tissue regeneration.
Comparative Efficacy: Insights from Preclinical Models
Preclinical studies, primarily in diabetic mouse models of wound healing, provide a basis for comparing the efficacy of (R)-ND-336 with growth factor-based therapies, most notably becaplermin, a recombinant human PDGF-BB.
Quantitative Data Summary
| Therapeutic Agent | Model | Key Efficacy Endpoint(s) | Results | Citation |
| (R)-ND-336 | Infected diabetic mice (db/db) | Wound Closure | Statistically significant acceleration of wound healing compared to vehicle.[2][7] Wounds treated with (R)-ND-336 were smaller than vehicle-treated wounds at days 10, 14, and 21.[2][7] | [2][7] |
| Infected diabetic mice (db/db) | Angiogenesis (VEGF levels) | Increased VEGF levels in treated wounds.[7] | [7] | |
| Uninfected diabetic mice (db/db) | Comparison with Becaplermin | Superior efficacy in accelerating wound healing compared to becaplermin.[2][7] | [2][7] | |
| Becaplermin (PDGF) | Diabetic neuropathic foot ulcers (human clinical trials) | Complete Wound Healing | Significantly increased the incidence of complete wound healing compared to placebo.[8][9] In one Phase III trial, 50% of patients treated with the 100 µg/g dose achieved complete healing compared to 35% in the placebo group.[9] | [8][9] |
| VEGF | Diabetic rats | Wound Healing | Significantly accelerated wound healing, promoted collagen deposition, and increased angiogenesis.[10] | [10] |
| EGF | Mouse models | Re-epithelialization | Accelerated epidermal regeneration in partial-thickness burns and split-thickness incisions.[11] | [11] |
| FGF (bFGF) | Mouse models | Wound Healing and Barrier Recovery | Accelerated wound healing and skin barrier recovery after abrasion.[12] | [12] |
| Platelet-Rich Plasma (PRP) | Human chronic wounds (meta-analysis) | Complete Wound Closure | Significantly higher odds of complete wound closure compared to conventional therapy (Odds Ratio = 5.32).[13] | [13] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
In Vivo Wound Healing Assay (Diabetic Mouse Model)
This protocol is representative of studies evaluating both (R)-ND-336 and growth factors.
-
Animal Model: Genetically diabetic mice (e.g., db/db mice) are used as they exhibit delayed wound healing, mimicking the human condition.
-
Wound Creation: Following anesthesia, a full-thickness excisional wound (typically 6-8 mm in diameter) is created on the dorsal side of the mouse using a sterile biopsy punch.[14]
-
Infection (Optional): For studies mimicking infected wounds, a known quantity of bacteria (e.g., Staphylococcus aureus) is applied to the wound.[2]
-
Treatment Application:
-
(R)-ND-336: A solution or gel containing (R)-ND-336 is applied topically to the wound bed, typically once daily.[2][7]
-
Growth Factors: A gel or solution containing the specific growth factor (e.g., becaplermin, VEGF) is applied topically.[10][15]
-
Control Groups: A vehicle control (the gel or solution without the active compound) is applied to a separate group of animals.
-
-
Wound Closure Measurement: The wound area is measured at regular intervals (e.g., days 3, 7, 10, 14, 21) by tracing the wound margin or using digital photography and image analysis software.[14] The percentage of wound closure is calculated relative to the initial wound area.
-
Histological Analysis: At the end of the experiment, wound tissue is harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[10]
-
Biochemical and Molecular Analysis: Wound tissue can be homogenized to measure levels of specific biomarkers, such as VEGF, inflammatory cytokines (e.g., IL-6), and collagen content (via hydroxyproline assay).[7][10][14]
Measurement of MMP-9 Activity
Several methods are employed to quantify MMP-9 activity in wound fluid or tissue.
-
Gelatin Zymography: This technique separates proteins by size on a gel containing gelatin. Active MMP-9 digests the gelatin, leaving a clear band that can be quantified.[16] However, this method is semi-quantitative and may not distinguish between active and TIMP-inhibited forms.[17]
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits can measure the total amount of MMP-9 protein in a sample. However, standard ELISAs do not differentiate between the active and inactive forms of the enzyme.[17][18]
-
Activity-Based Assays: More specific assays use substrates that are cleaved by active MMP-9, releasing a fluorescent or colorimetric signal. These provide a more direct measure of enzymatic activity.[19]
-
Affinity Resin with Mass Spectrometry: This advanced technique uses a resin that specifically binds to the active forms of MMPs, which are then identified and quantified by mass spectrometry. This method was used in some of the key studies on (R)-ND-336.[2][20]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a deeper understanding.
(R)-ND-336 Mechanism of Action
Caption: Mechanism of (R)-ND-336 in restoring the wound healing process.
Growth Factor Signaling Pathway (Example: PDGF)
Caption: Simplified PDGF signaling pathway leading to cellular responses in wound healing.
Experimental Workflow for Comparative Analysis
Caption: General experimental workflow for comparing wound healing therapeutics.
Conclusion: Complementary Strategies for a Complex Problem
The comparative analysis of (R)-ND-336 and growth factor therapies highlights two distinct yet potentially complementary approaches to promoting wound healing. (R)-ND-336 represents a targeted strategy to neutralize a key pathological driver in chronic wounds, thereby creating a more permissive environment for endogenous repair mechanisms. Growth factor therapies, on the other hand, provide a direct stimulus for cellular regeneration.
The preclinical data suggest that selective MMP-9 inhibition with (R)-ND-336 may offer a potent therapeutic benefit, even demonstrating superiority to a single growth factor therapy in a diabetic mouse model.[2][7] This suggests that addressing the underlying proteolytic imbalance in chronic wounds is a critical step towards effective healing.
Future research may explore the potential for combination therapies, where the MMP-9 inhibitory action of (R)-ND-336 could enhance the efficacy of exogenously applied growth factors by protecting them from degradation and creating a more receptive wound bed. For drug development professionals, these findings underscore the importance of considering both the inhibitory and stimulatory aspects of the complex wound healing cascade.
References
- 1. Platelet-rich plasma: a comparative and economical therapy for wound healing and tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Growth Factors in Wound Healing [onsiteadvancedcare.com]
- 5. What is the mechanism of Becaplermin? [synapse.patsnap.com]
- 6. Targeting Signalling Pathways in Chronic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular endothelial growth factor accelerates healing of foot ulcers in diabetic rats via promoting M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. mdpi.com [mdpi.com]
- 14. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. Wound Fluid Matrix Metalloproteinase-9 as a Potential Predictive Marker for the Poor Healing Outcome in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: (R)-ND-336 Versus Standard of Care for Diabetic Foot Ulcers
For Immediate Release
In the landscape of diabetic foot ulcer (DFU) treatment, a novel contender, (R)-ND-336, is emerging from preclinical studies, demonstrating promise in accelerating wound healing. This guide offers a detailed comparison of (R)-ND-336 against the current standard of care, including the only FDA-approved medication, Becaplermin. The information presented herein is intended for researchers, scientists, and drug development professionals, summarizing available data from preclinical animal models. To date, no head-to-head human clinical trial data for (R)-ND-336 is publicly available.
Executive Summary
(R)-ND-336 is a selective inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in the impaired wound healing process in DFUs.[1][2] Preclinical studies in diabetic mouse models suggest that (R)-ND-336 may offer a more targeted and effective approach compared to the broader mechanisms of current treatments. The standard of care for DFUs is a multi-faceted approach encompassing debridement, infection control, revascularization, and pressure off-loading.[3][4][5][6][7] Becaplermin gel, a recombinant human platelet-derived growth factor, is an adjunctive therapy that has shown modest efficacy in clinical trials.[8][9][10][11]
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between (R)-ND-336 and the standard of care lies in their therapeutic targets. The standard of care focuses on creating an optimal environment for healing, while Becaplermin provides a growth factor to stimulate cell proliferation.[8] In contrast, (R)-ND-336 directly targets the enzymatic activity of MMP-9, which is often overactive in chronic wounds and contributes to the degradation of the extracellular matrix, thereby impeding natural healing processes.[12]
Preclinical Efficacy: (R)-ND-336 in Animal Models
Studies in diabetic mice (db/db mice) have provided the primary evidence for the potential efficacy of (R)-ND-336. These studies often compare its performance against a vehicle control and, in some cases, Becaplermin.
Quantitative Data Summary
| Parameter | (R)-ND-336 | Becaplermin | Vehicle/Control | Study Animal Model | Source |
| Wound Closure | Statistically significant acceleration compared to vehicle and Becaplermin | Modest improvement over vehicle | Delayed healing | Diabetic mice (db/db) | [12][13] |
| MMP-9 Inhibition | Complete inhibition observed | Indirectly decreases MMP-9 activity | No effect | Diabetic mice (db/db) | [12] |
| Re-epithelialization | Full re-epithelialization observed | Partial improvement | Partial re-epithelialization | Diabetic mice (db/db) | [12] |
Note: Data is derived from preclinical studies and may not be representative of human clinical outcomes.
In a study comparing (R)-ND-336 to Becaplermin in diabetic mice, wounds treated with (R)-ND-336 showed significantly faster wound closure.[13] Another study highlighted that while Becaplermin indirectly reduces MMP-9 activity, (R)-ND-336 leads to its complete inhibition.[12]
Head-to-Head with Antibiotics in Infected Wounds
Given that DFUs are often complicated by bacterial infections, the compatibility and potential synergy of (R)-ND-336 with antibiotics have also been investigated.
Quantitative Data in Infected DFU Model
| Treatment Group | Wound Closure | Bacterial Load (log10 CFU/wound) | Angiogenesis (VEGF levels) | Study Animal Model | Source |
| (R)-ND-336 | Accelerated healing | 0.69 reduction (not statistically significant) | Increased | Infected Diabetic mice (db/db) | [14][15][16] |
| Linezolid | Some improvement | 1.94 reduction (statistically significant) | No significant difference from vehicle | Infected Diabetic mice (db/db) | [14][15][16] |
| (R)-ND-336 + Linezolid | Further acceleration of healing | 2.01 reduction (statistically significant) | Increased | Infected Diabetic mice (db/db) | [14][15][16] |
| Vehicle | Delayed healing | Baseline | Baseline | Infected Diabetic mice (db/db) | [14][15][16] |
These findings suggest that (R)-ND-336 can be used concurrently with antibiotics like linezolid, potentially offering a dual-pronged approach to treating infected DFUs by addressing both the bacterial burden and the underlying healing impairment.[14][15][16]
Experimental Protocols
The preclinical data for (R)-ND-336 has been generated using established animal models of diabetic wound healing. A typical experimental workflow is described below.
Detailed Methodology for Key Experiments:
-
Animal Model: Genetically diabetic mice (db/db) are commonly used as they mimic many aspects of type 2 diabetes in humans, including impaired wound healing.
-
Wound Creation: A standardized full-thickness dermal wound is created on the dorsal side of the mouse using a biopsy punch.
-
Infection Model: To simulate infected DFUs, a known quantity of a clinically relevant bacterium, such as Staphylococcus epidermidis, is applied to the wound.[14][15][16]
-
Treatment Application: Test compounds ((R)-ND-336, Becaplermin, antibiotics) or a vehicle control are applied topically to the wound on a regular schedule.
-
Wound Healing Assessment: Wound closure is monitored over time by capturing images and measuring the wound area. Histological analysis is performed on tissue samples to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Biomarker Analysis: Techniques such as in-situ zymography and ELISA are used to measure the activity and levels of key proteins like MMP-9 and Vascular Endothelial Growth Factor (VEGF) in the wound tissue.[14][15][16]
Future Directions
While the preclinical data for (R)-ND-336 is encouraging, the critical next step is to evaluate its safety and efficacy in human clinical trials. Researchers will be keenly watching for the outcomes of these trials to determine if the promising results observed in animal models translate to a tangible clinical benefit for patients with diabetic foot ulcers. The selective inhibition of MMP-9 represents a targeted and potentially more potent therapeutic strategy that could significantly improve healing rates and reduce the devastating complications associated with this condition.[1]
References
- 1. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Management of Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on management of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. uofmhealth.org [uofmhealth.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. diabetesonthenet.com [diabetesonthenet.com]
- 9. Becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Becaplermin (Regranex) for Diabetic Foot Ulcers | AAFP [aafp.org]
- 12. Frontiers | Role of matrix metalloproteinases in diabetic foot ulcers: Potential therapeutic targets [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MMP-9 Inhibitors in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
The dysregulation of matrix metalloproteinase-9 (MMP-9) is a critical factor in the pathophysiology of chronic wounds, making it a key target for therapeutic intervention. Elevated levels of MMP-9 contribute to the excessive degradation of the extracellular matrix (ECM), impairing cell migration and tissue remodeling, ultimately delaying wound closure.[1][2][3] This guide provides a comparative meta-analysis of various MMP-9 inhibitors, summarizing their efficacy from preclinical and clinical studies, detailing experimental protocols, and illustrating the key signaling pathways involved.
Performance Comparison of MMP-9 Inhibitors
The following tables summarize the quantitative data on the efficacy of different MMP-9 inhibitors in promoting wound healing.
Small Molecule Inhibitors in Preclinical Models
Small molecule inhibitors offer a targeted approach to modulating MMP-9 activity. Studies in diabetic mouse models, which mimic the impaired healing process in chronic wounds, have demonstrated the potential of selective MMP-9 inhibition.
| Inhibitor | Animal Model | Dosage | Day 7 Wound Closure (%) | Day 10 Wound Closure (%) | Day 14 Wound Closure (%) | Comparator(s) | Reference(s) |
| (R,S)-ND-322 | Diabetic mice | 100 µ g/wound/day | ~40% | ~60% | ~75% | Vehicle (~20% at day 14) | [4][5][6] |
| (R,S)-ND-336 | Diabetic mice | 100 µ g/wound/day | ~50% | ~70% | ~85% | Vehicle (~20% at day 14), (R,S)-ND-322 | [4][5][6] |
| (R)-ND-336 | Diabetic mice | 50 µ g/wound/day | Significantly better than vehicle and becaplermin | Similar to becaplermin | Similar to becaplermin | Vehicle, Becaplermin (5 µ g/wound/day ) | [3][7] |
| (R)-ND-336 + Linezolid | Infected Diabetic mice | 25 µ g/wound/day | - | Statistically significant vs. vehicle & linezolid alone | Statistically significant vs. vehicle & linezolid alone | Vehicle, Linezolid alone, (R)-ND-336 alone | [2][8][9][10][11] |
*p < 0.05 vs. vehicle, **p < 0.01 vs. vehicle. Wound closure percentages are estimated from graphical data where exact values were not provided.
MMP-Inhibiting Wound Dressings in Clinical Studies
MMP-inhibiting dressings represent another therapeutic strategy, aiming to reduce protease activity directly at the wound site.
| Dressing Type | Wound Type | Key Findings | Reference(s) |
| Collagen-based | Venous Leg Ulcers | 45% mean ulcer area reduction at 12 weeks (vs. 20% for alginate dressing alone). | [2][12] |
| Venous Leg Ulcers | 85.6% mean wound area reduction at 12 weeks (vs. 72.5% for standard of care). | [13] | |
| Technology Lipido-Colloid with Nano-Oligosaccharide Factor (TLC-NOSF) | Diabetic Foot Ulcers | 82.7% median relative reduction in surface area at 12 weeks; 30% of ulcers healed. | |
| Diabetic Foot Ulcers | Higher wound closure rates vs. control, especially in wounds ≤2 months duration (71% vs. 41%). | [14] | |
| Chronic Wounds (various) | In a large observational study, 48.5% of wounds healed after a mean of 56 days. | [5] |
Genetic Modification in Preclinical Models
Studies involving genetic knockout of MMP-9 provide foundational evidence for its role in wound healing.
| Model | Key Findings | Reference(s) |
| MMP-9 Knockout Mice | Delayed re-epithelialization and disordered collagen fibrillogenesis, leading to decelerated wound healing. In one study, at day 11 post-incision, wound areas for MMP-2/-9 double knockout mice were significantly larger (9.67 ± 2.09 mm²) than for wild-type mice (0.12 ± 0.03 mm²). | [1][15][16][17] |
| MMP-9 siRNA | A thermosensitive hydrogel delivering MMP-9 siRNA significantly improved diabetic wound closure in rats by silencing the MMP-9 gene. | [18] |
Experimental Protocols
The following outlines a standard methodology for evaluating MMP-9 inhibitors in a murine model of wound healing, based on protocols described in the cited literature.[13][18][19][20][21][22][23][24]
Murine Excisional Wound Healing Model
-
Animal Model: Typically, diabetic mice (e.g., db/db) or mice with induced diabetes are used to model impaired wound healing. Age- and sex-matched wild-type mice serve as controls.
-
Anesthesia: Mice are anesthetized using an intraperitoneal injection of a ketamine/xylazine cocktail or via isoflurane inhalation.[23] The depth of anesthesia is confirmed by a lack of pedal reflex.
-
Wound Creation: The dorsal hair is shaved, and the skin is disinfected. A full-thickness excisional wound is created on the mid-dorsum using a sterile biopsy punch (typically 5-8 mm in diameter).[19][20] For studies with multiple treatments on the same animal, two symmetrical wounds can be created.
-
Treatment Administration:
-
Topical Inhibitors: A defined volume and concentration of the inhibitor in a suitable vehicle (e.g., hydrogel) is applied topically to the wound bed daily.[3][7]
-
Wound Dressings: The dressing is cut to the size of the wound and applied directly, then secured with a secondary dressing. Dressings are changed at specified intervals.
-
-
Wound Closure Analysis:
-
Digital photographs of the wounds are taken at regular intervals (e.g., days 0, 3, 7, 10, 14).
-
The wound area is measured from the photographs using image analysis software (e.g., ImageJ).
-
Wound closure is calculated as the percentage of the initial wound area that has healed.
-
-
Histological Analysis:
-
At the end of the experiment, mice are euthanized, and the entire wound, including a margin of surrounding healthy skin, is excised.
-
The tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
5-μm sections are cut and stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[24][25][26]
-
Masson's Trichrome staining can be used to evaluate collagen deposition and matrix remodeling.
-
Signaling Pathways and Experimental Workflows
MMP-9 Signaling Pathway in Wound Healing
The expression of MMP-9 is regulated by a complex network of signaling pathways, primarily involving Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[4][27][28][29][30][31][32] Inflammatory stimuli, prevalent in the wound environment, activate these pathways, leading to the transcription of the MMP-9 gene.
References
- 1. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of a collagen matrix in hard-to-heal venous leg ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. wounds-me.com [wounds-me.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. woundresearch.org [woundresearch.org]
- 14. Optimal wound closure of diabetic foot ulcers with early initiation of TLC-NOSF treatment: post-hoc analysis of Explorer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mice that lack matrix metalloproteinase-9 display delayed wound healing associated with delayed reepithelization and disordered collagen fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of MMP-2 and MMP-9 enzyme activity on wound healing, tumor growth and RACPP cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of MMP-2 and MMP-9 enzyme activity on wound healing, tumor growth and RACPP cleavage | PLOS One [journals.plos.org]
- 18. Experimental Approaches to Tissue Injury and Repair in Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Skin Wound Healing Model - Excisional Wounding and Assessment of Lesion Area [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Collagen-Based Wound Dressings: Innovations, Mechanisms, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Skin Wound Healing Model - Excisional Wounding and Assessment of Lesion Area [en.bio-protocol.org]
- 23. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histology Scoring System for Murine Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Matrix Metalloproteinase-9 (MMP-9) induced disruption of intestinal epithelial tight junction barrier is mediated by NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Preclinical Evidence Supporting Clinical Trials of ND-336: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data supporting the clinical development of ND-336, a selective inhibitor of matrix metalloproteinase-9 (MMP-9), for the treatment of diabetic foot ulcers (DFUs). The information presented herein is intended to offer an objective comparison of this compound with alternative therapeutic strategies, supported by experimental evidence.
Executive Summary
Diabetic foot ulcers represent a significant unmet medical need, with limited therapeutic options available. The pathophysiology of DFUs is complex, involving a persistent inflammatory state and impaired tissue remodeling. Elevated levels of MMP-9 have been identified as a key contributor to the non-healing nature of these wounds. This compound has emerged as a promising therapeutic candidate that selectively targets MMP-9, thereby aiming to restore the balance of the wound microenvironment and promote healing. Preclinical studies have demonstrated the potency, selectivity, and efficacy of this compound in relevant animal models of diabetic wound healing. This guide will delve into the quantitative data from these studies, detail the experimental methodologies, and visualize the underlying biological pathways and experimental workflows.
Comparative Data of this compound and Alternatives
The following tables summarize the key preclinical data for this compound and its comparators.
| Compound | Target | Potency (Ki) | Selectivity (MMP-9 vs. MMP-8) | In Vivo Efficacy (Diabetic Mouse Model) | Reference |
| (R)-ND-336 | MMP-9 | 19 nM | ~450-fold | Superior to becaplermin in accelerating wound healing. Effective alone and in combination with linezolid in infected wounds. | [1][2] |
| (R,S)-ND-336 | MMP-9 | 150 nM | ~51-fold | More efficacious than (R,S)-ND-322. | [1] |
| (S)-ND-336 | MMP-9 | - | ~11-fold | Less efficacious than (R)-ND-336 and (R,S)-ND-336. | [2] |
| (R,S)-ND-322 | MMP-9 | 870 nM | ~3-fold | Accelerated wound healing but less effective than (R,S)-ND-336. | [1] |
| Becaplermin | PDGF Receptor | N/A | N/A | Showed some efficacy but was less effective than (R)-ND-336. Indirectly decreased MMP-9 activity. | [2] |
| Linezolid | Bacterial Ribosome | N/A | N/A | Did not accelerate wound healing alone but reduced bacterial load in infected wounds. Showed synergistic effects with (R)-ND-336. | [2] |
Ki: Inhibition constant; MMP: Matrix Metalloproteinase; PDGF: Platelet-Derived Growth Factor. Solid lines in the table indicate data is not applicable or not available.
Experimental Protocols
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the potency and selectivity of this compound and its analogs.
-
Methodology: Recombinant human MMP-9 and MMP-8 were used. The inhibitory activity of the compounds was measured by monitoring the cleavage of a fluorogenic substrate. The inhibition constants (Ki) were calculated from the reaction rates at different inhibitor concentrations. The residence time of the inhibitor on the enzyme was determined by measuring the rate of enzyme activity recovery after rapid dilution of the enzyme-inhibitor complex.[2]
In Vivo Diabetic Wound Healing Model
-
Animal Model: Genetically diabetic mice (db/db) were used as they exhibit impaired wound healing characteristics similar to humans with diabetes.
-
Wound Creation: After anesthesia, the dorsal hair of the mice was shaved and the skin was sterilized. A full-thickness excisional wound (typically 8 mm in diameter) was created on the back of each mouse using a biopsy punch.
-
Treatment Application: Wounds were treated topically on a daily basis with either a vehicle control, this compound formulated in a gel (e.g., 2% hydroxyethyl cellulose), becaplermin gel, or a combination of this compound and linezolid for infected wound models. A transparent dressing (e.g., Tegaderm) was used to cover the wound.
-
Efficacy Evaluation: Wound closure was monitored by capturing digital images at regular intervals (e.g., days 7, 10, 14, and 21). The wound area was quantified using image analysis software.
-
Histological Analysis: At the end of the study, wound tissue was harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Biomarker Analysis: Wound tissue homogenates were used to measure the levels of key biomarkers such as Vascular Endothelial Growth Factor (VEGF) to assess angiogenesis and bacterial counts (colony-forming units, CFU) in infected models. In-situ zymography was used to visualize MMP-9 activity directly within the wound tissue.[2]
Visualizations
Signaling Pathway of MMP-9 in Diabetic Wound Healing
Caption: this compound inhibits MMP-9, mitigating inflammation and promoting angiogenesis.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow of the in vivo diabetic wound healing studies.
Conclusion
The preclinical evidence strongly supports the clinical investigation of this compound for the treatment of diabetic foot ulcers. Its high potency and selectivity for MMP-9, a key pathological driver in chronic wounds, have been demonstrated in vitro. Furthermore, in vivo studies in diabetic mouse models have shown that topical application of this compound accelerates wound healing more effectively than the current FDA-approved standard of care, becaplermin. The detailed experimental protocols provide a solid foundation for the design of robust clinical trials. The signaling pathway and experimental workflow diagrams offer clear visual aids to understand the mechanism of action and the research methodology. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human patients with diabetic foot ulcers.
References
Safety Operating Guide
Navigating the Disposal of ND-336: A Guide for Laboratory Professionals
For researchers and scientists working with the selective MMP-9 inhibitor, ND-336, understanding the proper disposal procedures is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, a comprehensive disposal plan can be formulated by examining the compound's known properties and adhering to general best practices for laboratory chemical waste management. This guide provides essential information to ensure the safe and responsible disposal of this compound.
Understanding this compound: Properties and Hazard Assessment
This compound is a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9).[1] It also shows inhibitory activity against MMP-2 and MMP-14.[1][2] Notably, studies have indicated that (R)-ND-336 is not cytotoxic, with a favorable therapeutic index.[1] The compound is under investigation for its potential in treating diabetic foot ulcers.[1][3] While these properties suggest a relatively low level of toxicity, it is crucial to treat all research-grade chemicals with caution. In the absence of a specific SDS, the default assumption should be that the compound is hazardous and requires formal disposal through an institution's Environmental Health and Safety (EHS) program.
Quantitative Data Summary
The following table summarizes the known biological activity of this compound, providing a quantitative basis for understanding its biochemical profile.
| Target | Inhibition Constant (Ki) | Notes |
| MMP-9 | 19 nM[1] | Potent and selective inhibition. |
| MMP-2 | 85 nM[2], 127 nM[1] | |
| MMP-14 | 120 nM[2], 119 nM[1] | |
| Other MMPs | >100 µM[1] | Poorly inhibits other matrix metalloproteinases. |
| Cytotoxicity | IC50: 143 µM [1] | Indicates low cytotoxicity. |
Standard Operating Procedure for Disposal of this compound
The following step-by-step guide outlines the recommended procedure for the disposal of this compound, based on general principles of laboratory chemical waste management.
1. Waste Identification and Segregation:
- Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.
- Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently or produce hazardous gases.[4]
- Segregate solid waste from liquid waste.
2. Containerization and Labeling:
- Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure screw-top cap.[4][5]
- As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[6]
- The label must include:
- The full chemical name: "(R)-ND-336"
- The words "Hazardous Waste"
- A list of all constituents and their approximate percentages if it is a mixture.
- The date when waste was first added (accumulation start date).
- The name and contact information of the principal investigator or responsible person.
- The specific laboratory or room number.[5][7]
3. Storage of Chemical Waste:
- Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[4][6]
- The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6]
- Ensure the container is kept closed at all times, except when adding waste.
- Store the waste container in a secondary containment bin to prevent spills from spreading.[8]
- Do not store hazardous waste for an extended period. Adhere to your institution's limits on the volume and time allowed for waste accumulation in an SAA.[4]
4. Arranging for Disposal:
- Once the waste container is full or the accumulation time limit is approaching, arrange for its collection by your institution's EHS department.
- Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or contacting the EHS office directly.[9][10]
- Do not dispose of this compound down the drain or in the regular trash.[7][8]
5. Empty Container Disposal:
- An empty container that held this compound should be triple-rinsed with a suitable solvent.[8][9] The rinsate must be collected and disposed of as hazardous waste.
- After triple-rinsing, the original label should be defaced or removed, and the container can then be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policies.[8]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound in the absence of a specific SDS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. vumc.org [vumc.org]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 10. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
Safeguarding Innovation: A Comprehensive Guide to Personal Protective Equipment for Handling ND-336
For Immediate Implementation by Laboratory Personnel
As a novel selective inhibitor of matrix metalloproteinases (MMPs), ND-336 presents a promising avenue for research, particularly in the context of diabetic wound healing.[1][2][3][4][5][6] As with any new chemical entity, establishing robust safety protocols is paramount to protect researchers and ensure the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
I. Understanding the Compound: this compound
This compound is a selective inhibitor of MMP-2, MMP-9, and MMP-14.[1][6] While specific hazard data for this compound is not widely available, its nature as a bioactive small molecule necessitates cautious handling to minimize exposure. The following recommendations are based on best practices for handling novel chemical compounds in a laboratory setting.[7][8][9][10][11]
II. Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate potential risks of dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling solid this compound (weighing, aliquoting) | Disposable lab coat | Double-gloving with nitrile gloves | Safety glasses with side shields | N95 respirator (or higher) |
| Preparing solutions of this compound | Disposable lab coat | Double-gloving with nitrile gloves | Chemical splash goggles and face shield | Chemical fume hood |
| Administering this compound in vitro/in vivo | Disposable lab coat | Nitrile gloves | Safety glasses with side shields | Not generally required if performed in a ventilated area |
| Handling waste contaminated with this compound | Disposable lab coat | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles | Not generally required |
III. Experimental Workflow and Safety Procedures
Adherence to a strict experimental workflow is critical for both safety and experimental reproducibility. The following diagram outlines the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
IV. Detailed Methodologies
A. Donning and Doffing of PPE:
-
Donning: Before entering the designated handling area, don a disposable lab coat, followed by safety glasses. Next, put on the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat. Finally, don the second pair of gloves. If respiratory protection is required, perform a fit check before handling the compound.
-
Doffing: To prevent cross-contamination, remove PPE in the reverse order of donning. Remove the outer pair of gloves first, followed by the lab coat. Remove safety glasses, and finally, the inner pair of gloves. Dispose of all disposable PPE in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.
B. Spill and Exposure Procedures:
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads.
-
Wet the absorbent material with a 70% ethanol solution to prevent dust generation.
-
Carefully collect the material using a scoop or forceps and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable laboratory detergent, followed by a 70% ethanol rinse.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent materials.
-
Collect the saturated absorbent materials and place them in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable laboratory detergent, followed by a 70% ethanol rinse.
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
V. Disposal Plan
All materials contaminated with this compound are to be considered hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, lab coats, absorbent pads, and any unused solid this compound. Collect this waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: This includes all solutions containing this compound and any solvents used for cleaning. Collect liquid waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
All waste must be disposed of through your institution's EHS program. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Now, a new compound that can speed up diabetic wound healing [business-standard.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 1807453-83-3 [chemicalbook.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. westlab.com.au [westlab.com.au]
- 11. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
